Product packaging for 5-Iodo-1-pentanol acetate(Cat. No.:CAS No. 65921-65-5)

5-Iodo-1-pentanol acetate

Cat. No.: B15095369
CAS No.: 65921-65-5
M. Wt: 274.10 g/mol
InChI Key: KAYLWGPSLZQHDY-UHFFFAOYSA-N
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Description

5-Iodo-1-pentanol acetate is a useful research compound. Its molecular formula is C7H15IO3 and its molecular weight is 274.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15IO3 B15095369 5-Iodo-1-pentanol acetate CAS No. 65921-65-5

Properties

CAS No.

65921-65-5

Molecular Formula

C7H15IO3

Molecular Weight

274.10 g/mol

IUPAC Name

acetic acid;5-iodopentan-1-ol

InChI

InChI=1S/C5H11IO.C2H4O2/c6-4-2-1-3-5-7;1-2(3)4/h7H,1-5H2;1H3,(H,3,4)

InChI Key

KAYLWGPSLZQHDY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C(CCO)CCI

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Iodo-1-pentanol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical characteristics of intermediate compounds is paramount for successful synthesis and innovation. 5-Iodo-1-pentanol acetate, a bifunctional molecule, serves as a valuable building block in organic synthesis. This guide provides a detailed overview of its chemical properties, a general synthesis protocol, and its expected reactivity, presenting key data in a structured format for ease of reference.

Physicochemical Properties

PropertyValueSource
This compound
CAS Number65921-65-5[1][2][3]
Chemical FormulaC7H13IO2[3]
Molecular Weight256.08 g/mol [2][3]
AppearanceColorless to brown liquid
5-Iodo-1-pentanol
CAS Number67133-88-4[4][5]
Chemical FormulaC5H11IO[4][5]
Molecular Weight214.04 g/mol [4][5]
Boiling Point~120–130°C at 15 mmHg[4]
SolubilitySlightly soluble in water; soluble in organic solvents.[6]
DensityData not available
Melting PointData not available

Synthesis of this compound: An Experimental Protocol

A standard method for the preparation of this compound is the Fischer esterification of 5-Iodo-1-pentanol with acetic acid in the presence of an acid catalyst. The following is a general experimental protocol adapted from the synthesis of similar esters.[7]

Materials:

  • 5-Iodo-1-pentanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalyst)

  • 5% Aqueous Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate (or Magnesium Sulfate)

  • Distilled Water

  • Organic Solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-Iodo-1-pentanol and an excess of glacial acetic acid.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux for several hours to drive the esterification to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with an organic solvent and wash sequentially with distilled water, 5% aqueous sodium bicarbonate solution (to neutralize the excess acid), and again with distilled water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the iodo group and the acetate group.

Reactions at the Iodo Group: The carbon-iodine bond is the most reactive site for nucleophilic substitution among the halogens. The iodide ion is an excellent leaving group, making this compound susceptible to attack by a wide range of nucleophiles.[6] This allows for the introduction of various functional groups at the 5-position, a key feature for its use in the synthesis of more complex molecules.[4]

Reactions at the Acetate Group: The ester functionality can undergo hydrolysis under either acidic or basic conditions to yield 5-Iodo-1-pentanol and acetic acid or its conjugate base, respectively. It can also undergo transesterification in the presence of another alcohol and a suitable catalyst.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and subsequent purification of this compound.

G Synthesis and Purification Workflow of this compound A Reactants (5-Iodo-1-pentanol, Acetic Acid, H2SO4) B Fischer Esterification (Reflux) A->B Mixing C Reaction Mixture B->C Conversion D Workup (Solvent Extraction and Washing) C->D Processing E Crude Product D->E Isolation F Purification (Vacuum Distillation) E->F Refinement G Pure this compound F->G Final Product

References

5-Iodo-1-pentanol Acetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 65921-65-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the available information on 5-Iodo-1-pentanol acetate, a halogenated organic compound with potential applications in chemical synthesis and research. Due to the limited publicly available data for this specific molecule, this document also outlines a theoretical synthesis pathway and highlights areas where further research is needed.

Core Compound Data

A summary of the essential chemical data for this compound is presented below.

PropertyValueReference
CAS Number65921-65-5[1][2]
Molecular FormulaC7H13IO2[1]
Molecular Weight256.08 g/mol [1]

Synthesis and Experimental Protocols

Proposed Synthesis: Esterification of 5-Iodo-1-pentanol

A standard laboratory procedure for this synthesis would involve the reaction of 5-Iodo-1-pentanol with acetic anhydride or acetyl chloride in the presence of a base or an acid catalyst. The general steps for such a reaction are outlined below.

Materials:

  • 5-Iodo-1-pentanol

  • Acetic anhydride or acetyl chloride

  • A suitable base (e.g., pyridine, triethylamine) or acid catalyst (e.g., sulfuric acid)

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether)

  • Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, drying agent like magnesium sulfate)

General Procedure:

  • Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Iodo-1-pentanol in the chosen anhydrous solvent.

  • Addition of Reagents: Cool the solution in an ice bath. Slowly add the acetylating agent (acetic anhydride or acetyl chloride) and the base or acid catalyst.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified period. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry it over a suitable drying agent, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or distillation.

The logical workflow for this proposed synthesis is depicted in the following diagram.

G Proposed Synthesis of this compound A 5-Iodo-1-pentanol C Reaction in Solvent with Catalyst A->C B Acetic Anhydride / Acetyl Chloride B->C D Quenching and Extraction C->D E Purification (Chromatography/Distillation) D->E F This compound E->F

Caption: A logical workflow for the proposed synthesis of this compound.

Signaling Pathways and Biological Activity

There is currently no available information in the reviewed literature regarding the involvement of this compound in any specific signaling pathways or its detailed biological activity. Its structural similarity to other alkyl halides suggests potential use as an alkylating agent in organic synthesis, which could translate to reactivity with biological macromolecules. However, without experimental data, any discussion of its biological role remains speculative.

Applications and Future Research

The primary application of this compound is likely as a synthetic intermediate. The presence of a terminal iodide allows for nucleophilic substitution reactions, while the acetate group can be hydrolyzed to reveal a primary alcohol. This dual functionality makes it a potentially useful building block in the synthesis of more complex molecules in the fields of medicinal chemistry and materials science.

Further research is required to elucidate the specific properties, reactivity, and potential biological effects of this compound. The lack of comprehensive data presents an opportunity for new investigations into this compound.

References

Technical Guide: Physicochemical Properties of 5-Iodo-1-pentanol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a concise summary of the key physicochemical properties of 5-Iodo-1-pentanol acetate, a compound of interest for researchers and professionals in the field of drug development and chemical synthesis.

Core Molecular Data

The fundamental molecular characteristics of this compound are presented below. This data is essential for a variety of experimental and theoretical applications, including reaction stoichiometry, analytical characterization, and formulation development.

PropertyValue
Molecular FormulaC7H13IO2[1]
Molecular Weight256.08 g/mol [1][2]

Experimental Protocols and Visualizations

The determination of a compound's molecular weight is a foundational calculation based on its chemical formula and the atomic weights of its constituent elements. As such, detailed experimental protocols or complex signaling pathway diagrams are not applicable to the presentation of this specific data point. The molecular weight is a calculated, intrinsic property of the molecule.

References

An In-depth Technical Guide to 5-Iodo-1-pentanol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-iodo-1-pentanol acetate, a versatile bifunctional molecule utilized in organic synthesis. The document details its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications as a synthetic building block, particularly relevant to professionals in drug development and chemical research.

Chemical Structure and Properties

This compound, with the CAS number 65921-65-5, is a linear aliphatic compound containing both a terminal iodide and an acetate ester.[1] This unique combination of functional groups makes it a valuable intermediate for introducing a five-carbon chain with orthogonal reactivity. The primary iodide serves as an excellent electrophile for nucleophilic substitution reactions, while the acetate group can be easily hydrolyzed to reveal a primary alcohol, offering a handle for further synthetic transformations.[1][2]

The molecular structure is as follows:

I-CH₂-CH₂-CH₂-CH₂-CH₂-O-C(O)-CH₃

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference(s)
CAS Number 65921-65-5[1]
Molecular Formula C₇H₁₃IO₂[3]
Molecular Weight 256.08 g/mol [1][3]
Appearance Colorless to brown liquid[1]
Purity (Assay) ≥98.0%[1]
Moisture Content ≤0.2%[1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from a suitable pentanol derivative. A common route involves the iodination of 1,5-pentanediol followed by acetylation of the resulting 5-iodo-1-pentanol. An alternative, more direct approach is the esterification of commercially available 5-iodo-1-pentanol.

The following diagram illustrates the logical workflow for the synthesis of this compound from its precursor, 5-iodo-1-pentanol.

G cluster_0 Synthesis of this compound A 5-Iodo-1-pentanol C Esterification Reaction A->C B Acetic Anhydride / Pyridine B->C D Aqueous Workup C->D Reaction Quenching E Purification (Distillation/Chromatography) D->E Crude Product F This compound E->F Purified Product

Caption: Synthetic workflow for the acetylation of 5-iodo-1-pentanol.

This protocol describes the acetylation of 5-iodo-1-pentanol using acetic anhydride and pyridine.

Materials:

  • 5-iodo-1-pentanol

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-iodo-1-pentanol (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: To the cooled solution, add pyridine (1.5 eq.) followed by the slow, dropwise addition of acetic anhydride (1.2 eq.).

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ solution (to neutralize excess acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to yield the final product.

Applications in Organic Synthesis and Drug Development

This compound is a valuable building block for introducing a flexible five-carbon chain into a target molecule. The iodide at one end allows for C-C, C-N, C-O, or C-S bond formation via nucleophilic substitution reactions, such as in Friedel-Crafts alkylations or the alkylation of amines, phenols, and thiols.[4] The acetate group at the other end can be carried through several synthetic steps and later deprotected to reveal a primary alcohol, which can then be used for further functionalization (e.g., oxidation, esterification, or etherification).

The following diagram illustrates the general utility of this compound as an alkylating agent, a common strategy in the synthesis of pharmaceutical compounds.

G cluster_1 Application in Synthesis A Heterocyclic Core (Nu-H) (e.g., amine, phenol) C Nucleophilic Substitution (Alkylation) A->C B This compound B->C Iodide as leaving group D Alkylated Intermediate (Nu-C5H10-OAc) C->D E Base or Acid Hydrolysis D->E Deprotection F Deprotected Intermediate (Nu-C5H10-OH) E->F Further Functionalization

Caption: General synthetic pathway illustrating the use of this compound.

Spectroscopic Data

The structural integrity and purity of this compound are confirmed through various spectroscopic techniques. Below is a table of expected spectroscopic data based on its structure and data from analogous compounds.

TechniqueExpected Data
¹H NMR δ (ppm): ~4.05 (t, 2H, -CH₂-OAc), ~3.20 (t, 2H, -CH₂-I), ~2.05 (s, 3H, -C(O)CH₃), ~1.90-1.40 (m, 6H, other -CH₂- groups)
¹³C NMR δ (ppm): ~171.0 (C=O), ~64.0 (-CH₂-OAc), ~33.0 (-CH₂-CH₂-I), ~30.0 (-CH₂-CH₂-OAc), ~25.0 (-CH₂-CH₂-CH₂-), ~21.0 (-C(O)CH₃), ~7.0 (-CH₂-I)
IR (Infrared) ν (cm⁻¹): ~2950 (C-H stretch), ~1740 (strong, C=O ester stretch), ~1240 (C-O stretch), ~500-600 (C-I stretch)
MS (Mass Spec.) m/z: 256 (M⁺), 199 ([M-OAc]⁺), 129 ([M-I]⁺), 43 ([CH₃CO]⁺)

Note: NMR chemical shifts (δ) are predicted for CDCl₃ solvent. IR frequencies (ν) are for neat or thin film analysis. Mass spectrometry (MS) shows expected major fragments.

Conclusion

This compound is a highly useful and versatile intermediate in modern organic synthesis. Its bifunctional nature allows for sequential and controlled modifications, making it an attractive building block for the synthesis of complex molecules in the pharmaceutical, agrochemical, and material science sectors. The experimental protocols and data presented in this guide are intended to support researchers in the effective application of this valuable synthetic tool. For safety and handling information, it is mandatory to consult the Safety Data Sheet (SDS) provided by the supplier.

References

An In-Depth Technical Guide to 5-Iodopentyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodopentyl acetate, systematically named according to IUPAC nomenclature as 5-iodopentyl acetate , is a bifunctional organic molecule containing both an ester and a primary iodoalkane. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules with applications in medicinal chemistry and drug development. The presence of a terminal acetate group offers a handle for selective deprotection to reveal a primary alcohol, while the iodide serves as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of a five-carbon linear chain into a target structure. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-iodopentyl acetate, with a focus on its relevance to the pharmaceutical sciences.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-iodopentyl acetate and its precursor, 5-iodo-1-pentanol, is presented in the table below. These data are essential for planning synthetic procedures and for the purification of the compound.

Property5-Iodopentyl Acetate5-Iodo-1-pentanol
IUPAC Name 5-iodopentyl acetate5-iodopentan-1-ol[1]
CAS Number 65921-65-5[2]67133-88-4[3]
Molecular Formula C7H13IO2[4]C5H11IO[1][3]
Molecular Weight 256.08 g/mol [4]214.04 g/mol [1][3]
Boiling Point Not readily availableNot readily available
Density Not readily availableNot readily available

Synthesis of 5-Iodopentyl Acetate

The synthesis of 5-iodopentyl acetate is typically achieved through a two-step process, starting from a suitable pentanol derivative. A common route involves the initial synthesis of 5-iodo-1-pentanol followed by its acetylation.

Experimental Protocol: Synthesis of 5-Iodo-1-pentanol

One laboratory-scale method for the preparation of 5-iodo-1-pentanol involves the reaction of valeraldehyde with hydrogen iodide.[3]

Materials:

  • Valeraldehyde

  • Hydrogen iodide (HI)

  • Appropriate solvent (e.g., dichloromethane)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reaction, work-up, and purification

Procedure:

  • In a round-bottom flask, dissolve valeraldehyde in a suitable organic solvent.

  • Cool the solution in an ice bath.

  • Slowly add hydrogen iodide to the cooled solution with stirring.

  • Allow the reaction to proceed at a controlled temperature until completion, monitored by techniques such as Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate to neutralize any excess acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 5-iodo-1-pentanol.

  • Purify the crude product, for example, by column chromatography, to obtain pure 5-iodo-1-pentanol.

Experimental Protocol: Acetylation of 5-Iodo-1-pentanol (Fischer Esterification)

The acetylation of 5-iodo-1-pentanol to yield 5-iodopentyl acetate can be accomplished via Fischer esterification, a classic method for ester formation.

Materials:

  • 5-Iodo-1-pentanol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

  • In a round-bottom flask, combine 5-iodo-1-pentanol and an excess of glacial acetic acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid while swirling the flask.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for a specified period, typically 1-2 hours, to drive the equilibrium towards the ester product.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing cold water.

  • Separate the aqueous layer. Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize the acids) and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and purify the resulting 5-iodopentyl acetate, for instance, by vacuum distillation.

The overall synthetic workflow can be visualized as follows:

SynthesisWorkflow Valeraldehyde Valeraldehyde Step1 Iodination Valeraldehyde->Step1 HI Hydrogen Iodide (HI) HI->Step1 IodoPentanol 5-Iodo-1-pentanol Step1->IodoPentanol Step2 Acetylation (Fischer Esterification) IodoPentanol->Step2 AceticAcid Acetic Acid AceticAcid->Step2 H2SO4 H2SO4 (cat.) H2SO4->Step2 IodoPentylAcetate 5-Iodopentyl Acetate Step2->IodoPentylAcetate

Synthesis of 5-Iodopentyl Acetate

Applications in Drug Development

While direct applications of 5-iodopentyl acetate in marketed drugs are not prominently documented, its utility lies in its role as a versatile pharmaceutical intermediate. Its structural features allow for its use in the synthesis of a wide array of potential therapeutic agents.

Role as a Pharmaceutical Intermediate

Similar to its fluorinated analog, 5-fluoropentyl acetate, which is recognized as a crucial building block in complex organic synthesis pathways for drug discovery, 5-iodopentyl acetate can serve a similar purpose. Pharmaceutical intermediates are essential for constructing the intricate molecular architectures of active pharmaceutical ingredients (APIs). The use of such intermediates allows for a modular and efficient approach to the synthesis of new chemical entities.

The workflow for utilizing a pharmaceutical intermediate in drug development generally follows these steps:

DrugDevWorkflow Intermediate 5-Iodopentyl Acetate (Pharmaceutical Intermediate) Reaction Alkylation Reaction Intermediate->Reaction Scaffold Core Molecular Scaffold Scaffold->Reaction API Active Pharmaceutical Ingredient (API) Reaction->API Formulation Formulation Development API->Formulation DrugProduct Final Drug Product Formulation->DrugProduct

Role of an Intermediate in Drug Development
Potential as an Alkylating Agent in Medicinal Chemistry

The carbon-iodine bond in 5-iodopentyl acetate is relatively weak, making the iodide an excellent leaving group in nucleophilic substitution reactions. This property allows the compound to act as an alkylating agent, introducing the five-carbon pentyl acetate moiety (or, after hydrolysis, a 5-hydroxypentyl group) onto a nucleophilic site of a core molecule. This is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. For instance, adding a flexible carbon chain can enhance binding to a biological target or improve solubility.

Application in the Synthesis of PET Tracers

A plausible application for a radiolabeled version of 5-iodopentyl acetate is in the synthesis of Positron Emission Tomography (PET) tracers. PET is a powerful in vivo imaging technique that utilizes molecules labeled with positron-emitting isotopes. The synthesis of these tracers often involves the late-stage introduction of the radioisotope onto a precursor molecule. A molecule like [124I]5-iodopentyl acetate or a similar structure with a positron-emitting isotope could be used to alkylate a targeting molecule, thereby introducing the radiolabel. This would enable the in vivo imaging and study of the biological target of the parent molecule.

Conclusion

5-Iodopentyl acetate is a valuable synthetic intermediate with significant potential in the field of drug development. Its bifunctional nature allows for a range of chemical transformations, making it a useful building block for the synthesis of complex, biologically active molecules. While it may not be a final drug product itself, its role as a pharmaceutical intermediate in the construction of novel therapeutics and imaging agents underscores its importance to researchers and scientists in the pharmaceutical industry. The detailed synthetic protocols and understanding of its chemical reactivity provided in this guide are intended to facilitate its effective use in the laboratory.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 5-Iodo-1-pentanol Acetate from 1,5-Pentanediol

This technical guide outlines a robust two-step synthetic pathway for the preparation of this compound, commencing from the readily available starting material, 1,5-pentanediol. This synthesis is pivotal for the introduction of a versatile iodinated alkyl chain with a terminal acetate group, a motif valuable in various pharmaceutical and organic synthesis applications. The procedure involves a selective mono-iodination of the starting diol, followed by a high-yielding acetylation of the resulting iodo-alcohol.

Step 1: Selective Mono-iodination of 1,5-Pentanediol to 5-Iodo-1-pentanol

The primary challenge in this initial step is the selective conversion of only one of the two hydroxyl groups of 1,5-pentanediol to an iodide. This can be achieved by carefully controlling the stoichiometry of the reagents and the reaction conditions to favor mono-substitution. A common and effective method for this transformation is the use of sodium iodide in the presence of an acid catalyst, such as phosphoric acid, which generates hydroiodic acid in situ.

Experimental Protocol: Synthesis of 5-Iodo-1-pentanol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,5-pentanediol (1.0 eq) and sodium iodide (1.1 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent, such as acetonitrile, to dissolve the reactants. Subsequently, slowly add phosphoric acid (85%, 1.2 eq) to the mixture while stirring.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time and maximize the yield of the mono-iodinated product while minimizing the formation of the di-iodinated byproduct.

  • Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (2 x 30 mL) to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to isolate the pure 5-iodo-1-pentanol.

Step 2: Acetylation of 5-Iodo-1-pentanol to this compound

The second step involves the esterification of the remaining hydroxyl group of 5-iodo-1-pentanol to yield the final product, this compound. This is a standard transformation that can be accomplished with high efficiency using several methods. An effective approach is the use of acetic anhydride in the presence of a base catalyst like pyridine or a catalytic amount of a strong acid.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the purified 5-iodo-1-pentanol (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.

  • Reagent Addition: Cool the solution in an ice bath (0°C). Slowly add acetic anhydride (1.5 eq) to the solution, followed by the dropwise addition of pyridine (2.0 eq) if it is not used as the solvent. If using an acid catalyst, a few drops of concentrated sulfuric acid can be added.

  • Reaction Execution: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up: Upon completion, quench the reaction by the addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 40 mL).

  • Washing: Wash the combined organic layers sequentially with 1 M hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude this compound can be further purified by vacuum distillation or column chromatography if necessary, although this reaction often proceeds cleanly to give a high-purity product directly.

Quantitative Data Summary

The following table summarizes typical quantitative data for the two-step synthesis of this compound from 1,5-pentanediol. Please note that yields are indicative and can vary based on reaction scale and optimization of conditions.

StepReactantReagent(s)SolventTemp. (°C)Time (h)Yield (%)
1. Mono-iodination1,5-PentanediolNaI, H₃PO₄Acetonitrile8212-2460-75
2. Acetylation5-Iodo-1-pentanolAcetic Anhydride, PyridineDichloromethane0 - RT4-6>95

Synthesis Workflow Diagram

The logical flow of the synthesis from the starting material to the final product is illustrated in the following diagram.

Synthesis_Workflow Start 1,5-Pentanediol Intermediate 5-Iodo-1-pentanol Start->Intermediate Mono-iodination FinalProduct This compound Intermediate->FinalProduct Acetylation Reagents1 NaI, H₃PO₄ Acetonitrile, Reflux Reagents2 Acetic Anhydride, Pyridine DCM, 0°C to RT

Caption: Synthetic pathway from 1,5-pentanediol to this compound.

Reaction Mechanism Pathway

The following diagram illustrates the key mechanistic steps for the mono-iodination and subsequent acetylation.

Reaction_Mechanism cluster_iodination Step 1: Mono-iodination cluster_acetylation Step 2: Acetylation Pentanediol HO-(CH₂)₅-OH Protonated_Diol HO-(CH₂)₅-OH₂⁺ Pentanediol->Protonated_Diol H⁺ Iodide_Attack I⁻ attacks C₅ Protonated_Diol->Iodide_Attack SN2 Iodo_Pentanol I-(CH₂)₅-OH Iodide_Attack->Iodo_Pentanol Loss of H₂O Iodo_Alcohol I-(CH₂)₅-OH Nucleophilic_Attack Alcohol attacks acetyl Iodo_Alcohol->Nucleophilic_Attack Activated_Acetyl Ac₂O + Pyridine Activated_Acetyl->Nucleophilic_Attack Acetate_Product I-(CH₂)₅-OAc Nucleophilic_Attack->Acetate_Product Loss of PyH⁺OAc⁻

Caption: Mechanism for the synthesis of this compound.

Spectroscopic and Synthetic Profile of 5-Iodo-1-pentanol Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for 5-iodo-1-pentanol acetate. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on the analysis of analogous chemical structures. The information herein is intended to support research and development activities where this compound may be a key intermediate or target molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift values, fragmentation patterns, and characteristic infrared absorption frequencies of similar iodoalkanes and alkyl acetates.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.05t2H-CH₂-OAc
~3.18t2H-CH₂-I
~2.04s3H-C(O)CH₃
~1.85p2H-CH₂-CH₂-I
~1.63p2H-CH₂-CH₂-OAc
~1.45p2H-CH₂-CH₂-CH₂-
Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (ppm)Assignment
~171.1-C=O
~64.0-CH₂-OAc
~33.5-CH₂-CH₂-I
~30.0-CH₂-CH₂-OAc
~28.5-CH₂-CH₂-CH₂-
~21.0-C(O)CH₃
~6.5-CH₂-I
Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~2940StrongC-H stretch (alkane)
~1740StrongC=O stretch (ester)
~1235StrongC-O stretch (ester)
~595MediumC-I stretch
Table 4: Predicted Mass Spectrometry (MS) Data

Method: Electron Ionization (EI)

m/zRelative IntensityPossible Fragment
256Low[M]⁺ (Molecular Ion)
199Medium[M - OAc]⁺
129High[M - I]⁺
43Very High[CH₃CO]⁺

Experimental Protocols

This section details a plausible two-step synthesis for this compound. The first part describes the synthesis of the precursor, 5-iodo-1-pentanol, from tetrahydrofuran. The second part details the acetylation of the resulting alcohol.

Synthesis of 5-Iodo-1-pentanol

Materials:

  • Tetrahydrofuran (THF), anhydrous

  • Iodine (I₂)

  • Zinc dust

  • Acetic anhydride

  • Sodium bisulfite

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with zinc dust (1.2 eq).

  • A solution of iodine (1.1 eq) in anhydrous tetrahydrofuran is added slowly via the dropping funnel. The reaction is exothermic and may require occasional cooling in a water bath to maintain a gentle reflux.

  • After the addition is complete, the mixture is stirred at room temperature for 1 hour.

  • Acetic anhydride (1.5 eq) is then added, and the reaction mixture is heated to reflux for 4 hours.

  • The reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bisulfite until the iodine color disappears.

  • The mixture is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude 5-iodo-1-pentanol is purified by vacuum distillation.

Acetylation of 5-Iodo-1-pentanol

Materials:

  • 5-Iodo-1-pentanol

  • Acetic anhydride

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-iodo-1-pentanol (1.0 eq) in anhydrous pyridine (2-5 mL per mmol of alcohol).[1]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 eq) to the stirred solution.[1]

  • Allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.[1]

  • The reaction is quenched by the addition of methanol.

  • The solvent is removed under reduced pressure. Toluene can be added and co-evaporated to aid in the removal of residual pyridine.[1]

  • The residue is dissolved in dichloromethane and washed successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.[1]

  • Further purification can be achieved by column chromatography on silica gel if necessary.

Visualization of the Experimental Workflow

The following diagram illustrates the synthetic and analytical pathway described in this guide.

G Synthesis and Analysis of this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis THF Tetrahydrofuran IodoPentanol 5-Iodo-1-pentanol THF:e->IodoPentanol:w Iodination/Ring Opening I2_Zn Iodine / Zinc I2_Zn:s->IodoPentanol:n AcOH Acetic Anhydride AcOH:s->IodoPentanol:n IodoPentanolAcetate This compound IodoPentanol:e->IodoPentanolAcetate:w Acetylation Ac2O_Py Acetic Anhydride / Pyridine Ac2O_Py:s->IodoPentanolAcetate:n NMR ¹H & ¹³C NMR IodoPentanolAcetate->NMR IodoPentanolAcetate->NMR IR IR Spectroscopy IodoPentanolAcetate->IR IodoPentanolAcetate->IR MS Mass Spectrometry IodoPentanolAcetate->MS IodoPentanolAcetate->MS

Caption: Synthetic pathway and spectroscopic analysis workflow.

References

An In-Depth Technical Guide to the NMR Spectra of 5-Iodo-1-Pentanol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectra of 5-iodo-1-pentanol acetate, a versatile building block in organic synthesis. Due to the limited availability of directly published spectra for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on established chemical shift principles and analysis of analogous structures. Detailed experimental protocols for its synthesis and NMR analysis are also provided to facilitate its use in research and development.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the analysis of chemical shift databases and the known effects of iodo and acetate functional groups on alkyl chains.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-1~4.05Triplet2H~6.5
H-5~3.20Triplet2H~7.0
H-2~1.65Quintet2H~7.0
H-4~1.85Quintet2H~7.0
H-3~1.45Sextet2H~7.0
-COCH₃~2.05Singlet3HN/A

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C-1~64.0
C-5~7.0
C-2~28.0
C-4~33.0
C-3~30.0
-C =O~171.0
-COC H₃~21.0

Experimental Protocols

The following section details the methodologies for the synthesis of this compound and the subsequent acquisition of its NMR spectra.

Synthesis of this compound

This procedure describes a general method for the acetylation of 5-iodo-1-pentanol.

Materials:

  • 5-iodo-1-pentanol

  • Acetic anhydride

  • Pyridine or a non-nucleophilic base (e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve 5-iodo-1-pentanol (1.0 eq) in dichloromethane.

  • To this solution, add pyridine (1.2 eq) and cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

NMR Spectrum Acquisition

This protocol outlines the standard procedure for preparing a sample of this compound for NMR analysis.

Materials:

  • Purified this compound

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tube (5 mm)

  • Pipette

  • Vortex mixer

Procedure:

  • Dissolve approximately 10-20 mg of purified this compound in approximately 0.6-0.7 mL of deuterated chloroform in a small vial.

  • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • Transfer the solution into a clean, dry 5 mm NMR tube using a pipette.

  • Cap the NMR tube securely.

  • The sample is now ready for analysis in an NMR spectrometer.

  • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For ¹H NMR, a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio should be used. For ¹³C NMR, a proton-decoupled experiment is typically performed.

Visualizations

The following diagrams illustrate the molecular structure and key NMR correlations of this compound.

molecular_structure cluster_structure This compound C5 CH2-I (H-5, C-5) C4 CH2 (H-4, C-4) C5->C4 C3 CH2 (H-3, C-3) C4->C3 C2 CH2 (H-2, C-2) C3->C2 C1 CH2-O (H-1, C-1) C2->C1 O O C1->O CO C=O O->CO CH3 CH3 CO->CH3 nmr_correlations cluster_h1 ¹H NMR Signals cluster_c13 ¹³C NMR Signals H1 H-1 (~4.05 ppm) C1 C-1 (~64.0 ppm) H1->C1 ¹J(CH) C2 C-2 (~28.0 ppm) H1->C2 ²J(CH) C3 C-3 (~30.0 ppm) H1->C3 ³J(CH) H5 H-5 (~3.20 ppm) C5 C-5 (~7.0 ppm) H5->C5 ¹J(CH) C4 C-4 (~33.0 ppm) H5->C4 ²J(CH) H5->C3 ³J(CH) H2 H-2 (~1.65 ppm) H2->C1 ²J(CH) H2->C2 ¹J(CH) H2->C4 ³J(CH) H2->C3 ²J(CH) H4 H-4 (~1.85 ppm) H4->C5 ²J(CH) H4->C2 ³J(CH) H4->C4 ¹J(CH) H4->C3 ²J(CH) H3 H-3 (~1.45 ppm) H3->C1 ³J(CH) H3->C5 ³J(CH) H3->C2 ²J(CH) H3->C4 ²J(CH) H3->C3 ¹J(CH) H_Ac -COCH₃ (~2.05 ppm) CO C=O (~171.0 ppm) H_Ac->CO ²J(CC) C_Ac -COCH₃ (~21.0 ppm) H_Ac->C_Ac ¹J(CH)

An In-depth Technical Guide to the Infrared Spectroscopy of 5-Iodo-1-pentanol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 5-iodo-1-pentanol acetate, a bifunctional organic molecule containing both an ester and an alkyl iodide group. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize IR spectroscopy for structural elucidation and quality control.

Core Concepts in the IR Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule. The absorbed energy corresponds to the vibrational frequencies of the chemical bonds within the molecule. For this compound, the key functional groups that give rise to characteristic absorption bands are the carbonyl group (C=O) of the ester, the carbon-oxygen (C-O) single bonds of the ester, the carbon-iodine (C-I) bond, and the various carbon-hydrogen (C-H) bonds of the pentyl chain.

The analysis of the IR spectrum allows for the confirmation of the presence of these functional groups and can be used to assess the purity of the compound.

Predicted Infrared Absorption Data

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
2950-2850C-H stretchAlkane (CH₂, CH₃)Strong
1740-1735C=O stretchEsterStrong
1465-1450C-H bendAlkane (CH₂)Variable
1375-1365C-H bendAlkane (CH₃)Variable
1240-1230C-O stretchEster (asymmetric)Strong
1050-1030C-O stretchEster (symmetric)Strong
600-500C-I stretchAlkyl IodideMedium-Weak

Note: The exact peak positions can be influenced by the molecular environment and the physical state of the sample.

Experimental Protocol for Infrared Spectroscopy

This section details a standard procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of this compound, which is a liquid at room temperature.

Objective: To acquire the infrared spectrum of this compound using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

Materials and Equipment:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Sample of this compound

  • Dropper or pipette

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and the ATR accessory are clean and dry.

    • Turn on the spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.

  • Background Spectrum Acquisition:

    • With the ATR crystal clean and free of any sample, collect a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

    • The background spectrum is typically collected over the range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Sample Application:

    • Using a clean dropper or pipette, place a small drop of this compound onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the infrared spectrum of the sample. The instrument will automatically ratio the single-beam spectrum of the sample to the single-beam background spectrum to generate the absorbance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the resulting spectrum using the spectrometer's software. This may include baseline correction and peak picking.

    • Identify and label the significant absorption peaks and compare them to the expected values for the functional groups present in this compound.

  • Cleaning:

    • Thoroughly clean the ATR crystal using a soft, lint-free wipe moistened with a suitable solvent (e.g., isopropanol).

    • Perform a final wipe with a dry, lint-free cloth to ensure the crystal is ready for the next measurement.

Logical Workflow for IR Spectroscopy

The following diagram illustrates the logical workflow of a typical IR spectroscopy experiment, from initial sample handling to final data interpretation.

IR_Spectroscopy_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Instrument Warm-up B Clean ATR Crystal A->B C Acquire Background Spectrum B->C D Apply Liquid Sample to ATR Crystal C->D E Acquire Sample Spectrum D->E F Process Spectrum (e.g., Baseline Correction) E->F G Peak Picking and Identification F->G H Structural Elucidation / Purity Assessment G->H

Caption: Workflow for an IR Spectroscopy Experiment.

This guide provides a foundational understanding of the key spectroscopic features of this compound and a practical framework for its analysis. For definitive structural confirmation, it is recommended to use IR spectroscopy in conjunction with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry of 5-Iodo-1-pentanol Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-1-pentanol acetate is a bifunctional organic molecule featuring a terminal iodide and an acetate ester. Its structure lends itself to various synthetic applications, particularly in the construction of more complex molecules in pharmaceutical and materials science. Understanding the mass spectrometric behavior of this compound is crucial for its characterization, enabling researchers to confirm its identity and purity in complex reaction mixtures. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation of this compound, detailed experimental protocols for its analysis, and visual representations of its fragmentation pathways and analytical workflow.

Predicted Fragmentation Pathways

The mass spectrum of this compound is predicted to be characterized by several key fragmentation pathways, driven by the lability of the carbon-iodine bond and the characteristic fragmentation of the acetate group. Upon electron ionization, the molecule will form a molecular ion ([M]•+), which is expected to be of low abundance due to its instability.

The primary fragmentation events are anticipated to be:

  • Alpha-Cleavage: The weak C-I bond is susceptible to homolytic cleavage, resulting in the loss of an iodine radical (•I) and the formation of a stable carbocation.

  • Loss of Acetic Acid: A common fragmentation pathway for acetate esters is the neutral loss of acetic acid (CH₃COOH) through a McLafferty-type rearrangement, if sterically feasible, or through other rearrangement mechanisms.

  • Cleavage of the Acetate Group: Direct cleavage of the acetyl group (CH₃CO•) or the acetoxy group (CH₃COO•) can also occur.

  • Alkyl Chain Fragmentation: The pentyl chain can undergo fragmentation, leading to a series of smaller carbocations.

These predicted pathways are illustrated in the fragmentation diagram below.

Fragmentation_Pathway M [C7H13IO2]•+ Molecular Ion (m/z 256) F1 [C7H13O2]+ (m/z 129) M->F1 - •I F2 [C5H9]+ (m/z 69) M->F2 - CH3COOH, - •I F3 [CH3CO]+ (m/z 43) M->F3 - •OC5H10I F4 [C5H10I]+ (m/z 197) M->F4 - CH3COO•

Caption: Predicted EI-MS fragmentation pathway of this compound.

Quantitative Data: Predicted Mass Spectrum

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures. The relative abundances are hypothetical and serve to illustrate a plausible mass spectrum.

m/zProposed Fragment IonProposed StructurePredicted Relative Abundance
256[C₇H₁₃IO₂]•⁺ (Molecular Ion)ICH₂(CH₂)₄OC(O)CH₃Low
197[C₅H₁₀I]⁺ICH₂(CH₂)₄⁺Moderate
129[C₇H₁₃O₂]⁺⁺CH₂(CH₂)₄OC(O)CH₃High
81[C₆H₉]⁺Cyclohexenyl cationModerate
69[C₅H₉]⁺Pentenyl cationHigh
43[CH₃CO]⁺Acetyl cationVery High (Base Peak)

Experimental Protocols: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a typical GC-MS protocol for the analysis of this compound.

1. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the solution to ensure homogeneity.

  • If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (typically 1-10 µg/mL).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless or split (e.g., 50:1 split ratio).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Speed: 2 scans/second.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) and mass spectra.

  • Identify the peak corresponding to this compound based on its retention time.

  • Analyze the mass spectrum of the identified peak and compare the observed fragmentation pattern with the predicted pattern and library data (if available).

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Dissolve Sample P2 Vortex & Dilute P1->P2 A1 Inject Sample P2->A1 A2 GC Separation A1->A2 A3 EI Ionization A2->A3 A4 Mass Analysis A3->A4 D1 Acquire TIC & Mass Spectra A4->D1 D2 Identify Peak D1->D2 D3 Analyze Fragmentation D2->D3

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

solubility of 5-Iodo-1-pentanol acetate in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of 5-Iodo-1-pentanol Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional organic molecule featuring both an alkyl iodide and an acetate ester. This guide provides a comprehensive overview of its expected solubility in various organic solvents based on established chemical principles. Due to the absence of specific quantitative solubility data in publicly available literature, this document emphasizes the theoretical aspects of its solubility and provides detailed experimental protocols for its determination. This allows researchers to generate precise solubility data tailored to their specific laboratory conditions and solvent systems.

Introduction

This compound (C₇H₁₃IO) is a versatile intermediate in organic synthesis.[1] Its utility stems from the presence of two key functional groups: a terminal iodide that can readily participate in nucleophilic substitution reactions, and an acetate ester that can be hydrolyzed to the corresponding alcohol or undergo other ester-related transformations.[1] Understanding the solubility of this compound in various organic solvents is crucial for its effective use in synthesis, purification, and formulation development.

This guide will first explore the predicted solubility of this compound based on the principle of "like dissolves like" and the properties of its constituent functional groups. Subsequently, detailed experimental methodologies for the quantitative determination of its solubility are presented.

Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The general principle of "like dissolves like" suggests that polar compounds dissolve in polar solvents, and nonpolar compounds dissolve in nonpolar solvents.[2][3][4]

This compound possesses both polar and nonpolar characteristics:

  • Polar Characteristics: The acetate group (-OAc) introduces polarity due to the presence of carbon-oxygen double and single bonds, creating a dipole moment.

  • Nonpolar Characteristics: The five-carbon alkyl chain (pentyl group) is nonpolar. The carbon-iodine bond has a relatively low polarity due to the small difference in electronegativity between carbon and iodine.

Based on this structure, the following solubility trends can be predicted:

  • Good Solubility in Moderately Polar and Nonpolar Aprotic Solvents: Due to the combination of a polar ester and a nonpolar alkyl iodide, this compound is expected to be readily soluble in a range of common organic solvents. This includes:

    • Ethereal Solvents: Such as diethyl ether and tetrahydrofuran (THF), which can engage in dipole-dipole interactions.

    • Halogenated Solvents: Like dichloromethane (DCM) and chloroform, which are relatively nonpolar but can interact favorably with the alkyl iodide portion.

    • Ester Solvents: Such as ethyl acetate, where the similar ester functionality promotes miscibility.

    • Aromatic Hydrocarbons: Like toluene, due to the nonpolar nature of the pentyl chain.

  • Limited Solubility in Highly Polar Protic Solvents: While the acetate group can act as a hydrogen bond acceptor, the overall molecule lacks hydrogen bond donating capabilities. Therefore, its solubility in highly polar protic solvents like water is expected to be very low.[5][6] The large nonpolar alkyl iodide chain will dominate, leading to unfavorable interactions with the highly structured hydrogen-bonding network of water.[6]

  • Potential Miscibility with some Alcohols: In shorter-chain alcohols like ethanol and methanol, some degree of solubility is expected. These solvents have both polar hydroxyl groups and nonpolar alkyl chains, allowing for some favorable interactions with both parts of the this compound molecule.

It is important to note that these are qualitative predictions. For precise applications, experimental determination of solubility is essential.

Experimental Protocols for Solubility Determination

Several methods can be employed to quantitatively determine the solubility of this compound in various organic solvents. The choice of method often depends on the required accuracy, the amount of sample available, and the available analytical instrumentation.

Gravimetric Method (Shake-Flask Method)

This is a classical and highly accurate method for determining thermodynamic solubility.[7]

Principle: An excess of the solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined by weighing the residue after solvent evaporation.[8][9]

Detailed Protocol:

  • Preparation: To a series of vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent.

  • Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and some undissolved solute remains.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solute to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) glass syringe.

  • Filtration: Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microparticles.

  • Evaporation: Remove the solvent from the vial under reduced pressure (e.g., using a rotary evaporator or a vacuum oven at a temperature that does not cause the solute to decompose).

  • Drying and Weighing: Dry the vial containing the non-volatile solute to a constant weight in a vacuum oven.

  • Calculation: The solubility (S) in g/L can be calculated using the following formula: S (g/L) = (Mass of vial with residue - Mass of empty vial) / Volume of supernatant taken

The following diagram illustrates the workflow for the gravimetric determination of solubility.

G A 1. Add excess this compound to a known volume of solvent B 2. Equilibrate at constant temperature (e.g., 24-48h with shaking) A->B C 3. Allow excess solute to settle B->C D 4. Withdraw a known volume of the clear supernatant C->D E 5. Filter the supernatant D->E F 6. Evaporate the solvent from a pre-weighed vial E->F G 7. Dry the residue to a constant weight F->G H 8. Calculate solubility G->H

Gravimetric Solubility Determination Workflow
Chromatographic Method (HPLC)

High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for determining solubility, especially for compounds that are not amenable to gravimetric analysis or when only small amounts of material are available.[11]

Principle: A saturated solution is prepared as in the gravimetric method. The concentration of the solute in the filtered supernatant is then determined by HPLC with a suitable detector (e.g., UV-Vis) by comparing its response to a calibration curve prepared with known concentrations of the compound.[7]

Detailed Protocol:

  • Prepare Saturated Solution: Follow steps 1-5 of the Gravimetric Method.

  • Prepare Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility determination.

  • HPLC Analysis:

    • Inject a known volume of the filtered supernatant and the standard solutions into the HPLC system.

    • Use a suitable column (e.g., C18) and mobile phase.

    • Detect the compound using a UV-Vis detector (the iodide chromophore should allow for detection at lower UV wavelengths).

  • Construct Calibration Curve: Plot the peak area (or height) from the HPLC chromatograms of the standard solutions against their corresponding concentrations.

  • Determine Concentration: Use the peak area of the sample from the saturated solution to determine its concentration from the calibration curve.

The following diagram illustrates the logical flow for determining solubility via HPLC.

G cluster_0 Sample Preparation cluster_1 Standard Preparation A Prepare saturated solution of This compound B Filter the supernatant A->B D HPLC Analysis of Sample and Standards B->D C Prepare a series of standard solutions of known concentrations C->D E Construct Calibration Curve (Peak Area vs. Concentration) D->E F Determine Concentration of the Saturated Solution E->F

HPLC-Based Solubility Determination Workflow

Data Presentation

While no specific quantitative data for the solubility of this compound is available in the literature, the following table provides a template for presenting experimentally determined solubility data. Researchers should populate this table with their own findings.

Solvent ClassificationSolvent NameTemperature (°C)Solubility (g/L)Method Used
Nonpolar Aprotic Hexane25Gravimetric
Toluene25Gravimetric
Polar Aprotic Dichloromethane25Gravimetric
Tetrahydrofuran (THF)25HPLC
Ethyl Acetate25HPLC
Acetone25HPLC
Acetonitrile25HPLC
Polar Protic Ethanol25HPLC
Methanol25HPLC
Water25HPLC

Conclusion

This compound is anticipated to be a versatile intermediate with good solubility in a range of common organic solvents, from nonpolar to moderately polar aprotic, and limited solubility in highly polar protic solvents like water. For precise quantitative applications in research and development, it is imperative to determine its solubility experimentally. The gravimetric and HPLC methods detailed in this guide provide robust and reliable means to generate this critical data. The structured approach to data presentation will aid in the systematic evaluation and application of this compound in various chemical processes.

References

In-Depth Technical Guide: Stability and Storage of 5-Iodo-1-pentanol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Iodo-1-pentanol acetate. Due to a lack of specific public data on this compound, the information herein is based on the known chemical properties of its constituent functional groups—a primary iodoalkane and an acetate ester—and general principles of chemical stability.

Core Stability Profile

The stability of this compound is primarily influenced by its susceptibility to nucleophilic substitution at the carbon bearing the iodine atom and hydrolysis of the acetate ester. The presence of the electron-withdrawing acetyl group may slightly influence the reactivity of the iodoalkane.

Summary of Predicted Stability
ConditionPredicted StabilityPotential DegradantsNotes
Temperature Stable at controlled room temperature (20-25°C). Elevated temperatures will accelerate degradation.5-Penten-1-ol acetate, 1,5-Pentanediol diacetate, 5-Hydroxypentyl acetateHigher temperatures increase the rates of both elimination and substitution reactions.
Light Sensitive to UV light.Radical species, 5-Penten-1-ol acetateCarbon-iodine bonds are known to be photolabile, leading to homolytic cleavage.
pH Most stable at slightly acidic pH (4-6). Unstable under basic and strongly acidic conditions.5-Iodo-1-pentanol, Acetic acid, 5-Hydroxypentyl acetateBase-catalyzed hydrolysis of the ester is rapid. Acid-catalyzed hydrolysis also occurs.
Oxidizing Agents Incompatible with strong oxidizing agents.Various oxidation productsThe iodide can be oxidized.
Moisture/Humidity Sensitive to moisture.5-Iodo-1-pentanol, Acetic acidThe acetate ester can undergo hydrolysis.

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be nucleophilic substitution and elimination reactions involving the iodo group, and hydrolysis of the acetate ester.

G A This compound B 5-Hydroxypentyl acetate A->B Substitution (e.g., with H2O) C 5-Penten-1-ol acetate A->C Elimination (e.g., with base) D 5-Iodo-1-pentanol A->D Ester Hydrolysis E Acetic Acid B->E + Acetic Acid (from hydrolysis) D->E + G A Define Stability-Indicating Method (e.g., HPLC) B Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Identify Degradation Products (e.g., LC-MS) B->C D Long-Term Stability Study (ICH Conditions) C->D E Establish Shelf-Life and Storage Conditions D->E

Commercial Sourcing and Technical Applications of 5-Iodo-1-pentanol Acetate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, 5-Iodo-1-pentanol acetate emerges as a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its commercial availability, key chemical data, and potential applications, with a focus on its role in the synthesis of novel chemical entities.

Commercial Availability

This compound (CAS Registry Number: 65921-65-5) is available from various commercial suppliers specializing in research chemicals and intermediates. While a comprehensive price comparison is challenging due to fluctuating market conditions and bulk order discounts, researchers can source this compound from global platforms such as Guidechem and ChemicalBook.[1][2] These platforms aggregate listings from numerous manufacturers, allowing for a comparative analysis of purity and available quantities.

It is important for researchers to distinguish this compound from its precursor, 5-Iodo-1-pentanol (CAS: 67133-88-4), as search results can often be ambiguous.[3] Direct inquiries to suppliers are recommended to obtain specific product data sheets, pricing, and purity specifications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for reaction planning and ensuring compatibility with other reagents and solvents.

PropertyValueSource
CAS Number 65921-65-5[2]
Molecular Formula C7H13IO2[4]
Molecular Weight 256.08 g/mol [4]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. A common and straightforward method is the Fisher esterification of 5-Iodo-1-pentanol with acetic acid in the presence of an acid catalyst.[5]

Example Protocol: Fisher Esterification of 5-Iodo-1-pentanol

This protocol is a general representation of the Fisher esterification process and may require optimization based on laboratory conditions and desired yield.

Materials:

  • 5-Iodo-1-pentanol

  • Glacial Acetic Acid (excess)

  • Concentrated Sulfuric Acid (catalyst)

  • Anhydrous Sodium Sulfate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Diethyl Ether (or other suitable extraction solvent)

  • Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

  • In a round-bottom flask, combine 5-Iodo-1-pentanol and an excess of glacial acetic acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography to yield the final product.

Fisher Esterification Workflow

Applications in Drug Development and Organic Synthesis

Organoiodine compounds are significant in medicinal chemistry and organic synthesis due to the unique properties of the carbon-iodine bond.[6] While specific signaling pathways involving this compound are not documented in the searched literature, its utility lies in its role as a versatile bifunctional intermediate.

The presence of both an iodo group and an acetate group allows for sequential or orthogonal chemical modifications. The iodide is an excellent leaving group in nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. The acetate group can be hydrolyzed to reveal a primary alcohol, which can then be further functionalized.

This dual reactivity makes this compound a valuable precursor for the synthesis of more complex molecules, including potential drug candidates. Iodinated compounds, in general, have found applications as antiseptics, contrast agents, and in the synthesis of various pharmaceuticals.[7][8] The C-I bond can be particularly useful for introducing isotopic labels for metabolic studies.

Synthetic Utility of this compound

While direct evidence of this compound's involvement in specific signaling pathways is not available, its role as a synthetic intermediate allows researchers to construct molecules designed to interact with a variety of biological targets. The versatility of this compound makes it a valuable tool in the arsenal of medicinal chemists and drug development professionals.

References

A Technical Guide to the Theoretical Yield Calculation for the Synthesis of 5-Iodo-1-pentanol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical yield calculation for the synthesis of 5-Iodo-1-pentanol acetate. This document outlines a feasible synthetic protocol, presents all relevant quantitative data in a structured format, and illustrates the logical workflow of the calculation.

Introduction

The accurate prediction of product yield is a fundamental aspect of chemical synthesis, enabling efficient resource planning and process optimization. This guide focuses on the synthesis of this compound, a valuable building block in organic synthesis. The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. This calculation is crucial for evaluating the success of a chemical reaction by comparing it with the actual experimental yield.

Synthetic Protocol: The Finkelstein Reaction

A robust and widely-used method for the preparation of alkyl iodides from alkyl chlorides or bromides is the Finkelstein reaction.[1][2][3][4] This nucleophilic substitution reaction, driven by the differential solubility of sodium halides in acetone, offers a clean and efficient route to this compound from a readily available precursor, 5-bromo-1-pentanol acetate.[1][2]

The balanced chemical equation for this synthesis is:

C₇H₁₃BrO₂ + NaI → C₇H₁₃IO₂ + NaBr

(5-bromo-1-pentanol acetate + Sodium Iodide → this compound + Sodium Bromide)

In this reaction, an excess of sodium iodide is typically used to drive the equilibrium towards the product, as the resulting sodium bromide is insoluble in the acetone solvent and precipitates out of the reaction mixture.[1][2]

Detailed Experimental Methodology

The following is a generalized experimental protocol for the synthesis of this compound via the Finkelstein reaction:

  • Reaction Setup: A round-bottom flask is charged with anhydrous acetone and sodium iodide. The mixture is stirred until the sodium iodide is fully dissolved.

  • Addition of Reactant: 5-bromo-1-pentanol acetate is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a specified period, with continuous stirring. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The precipitated sodium bromide is removed by filtration.

  • Isolation and Purification: The acetone is removed from the filtrate under reduced pressure. The resulting crude product is then purified, typically by liquid-liquid extraction followed by distillation or column chromatography to yield pure this compound.

Quantitative Data for Theoretical Yield Calculation

The following tables summarize the essential quantitative data required for the theoretical yield calculation.

Compound Molecular Formula Molar Mass ( g/mol )
5-bromo-1-pentanol acetateC₇H₁₃BrO₂209.08[5][6][7]
Sodium IodideNaI149.89[8][9][10][11]
This compoundC₇H₁₃IO₂256.08[12]
Sodium BromideNaBr102.89

Step-by-Step Theoretical Yield Calculation

The calculation of the theoretical yield involves the following critical steps:

  • Determine the Moles of Each Reactant:

    • Moles of 5-bromo-1-pentanol acetate = Mass of 5-bromo-1-pentanol acetate (g) / Molar Mass of 5-bromo-1-pentanol acetate ( g/mol )

    • Moles of Sodium Iodide = Mass of Sodium Iodide (g) / Molar Mass of Sodium Iodide ( g/mol )

  • Identify the Limiting Reagent:

    • The stoichiometry of the reaction is 1:1. Therefore, the reactant with the fewer number of moles is the limiting reagent.

  • Calculate the Theoretical Moles of the Product:

    • The moles of the product formed will be equal to the moles of the limiting reagent, based on the 1:1 stoichiometry.

  • Calculate the Theoretical Yield in Grams:

    • Theoretical Yield (g) = Moles of Product × Molar Mass of this compound ( g/mol )

Example Calculation

Assuming we start with 10.0 g of 5-bromo-1-pentanol acetate and 8.0 g of sodium iodide:

  • Moles of 5-bromo-1-pentanol acetate: 10.0 g / 209.08 g/mol = 0.0478 mol

  • Moles of Sodium Iodide: 8.0 g / 149.89 g/mol = 0.0534 mol

In this scenario, 5-bromo-1-pentanol acetate is the limiting reagent as it is present in a smaller molar amount.

  • Theoretical Moles of this compound: 0.0478 mol

  • Theoretical Yield of this compound: 0.0478 mol × 256.08 g/mol = 12.24 g

Visualizing the Workflow

The logical progression of the theoretical yield calculation can be visualized as follows:

Theoretical_Yield_Calculation cluster_reactants Reactants cluster_data Quantitative Data cluster_calculations Calculations cluster_product Product reactant1 5-bromo-1-pentanol acetate mass1 Mass (g) reactant1->mass1 molar_mass1 Molar Mass (g/mol) reactant1->molar_mass1 reactant2 Sodium Iodide mass2 Mass (g) reactant2->mass2 molar_mass2 Molar Mass (g/mol) reactant2->molar_mass2 moles1 Calculate Moles mass1->moles1 moles2 Calculate Moles mass2->moles2 molar_mass1->moles1 molar_mass2->moles2 limiting_reagent Identify Limiting Reagent moles1->limiting_reagent moles2->limiting_reagent product_moles Calculate Moles of Product limiting_reagent->product_moles theoretical_yield Calculate Theoretical Yield (g) product_moles->theoretical_yield product This compound theoretical_yield->product

Caption: Workflow for Theoretical Yield Calculation.

References

Methodological & Application

Application Note and Protocol: Synthesis of 5-Iodo-1-pentanol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-iodo-1-pentanol acetate from 5-iodo-1-pentanol via acetylation. The described method utilizes acetic anhydride as the acetylating agent and can be performed with or without a catalyst. This transformation is a fundamental reaction in organic synthesis, often employed to protect the hydroxyl group of an alcohol or to introduce an acetate moiety for further functionalization. The protocol is designed to be straightforward and scalable for applications in medicinal chemistry, materials science, and other areas of chemical research.

Introduction

The acetylation of alcohols is a common and crucial transformation in organic synthesis. It serves multiple purposes, including the protection of hydroxyl groups during multi-step syntheses and the modification of a molecule's physicochemical properties, which is of particular interest in drug development. 5-Iodo-1-pentanol is a valuable bifunctional building block, possessing both a primary alcohol for esterification and a primary iodide for nucleophilic substitution or cross-coupling reactions. The selective acetylation of the hydroxyl group yields this compound, a versatile intermediate for the synthesis of more complex molecules. This application note details a reliable and efficient procedure for this conversion.

Reaction Scheme

Experimental Protocol

Materials and Equipment
  • Reagents:

    • 5-Iodo-1-pentanol (C₅H₁₁IO, MW: 214.04 g/mol )

    • Acetic Anhydride ((CH₃CO)₂O, MW: 102.09 g/mol )

    • Sodium Bicarbonate (NaHCO₃)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Ethyl Acetate (EtOAc)

    • Deionized Water

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser (if heating)

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • Fume hood

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-iodo-1-pentanol (1.0 eq) in a suitable solvent such as ethyl acetate or dichloromethane.

  • Addition of Acetic Anhydride: Add acetic anhydride (1.5 - 2.0 eq) to the solution dropwise at room temperature.

  • Reaction Conditions:

    • Catalyst-Free Method: Stir the reaction mixture at room temperature for 12-24 hours or at a slightly elevated temperature (e.g., 60 °C) for a shorter duration (2-4 hours) to achieve complete conversion.[1]

    • Catalyzed Method: For a potentially faster reaction, a catalyst can be added. A mild base like sodium bicarbonate (2.0 eq) can be used.[2][3] The reaction can typically be run at room temperature.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (5-iodo-1-pentanol).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature (if heated).

    • Carefully quench the excess acetic anhydride by the slow addition of deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acetic acid) and then with brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Further Purification (Optional): If necessary, the product can be further purified by column chromatography on silica gel.

Data Presentation

ParameterCondition 1 (Catalyst-Free)Condition 2 (Catalyzed)
Starting Material 5-Iodo-1-pentanol5-Iodo-1-pentanol
Acetylating Agent Acetic Anhydride (1.5 eq)Acetic Anhydride (1.5 eq)
Catalyst NoneSodium Bicarbonate (2.0 eq)
Solvent Ethyl AcetateEthyl Acetate
Temperature 60 °CRoom Temperature
Reaction Time 2-4 hours12-24 hours
Typical Yield >90%>90%

Visualizations

Reaction Workflow

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 5-Iodo-1-pentanol in Solvent B Add Acetic Anhydride A->B C Stir at Defined Temperature B->C D Quench with Water C->D Reaction Completion E Wash with NaHCO3 (aq) D->E F Dry Organic Layer E->F G Evaporate Solvent F->G H Column Chromatography (Optional) G->H I I G->I Crude Product J J H->J Pure Product

Caption: Workflow for the Synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Acetic anhydride is corrosive and a lachrymator; handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • 5-Iodo-1-pentanol is an irritant. Avoid skin and eye contact.

  • The quenching of acetic anhydride with water is an exothermic reaction and should be performed cautiously.

Conclusion

The protocol described provides an effective and reproducible method for the synthesis of this compound. The reaction is high-yielding and can be performed under mild conditions, making it suitable for a wide range of research and development applications. The flexibility of using either a catalyzed or non-catalyzed approach allows for adaptation based on the specific requirements of the synthesis.

References

Application Notes and Protocols for the Esterification of 5-Iodo-1-Pentanol with Acetic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a fundamental reaction in organic synthesis, widely employed in the pharmaceutical industry for the derivatization of drug molecules to enhance their physicochemical properties, such as solubility, stability, and bioavailability. The conversion of alcohols to esters is a common strategy to mask polar hydroxyl groups, thereby increasing lipophilicity and facilitating passage through biological membranes. This application note provides a detailed protocol for the esterification of 5-iodo-1-pentanol with acetic anhydride to synthesize 5-iodopentyl acetate. This compound can serve as a valuable intermediate in the synthesis of various pharmaceutical agents and research chemicals, where the iodo- group can be further functionalized.

The reaction involves the acylation of the primary alcohol 5-iodo-1-pentanol using acetic anhydride. The process can be effectively catalyzed by either acid or base. This document outlines two common and effective protocols: one employing a strong acid catalyst, sulfuric acid (H₂SO₄), and another utilizing a nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP), known for its high efficiency in acylation reactions.

Data Presentation

The following table summarizes typical quantitative data for the esterification of a primary alcohol (1-pentanol) with acetic anhydride, which serves as a relevant model for the target reaction. While specific data for 5-iodo-1-pentanol is not widely published, these values provide a strong baseline for expected outcomes.

CatalystCatalyst Loading (mol%)Reactant Ratio (Alcohol:Anhydride)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
H₂SO₄~51:1.1NoneReflux171[1]
DMAP0.05 - 21:1NoneRoom Temp1 - 24High[2]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using Sulfuric Acid

This protocol is adapted from the well-established Fischer esterification and related acid-catalyzed acylations.

Materials:

  • 5-iodo-1-pentanol

  • Acetic anhydride

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 5-iodo-1-pentanol (1.0 eq).

  • Add acetic anhydride (1.1 - 1.5 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops for a 10-20 mmol scale reaction) to the stirring solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 140-150 °C) using a heating mantle.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x volume of the reaction mixture).

  • Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution (until effervescence ceases) to neutralize the excess acid, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 5-iodopentyl acetate.

  • Purify the crude product by vacuum distillation to obtain the pure ester.

Protocol 2: Base-Catalyzed Esterification using 4-(Dimethylamino)pyridine (DMAP)

This protocol utilizes the highly efficient nucleophilic catalyst DMAP for acylation under mild conditions.[2][3]

Materials:

  • 5-iodo-1-pentanol

  • Acetic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Pyridine (as solvent and base)

  • Dichloromethane (CH₂Cl₂) (as an alternative solvent)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 5-iodo-1-pentanol (1.0 eq) in pyridine (2–10 mL/mmol) or dichloromethane in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Add 4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.1 eq) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.2 - 1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. The reaction is often complete within a few hours.

  • Upon completion, quench the reaction by adding methanol to consume excess acetic anhydride.

  • Dilute the reaction mixture with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl to remove pyridine and DMAP, water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-iodopentyl acetate.

  • Purify the product by silica gel column chromatography or vacuum distillation.

Product Characterization

  • ¹H NMR: The spectrum is expected to show a triplet at approximately 4.1 ppm corresponding to the methylene group adjacent to the ester oxygen (-CH₂-O-), a triplet around 3.2 ppm for the methylene group adjacent to the iodine atom (-CH₂-I), a singlet around 2.0 ppm for the acetyl methyl protons (-C(O)CH₃), and multiplets in the range of 1.4-1.9 ppm for the remaining three methylene groups.

  • ¹³C NMR: The spectrum should exhibit a peak for the carbonyl carbon around 171 ppm, a peak for the carbon attached to the ester oxygen (-CH₂-O-) around 64 ppm, a peak for the carbon attached to iodine (-CH₂-I) at a low field (around 7 ppm), a peak for the acetyl methyl carbon around 21 ppm, and signals for the other methylene carbons between 25-35 ppm.

  • IR Spectroscopy: A strong characteristic absorption band for the ester carbonyl group (C=O) is expected around 1740 cm⁻¹. C-O stretching bands will be present in the 1250-1000 cm⁻¹ region. The absence of a broad O-H stretching band around 3300 cm⁻¹ indicates the complete conversion of the starting alcohol.

Mandatory Visualizations

Signaling Pathway Diagram

Esterification_Mechanism cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed (DMAP) Pathway alc_acid 5-Iodo-1-pentanol tetra_intermediate_acid Tetrahedral Intermediate alc_acid->tetra_intermediate_acid Nucleophilic Attack ac2o_acid Acetic Anhydride activated_ac2o Protonated Acetic Anhydride ac2o_acid->activated_ac2o h_plus H⁺ (catalyst) h_plus->activated_ac2o Protonation activated_ac2o->tetra_intermediate_acid product_acid 5-Iodopentyl acetate tetra_intermediate_acid->product_acid Proton Transfer & Elimination acetic_acid_acid Acetic Acid tetra_intermediate_acid->acetic_acid_acid alc_base 5-Iodo-1-pentanol alkoxide Alkoxide alc_base->alkoxide Deprotonation by Base ac2o_base Acetic Anhydride acyl_dmap N-Acetylpyridinium Intermediate ac2o_base->acyl_dmap Nucleophilic Attack dmap DMAP (catalyst) dmap->acyl_dmap tetra_intermediate_base Tetrahedral Intermediate acyl_dmap->tetra_intermediate_base Nucleophilic Attack alkoxide->tetra_intermediate_base product_base 5-Iodopentyl acetate tetra_intermediate_base->product_base Elimination dmap_h Protonated DMAP tetra_intermediate_base->dmap_h Esterification_Workflow reactants 1. Combine 5-Iodo-1-pentanol, Acetic Anhydride, and Catalyst reaction 2. Reaction (Heating or Stirring at RT) reactants->reaction workup 3. Aqueous Workup (Washing with H₂O, NaHCO₃, Brine) reaction->workup drying 4. Drying (Anhydrous MgSO₄ or Na₂SO₄) workup->drying purification 5. Purification (Distillation or Chromatography) drying->purification product Pure 5-Iodopentyl Acetate purification->product

References

Application Notes and Protocols for the Synthesis of 5-Iodo-1-pentanol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the multi-step synthesis of 5-iodo-1-pentanol acetate, a valuable bifunctional molecule for applications in organic synthesis and drug discovery. The synthetic route involves three key transformations: selective mono-acetylation of a symmetrical diol, conversion of the remaining hydroxyl group to a tosylate, and subsequent nucleophilic substitution to introduce the iodide.

Data Presentation

The following table summarizes the expected quantitative data for the multi-step synthesis of this compound, starting from 1,5-pentanediol. The values are based on typical yields for analogous reactions reported in the chemical literature.

StepReactionStarting MaterialProductReagentsSolventReaction Time (hours)Temperature (°C)Typical Yield (%)
1Selective Mono-acetylation1,5-Pentanediol5-Hydroxy-1-pentanol acetateAcetic anhydride, PyridineDichloromethane (DCM)4-60 to 2585-95
2Tosylation5-Hydroxy-1-pentanol acetate5-Tosyloxy-1-pentanol acetatep-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA), DMAP (cat.)Dichloromethane (DCM)12-160 to 2590-98
3Finkelstein Reaction5-Tosyloxy-1-pentanol acetateThis compoundSodium iodide (NaI)Acetone12-24Reflux (56)85-95

Experimental Protocols

Step 1: Selective Mono-acetylation of 1,5-Pentanediol to Yield 5-Hydroxy-1-pentanol Acetate

This procedure is adapted from standard methods for the selective acylation of symmetrical diols.

Materials:

  • 1,5-Pentanediol

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,5-pentanediol (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.1 eq) to the stirred solution.

  • Slowly add acetic anhydride (1.0 eq) dropwise via a dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-hydroxy-1-pentanol acetate.

  • The product can be further purified by flash column chromatography on silica gel.

Step 2: Tosylation of 5-Hydroxy-1-pentanol Acetate

This protocol is based on standard procedures for the tosylation of primary alcohols.

Materials:

  • 5-Hydroxy-1-pentanol acetate

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 5-hydroxy-1-pentanol acetate (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • To the stirred solution, add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-16 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with water.

  • Transfer the mixture to a separatory funnel, and wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer with anhydrous MgSO₄, filter, and evaporate the solvent in vacuo to obtain the crude 5-tosyloxy-1-pentanol acetate, which is often used in the next step without further purification.

Step 3: Finkelstein Reaction for the Synthesis of this compound

This procedure follows the principles of the Finkelstein reaction for converting alkyl tosylates to alkyl iodides.[1][2][3][4][5][6]

Materials:

  • 5-Tosyloxy-1-pentanol acetate

  • Sodium Iodide (NaI)

  • Acetone

  • Round-bottom flask, reflux condenser, heating mantle

  • Sodium thiosulfate solution

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve the crude 5-tosyloxy-1-pentanol acetate (1.0 eq) in acetone.

  • Add sodium iodide (3.0 eq) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 12-24 hours. The formation of a white precipitate (sodium tosylate) indicates the reaction is proceeding.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • After completion, cool the reaction mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in diethyl ether and wash with water and a dilute solution of sodium thiosulfate to remove any residual iodine.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent by rotary evaporation to yield the final product, this compound. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Visualizations

G Experimental Workflow for the Synthesis of this compound cluster_0 Step 1: Mono-acetylation cluster_1 Step 2: Tosylation cluster_2 Step 3: Finkelstein Reaction 1,5-Pentanediol 1,5-Pentanediol Reaction_1 Selective Mono-acetylation (Pyridine, DCM, 0°C to RT) 1,5-Pentanediol->Reaction_1 Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Reaction_1 5-Hydroxy-1-pentanol_acetate 5-Hydroxy-1-pentanol_acetate Reaction_1->5-Hydroxy-1-pentanol_acetate Reaction_2 Tosylation (TEA, DMAP, DCM, 0°C to RT) 5-Hydroxy-1-pentanol_acetate->Reaction_2 TsCl p-Toluenesulfonyl chloride TsCl->Reaction_2 5-Tosyloxy-1-pentanol_acetate 5-Tosyloxy-1-pentanol_acetate Reaction_2->5-Tosyloxy-1-pentanol_acetate Reaction_3 Finkelstein Reaction (Acetone, Reflux) 5-Tosyloxy-1-pentanol_acetate->Reaction_3 NaI Sodium Iodide NaI->Reaction_3 5-Iodo-1-pentanol_acetate Final Product: This compound Reaction_3->5-Iodo-1-pentanol_acetate

Caption: Overall workflow for the three-step synthesis of this compound.

G Reaction Mechanisms cluster_acetylation Acid-Catalyzed Acetylation (Simplified) cluster_tosylation Tosylation of Alcohol cluster_finkelstein Finkelstein Reaction (SN2 Mechanism) A1 R-OH A4 Tetrahedral Intermediate A1->A4 Nucleophilic Attack A2 Acetic Anhydride (Ac₂O) A3 Protonated Ac₂O A2->A3 + H⁺ A3->A4 A5 R-OAc + Acetic Acid A4->A5 - H⁺ H+ H+ T1 R'-OH T3 R'-OTs + HCl T1->T3 T2 Tosyl Chloride (TsCl) T2->T3 Base Base (e.g., Pyridine) Base->T3 HCl scavenger F1 I⁻ F3 [I--R''--OTs]‡ (Transition State) F1->F3 F2 R''-OTs F2->F3 Backside Attack F4 I-R'' + OTs⁻ F3->F4

Caption: Simplified mechanisms for the key synthetic steps.

References

Application Notes and Protocols: 5-Iodo-1-pentanol Acetate in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-iodo-1-pentanol acetate as a versatile reagent in nucleophilic substitution reactions. This bifunctional molecule, featuring a terminal iodide and an acetate group, serves as a valuable building block for the introduction of a five-carbon chain with a terminal hydroxyl group after hydrolysis of the acetate. The high reactivity of the carbon-iodine bond makes it an excellent substrate for a wide range of nucleophiles, enabling the synthesis of diverse functionalized molecules.

Synthesis of this compound

This compound can be readily prepared from 5-iodo-1-pentanol through a standard esterification procedure.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-iodo-1-pentanol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Round bottom flask

  • Reflux condenser

  • Heating mantle or sand bath

  • Separatory funnel

  • 5% aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • To a 100 mL round bottom flask, add 5-iodo-1-pentanol (1 equivalent) and glacial acetic acid (5-10 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture while swirling.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with 5% aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography on silica gel if necessary.

Nucleophilic Substitution Reactions of this compound

The primary iodide in this compound is an excellent leaving group, facilitating SN2 reactions with a variety of nucleophiles. This allows for the straightforward introduction of different functional groups at the 5-position.

Synthesis of 5-Azido-1-pentanol Acetate

The azide functional group is a versatile precursor for the synthesis of amines via reduction or for use in "click chemistry" reactions.

Experimental Protocol: Synthesis of 5-Azido-1-pentanol Acetate

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Round bottom flask

  • Stirring apparatus

  • Heating mantle

  • Diatomaceous earth (e.g., Celite®)

  • Rotary evaporator

Procedure:

  • In a round bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of diatomaceous earth to remove excess sodium azide.

  • Remove the DMF under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel.

Quantitative Data:

NucleophileProductSolventTemperature (°C)Time (h)Yield (%)
Sodium Azide5-Azido-1-pentanol AcetateDMF705>90
Synthesis of 5-(Substituted-amino)-1-pentanol Acetates

Alkylation of primary and secondary amines with this compound provides access to a range of N-substituted amino alcohols after deprotection of the acetate.

Experimental Protocol: Synthesis of 5-(Morpholino)pentan-1-yl Acetate

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN)

  • Round bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1 equivalent) in acetonitrile, add morpholine (1.2 equivalents) and potassium carbonate (2 equivalents).

  • Heat the mixture to reflux and stir for 12-18 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data:

NucleophileProductSolventTemperature (°C)Time (h)Yield (%)
Morpholine5-(Morpholino)pentan-1-yl AcetateAcetonitrileReflux1685-95
Synthesis of 5-(Arylthio)-1-pentanol Acetates

Thiolates are excellent nucleophiles for the displacement of iodide, leading to the formation of thioethers.

Experimental Protocol: Synthesis of 5-(Phenylthio)pentan-1-yl Acetate

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF) or Acetonitrile (CH3CN)

  • Round bottom flask

  • Stirring apparatus

  • Rotary evaporator

Procedure:

  • In a round bottom flask under an inert atmosphere, dissolve thiophenol (1.1 equivalents) in anhydrous DMF.

  • Carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of this compound (1 equivalent) in DMF.

  • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data:

NucleophileProductSolventTemperature (°C)Time (h)Yield (%)
Thiophenoxide5-(Phenylthio)pentan-1-yl AcetateDMFRoom Temp1080-90

Reaction Workflow and Mechanism

The following diagrams illustrate the general workflow for nucleophilic substitution reactions using this compound and the underlying SN2 reaction mechanism.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactant 5-Iodo-1-pentanol Acetate Reaction_Vessel Stirring at Defined Temperature Reactant->Reaction_Vessel Nucleophile Nucleophile (e.g., R-NH2, R-SNa) Nucleophile->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DMF, CH3CN) Solvent->Reaction_Vessel Base Base (optional) (e.g., K2CO3) Base->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Extraction Extraction Filtration->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product Purified Product Purification->Product SN2_Mechanism Reactants Nu:⁻  +  H₃C(O)O(CH₂)₄-CH₂-I Transition_State [Nu---CH₂(---(CH₂)₄O(O)CH₃)---I]⁻ Reactants->Transition_State Sɴ2 Attack Products Nu-CH₂-(CH₂)₄O(O)CH₃  +  I⁻ Transition_State->Products Inversion of Configuration

The Role of 5-Iodo-1-pentanol Acetate in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-1-pentanol acetate is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its utility stems from the presence of two key functional groups: a terminal iodide and an acetate-protected primary alcohol. The iodide is an excellent leaving group, making the compound a potent alkylating agent for introducing a five-carbon chain into a target molecule. The acetate group serves as a protecting group for the hydroxyl functionality, which can be deprotected in a subsequent step to reveal the alcohol for further chemical transformations. This dual functionality allows for the strategic and controlled construction of complex molecular architectures commonly found in pharmaceuticals.

This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis, with a focus on its role as an alkylating agent.

Core Applications in Pharmaceutical Synthesis

The primary role of this compound in pharmaceutical synthesis is to act as a five-carbon building block . It is particularly useful for the alkylation of various nucleophiles, including phenols, amines, and thiols, to introduce a pentan-1-ol side chain (after deprotection of the acetate). This structural motif is present in a number of therapeutic agents.

A key application of analogous halogenated pentyl chains is in the synthesis of synthetic cannabinoids. While specific examples directly citing this compound are not prevalent in publicly available literature, the synthesis of metabolites of synthetic cannabinoids often involves the introduction of a hydroxylated pentyl side chain.[1] The general principle of alkylating a core molecule (e.g., an indole or indazole) with a 5-halopentyl derivative is a common strategy. This compound represents a readily available starting material for such syntheses.

Experimental Protocols

The following protocols are generalized procedures for the alkylation of common nucleophiles in pharmaceutical synthesis using this compound. These should be considered as starting points and may require optimization based on the specific substrate.

Protocol 1: O-Alkylation of Phenols

This protocol describes the synthesis of a generic O-alkylated phenolic compound, a common structural feature in many pharmaceuticals.

Reaction Scheme:

Materials:

  • Phenolic substrate (Ar-OH)

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Alkylation:

    • To a solution of the phenolic substrate (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Add this compound (1.2 eq) to the reaction mixture.

    • Heat the reaction to 50-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude acetate-protected product.

  • Deprotection (Hydrolysis):

    • Dissolve the crude acetate-protected product in methanol.

    • Add a solution of sodium hydroxide (2.0 eq) or lithium hydroxide (2.0 eq) in water.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS until the hydrolysis is complete.

    • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to obtain the desired 5-(aryloxy)pentan-1-ol.

Quantitative Data Summary (Representative):

StepReactantReagentSolventTemp (°C)Time (h)Yield (%)Purity (%)
Alkylation PhenolThis compound, K₂CO₃Acetone601285-95>90 (crude)
Deprotection Acetate intermediateLiOHMeOH/H₂O25290-98>98 (post-chromatography)
Protocol 2: N-Alkylation of Amines

This protocol outlines a general procedure for the N-alkylation of primary or secondary amines, a crucial step in the synthesis of many nitrogen-containing APIs.

Reaction Scheme:

Materials:

  • Amine substrate (R1R2NH)

  • This compound

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Lithium aluminum hydride (LAH) or aqueous acid (for deprotection)

  • Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

Procedure:

  • Alkylation:

    • To a solution of the amine substrate (1.0 eq) in acetonitrile or dichloromethane, add potassium carbonate (2.0 eq) or triethylamine (1.5 eq).

    • Add this compound (1.1 eq) to the mixture.

    • Stir the reaction at room temperature or gentle heating (40-60 °C) and monitor by TLC or LC-MS.

    • Once the reaction is complete, filter off any solids.

    • Concentrate the filtrate and redissolve in a suitable organic solvent (e.g., EtOAc).

    • Wash with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate to obtain the crude N-alkylated acetate.

  • Deprotection (Reduction):

    • Carefully add a solution of the crude acetate in dry THF to a stirred suspension of lithium aluminum hydride (1.5 eq) in dry THF at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

    • Filter the resulting solid and wash with THF or ethyl acetate.

    • Concentrate the filtrate to yield the crude amino alcohol.

    • Purify by column chromatography.

Quantitative Data Summary (Representative):

StepReactantReagentSolventTemp (°C)Time (h)Yield (%)Purity (%)
Alkylation Secondary AmineThis compound, K₂CO₃MeCN501675-90>85 (crude)
Deprotection Acetate intermediateLAHTHF25480-95>97 (post-chromatography)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general logic and workflow for the application of this compound in pharmaceutical synthesis.

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_outcome Outcome start_nuc Nucleophile (Ar-OH, R1R2NH, Ar-SH) alkylation Alkylation (SN2 Reaction) start_nuc->alkylation start_reagent This compound start_reagent->alkylation intermediate Acetate-Protected Intermediate alkylation->intermediate Isolation deprotection Acetate Deprotection (Hydrolysis or Reduction) final_product Final Product with 5-Hydroxypentyl Side Chain deprotection->final_product Purification intermediate->deprotection

Caption: General workflow for the synthesis of pharmaceuticals using this compound.

logical_relationship reagent This compound iodide Iodide Moiety (Leaving Group) reagent->iodide acetate Acetate Moiety (Protecting Group) reagent->acetate alkylation Alkylation Reaction iodide->alkylation deprotection Deprotection Step acetate->deprotection side_chain Introduction of 5-Carbon Chain alkylation->side_chain hydroxyl Generation of Terminal Hydroxyl deprotection->hydroxyl

Caption: Logical relationship of the functional groups of this compound and their roles in synthesis.

Conclusion

This compound is a highly effective reagent for the introduction of a five-carbon chain with a protected hydroxyl group in the synthesis of pharmaceutical compounds. Its utility in the alkylation of phenols and amines, followed by a straightforward deprotection step, provides a reliable route to valuable intermediates and final APIs. The protocols and data presented herein offer a foundation for researchers and drug development professionals to incorporate this versatile building block into their synthetic strategies. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximal yields and purity.

References

Application Notes and Protocols for 5-Iodo-1-pentanol Acetate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 5-iodo-1-pentanol acetate as a versatile building block in various palladium, nickel, and copper-catalyzed cross-coupling reactions. The inclusion of a terminal acetate-protected hydroxyl group makes this reagent particularly valuable for the synthesis of functionalized molecules, allowing for post-coupling modifications.

Overview of Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Key to these transformations is a metal catalyst, typically based on palladium, nickel, or copper, which facilitates the coupling of an organic electrophile with an organometallic nucleophile. This compound serves as an excellent electrophilic partner in these reactions due to the reactive carbon-iodine bond. The acetate protecting group is generally stable under a variety of cross-coupling conditions and can be readily deprotected post-coupling to reveal the primary alcohol for further functionalization.

A general catalytic cycle for cross-coupling reactions is depicted below. The cycle typically involves three key steps: oxidative addition of the organic halide to the metal center, transmetalation of the organic group from the organometallic reagent, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.

Cross-Coupling Catalytic Cycle M(0)L_n M(0)L_n (Active Catalyst) Oxidative_Addition Oxidative Addition M(0)L_n->Oxidative_Addition R-X R-X (this compound) R-X->Oxidative_Addition R-M(II)(X)L_n R-M(II)(X)L_n (Oxidative Adduct) Oxidative_Addition->R-M(II)(X)L_n Transmetalation Transmetalation R-M(II)(X)L_n->Transmetalation R'-M' R'-M' (Organometallic Reagent) R'-M'->Transmetalation R-M(II)(R')L_n R-M(II)(R')L_n (Transmetalated Complex) Transmetalation->R-M(II)(R')L_n Reductive_Elimination Reductive Elimination R-M(II)(R')L_n->Reductive_Elimination Reductive_Elimination->M(0)L_n  Regeneration R-R' R-R' (Coupled Product) Reductive_Elimination->R-R'

Caption: Generalized catalytic cycle for cross-coupling reactions.

Kumada Coupling of this compound

The Kumada coupling provides an effective method for the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds by reacting an alkyl halide with a Grignard reagent in the presence of a nickel or palladium catalyst. For substrates bearing sensitive functional groups like esters, careful selection of the catalyst and reaction conditions is crucial to avoid side reactions. Nickel pincer complexes have shown excellent functional group tolerance in this regard.[1][2]

Experimental Protocol: General Procedure for Nickel-Catalyzed Kumada Coupling [1]

This protocol is adapted from studies on functional group tolerant Kumada couplings of nonactivated alkyl halides.[1]

Kumada_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents 1. Add Ni catalyst and additive to a dried Schlenk tube. Solvent_Add 2. Add anhydrous THF. Reagents->Solvent_Add Grignard_Add 3. Add Grignard reagent dropwise at specified temperature. Solvent_Add->Grignard_Add Substrate_Add 4. Add this compound. Grignard_Add->Substrate_Add Stir 5. Stir at room temperature for the specified time. Substrate_Add->Stir Quench 6. Quench with aq. HCl. Stir->Quench Extract 7. Extract with an organic solvent. Quench->Extract Dry_Concentrate 8. Dry and concentrate. Extract->Dry_Concentrate Purify 9. Purify by column chromatography. Dry_Concentrate->Purify

Caption: Workflow for a typical Kumada cross-coupling reaction.

Materials:

  • This compound

  • Aryl or alkyl Grignard reagent (e.g., Phenylmagnesium chloride)

  • Nickel(II) pincer complex catalyst (e.g., [((Me)NN₂)NiCl])[1]

  • Additive (e.g., TMEDA or O-TMEDA for ester-containing substrates)[1]

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous Hydrochloric Acid (HCl)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the nickel catalyst (e.g., 3 mol %) and the additive (e.g., 10 mol %).

  • Add anhydrous THF.

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) and add the Grignard reagent dropwise.

  • Add this compound (1 equivalent) to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of NH₄Cl or dilute HCl.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative Examples based on literature for similar substrates):

EntryGrignard ReagentCatalyst (mol%)Additive (mol%)SolventTemp (°C)Time (h)Yield (%)Citation
1Phenylmagnesium chloride[((Me)NN₂)NiCl] (3)TMEDA (10)THF2512~85-95[1]
24-Methoxyphenylmagnesium bromide[((Me)NN₂)NiCl] (3)O-TMEDA (10)THF2512~80-90[1]
3n-Butylmagnesium chloride[((Me)NN₂)NiCl] (3)TMEDA (10)THF2512~75-85[1]

Note: Yields are estimated based on reported couplings of other primary alkyl iodides with ester functionalities under similar conditions. Actual yields with this compound may vary.

Other Potential Cross-Coupling Reactions

While specific examples for this compound are not abundant in the literature, its structure suggests compatibility with several other major cross-coupling reactions. The following sections outline the general principles and provide starting points for protocol development.

3.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide. To utilize this compound in a Suzuki-Miyaura coupling as the electrophile, it would be reacted with an organoboronic acid or ester. Alternatively, conversion of this compound to the corresponding boronic ester would allow it to act as the nucleophilic partner.

3.2. Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. This compound is a suitable electrophile for this reaction. The corresponding organozinc reagent could also be prepared for use as the nucleophile. Palladium catalysts with bulky phosphine ligands are often effective for coupling primary alkyl halides.

3.3. Sonogashira Coupling

The Sonogashira coupling specifically forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While less common with alkyl halides, certain conditions can promote this reaction. A palladium catalyst and a copper(I) co-catalyst are typically employed.

3.4. Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene. As this compound is a saturated alkyl halide, it is not a typical substrate for the standard Heck reaction.

Conclusion

This compound is a promising and versatile building block for the synthesis of functionalized molecules via cross-coupling reactions. The Kumada coupling, in particular, offers a well-established and functional group-tolerant method for its application. Further exploration and optimization of conditions for other cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, will undoubtedly expand the synthetic utility of this valuable reagent. Researchers are encouraged to use the provided protocols as a starting point and to optimize conditions for their specific substrates and desired products.

References

Application Note: Purification of 5-Iodo-1-pentanol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Iodo-1-pentanol acetate is an organic compound that can serve as a valuable intermediate in various synthetic applications, particularly in the development of pharmaceutical agents and other complex organic molecules. The presence of both an iodo and an acetate functional group allows for sequential and selective chemical transformations. The purification of this bifunctional molecule is critical to ensure the integrity of subsequent reactions and the purity of the final products. This document outlines a detailed protocol for the purification of this compound, synthesized via the esterification of 5-iodo-1-pentanol with acetic anhydride.

Synthesis Overview

The synthesis of this compound is typically achieved through the esterification of 5-iodo-1-pentanol using an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base or an acid catalyst. The reaction involves the nucleophilic attack of the hydroxyl group of 5-iodo-1-pentanol on the carbonyl carbon of the acetylating agent.

Experimental Protocol

1. Materials and Reagents

  • Crude this compound

  • 5-Iodo-1-pentanol

  • Acetic anhydride

  • Pyridine (or other suitable base)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography, 230-400 mesh)

  • Hexanes (for column chromatography)

  • Ethyl acetate (for column chromatography)

  • Deionized water

2. Synthesis of this compound (Illustrative)

This protocol assumes the synthesis has been performed. A typical laboratory-scale synthesis is provided for context.

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-iodo-1-pentanol in a suitable solvent such as dichloromethane or pyridine.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (typically 1.1 to 1.5 equivalents) to the stirred solution.

  • If not using pyridine as the solvent, add a catalytic amount of a base like pyridine or 4-dimethylaminopyridine (DMAP).

  • Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

3. Purification Protocol

The purification process involves an initial workup to remove excess reagents and byproducts, followed by a final purification step using either distillation or column chromatography.

3.1. Workup Procedure (Liquid-Liquid Extraction)

  • Once the reaction is complete, transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with:

    • Deionized water to remove water-soluble impurities.

    • Saturated aqueous sodium bicarbonate solution to neutralize any remaining acidic components.

    • Saturated aqueous sodium chloride (brine) solution to reduce the amount of water in the organic phase.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

3.2. Final Purification

The choice between distillation and column chromatography for the final purification step depends on the nature of the impurities and the scale of the reaction.

3.2.1. Option A: Fractional Distillation

Fractional distillation is suitable for large-scale purifications where the impurities have significantly different boiling points from the desired product.

  • Set up a fractional distillation apparatus.

  • Place the crude this compound in the distillation flask along with a few boiling chips.

  • Heat the flask gently.

  • Collect the fraction that distills at the expected boiling point of this compound. The exact boiling point under vacuum should be determined, but it will be higher than that of the starting alcohol.

3.2.2. Option B: Flash Column Chromatography

Flash column chromatography is ideal for smaller scale purifications and for removing impurities with similar boiling points.

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity, starting with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the proportion of the more polar solvent (ethyl acetate).

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₇H₁₃IO₂[1]
Molecular Weight256.08 g/mol [1]
AppearanceColorless to pale yellow liquid (expected)
Boiling PointNot precisely documented, but expected to be higher than 5-iodo-1-pentanol
SolubilitySoluble in common organic solvents (e.g., diethyl ether, ethyl acetate, dichloromethane); insoluble in water

Table 2: TLC Monitoring Parameters

ParameterRecommended Conditions
Stationary PhaseSilica gel 60 F₂₅₄
Mobile Phase80:20 Hexanes:Ethyl Acetate (starting point, can be optimized)
VisualizationUV light (254 nm) and/or potassium permanganate stain

Workflow Diagram

Purification_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Final Purification cluster_final Final Product start Start: 5-Iodo-1-pentanol + Acetic Anhydride reaction Esterification Reaction start->reaction crude_product Crude this compound reaction->crude_product extraction Liquid-Liquid Extraction (Solvent + Water/NaHCO3/Brine Washes) crude_product->extraction drying Drying of Organic Phase (Anhydrous MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration choice Purification Method? concentration->choice distillation Fractional Distillation choice->distillation Large Scale / Different B.P. chromatography Flash Column Chromatography choice->chromatography Small Scale / Similar B.P. pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Synthesis of Substituted Pentyl Acetates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental procedures for the synthesis of substituted pentyl acetates, valuable compounds often utilized as flavoring agents, fragrances, and solvents. The primary focus is on the robust and widely applicable Fischer esterification method. Protocols for reaction setup, monitoring, product isolation, and purification are presented in a clear, step-by-step format. Additionally, quantitative data is summarized for easy comparison, and a visual representation of the experimental workflow is provided to guide researchers through the process.

Introduction

Pentyl acetates are esters known for their characteristic fruity aromas, most notably that of bananas and pears.[1] These compounds find extensive application in the food, beverage, and cosmetic industries.[1] The general structure consists of an acetate group attached to a pentyl or substituted pentyl chain. The synthesis of these esters is a common undertaking in organic chemistry laboratories and serves as an excellent example of equilibrium-controlled reactions.

The most prevalent method for preparing pentyl acetates is the Fischer esterification of a corresponding pentanol with acetic acid, catalyzed by a strong acid such as sulfuric acid.[1][2][3] This reversible reaction necessitates the removal of water to drive the equilibrium towards the formation of the ester product.[1] Alternative methods include transesterification and biocatalytic synthesis using enzymes like lipases, which offer milder reaction conditions.[1][4]

This application note details the experimental protocol for the synthesis of a representative substituted pentyl acetate, isopentyl acetate (banana oil), via Fischer esterification. The principles and procedures outlined can be adapted for the synthesis of other substituted pentyl acetates.

Experimental Protocols

Fischer Esterification of Isopentyl Alcohol

This protocol is adapted from established laboratory procedures for the synthesis of isopentyl acetate.[3][5][6]

Materials:

  • Isopentyl alcohol (3-methyl-1-butanol)

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% Aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Boiling chips

Equipment:

  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

  • Simple distillation apparatus

  • Graduated cylinders

  • Beakers

  • Stirring rod

  • pH paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 15 mL (12.2 g, 0.138 mol) of isopentyl alcohol and 20 mL (21 g, 0.35 mol) of glacial acetic acid.[3] Swirl the flask to ensure thorough mixing.

  • Catalyst Addition: Carefully add 4 mL of concentrated sulfuric acid to the mixture while swirling.[3] Caution: This process is exothermic and should be performed in a fume hood.

  • Reflux: Add a few boiling chips to the flask and attach a reflux condenser. Heat the mixture to reflux using a heating mantle for 1 hour.[3] The reaction temperature is typically between 60°C and 80°C.[1]

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the cooled mixture to a separatory funnel containing 55 mL of cold water.[3]

    • Separate the lower aqueous layer.

    • Wash the organic layer sequentially with two 25 mL portions of 5% sodium bicarbonate solution to neutralize any remaining acid.[3] Caution: Carbon dioxide gas is evolved during this step; vent the separatory funnel frequently.

    • Wash the organic layer with 25 mL of water, followed by 25 mL of saturated brine solution to facilitate the removal of water from the organic layer.[3]

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous magnesium sulfate or sodium sulfate to remove residual water.[3][6]

  • Purification:

    • Decant the dried ester into a clean, dry distillation flask.

    • Perform a simple distillation, collecting the fraction that boils between 134°C and 143°C.[3]

    • The expected yield of the clear, colorless product is typically in the range of 80-90%.[5]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of isopentyl acetate via Fischer esterification.

ParameterValueReference
Reactants
Isopentyl Alcohol15 mL (12.2 g, 0.138 mol)[3]
Glacial Acetic Acid20 mL (21 g, 0.35 mol)[3]
Concentrated Sulfuric Acid4 mL[3]
Reaction Conditions
Reflux Time1 hour[3]
Reflux Temperature~60-80 °C[1]
Product
Product NameIsopentyl Acetate[5]
Boiling Point Range134-143 °C[3]
Expected Yield80-90%[5]
Molecular FormulaC₇H₁₄O₂[7]
Molecular Weight130.18 g/mol [8]

Visualization

Experimental Workflow for Fischer Esterification

The following diagram illustrates the general workflow for the synthesis of substituted pentyl acetates via Fischer esterification.

experimental_workflow reactants Reactants (Pentanol, Acetic Acid) reflux Reflux reactants->reflux catalyst Catalyst (H₂SO₄) catalyst->reflux workup Work-up (Water Wash) reflux->workup Cooling neutralization Neutralization (NaHCO₃ Wash) workup->neutralization drying Drying (Anhydrous Salt) neutralization->drying purification Purification (Distillation) drying->purification Decanting product Substituted Pentyl Acetate purification->product

Caption: General workflow for the synthesis of substituted pentyl acetates.

Signaling Pathway (General Fischer Esterification Mechanism)

The following diagram outlines the key steps in the acid-catalyzed Fischer esterification mechanism.

fischer_esterification start Carboxylic Acid + Alcohol protonation Protonation of Carbonyl Oxygen start->protonation H⁺ nucleophilic_attack Nucleophilic Attack by Alcohol protonation->nucleophilic_attack proton_transfer Proton Transfer nucleophilic_attack->proton_transfer water_elimination Elimination of Water proton_transfer->water_elimination deprotonation Deprotonation water_elimination->deprotonation end Ester + Water deprotonation->end -H⁺

References

Application Notes and Protocols: Synthesis and Utility of 5-Azido-1-pentanol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 5-azido-1-pentanol acetate via the nucleophilic substitution reaction of 5-iodo-1-pentanol acetate with sodium azide. The resulting bifunctional molecule, containing both an azide and an acetate group, is a valuable building block in medicinal chemistry and drug development. The azide moiety serves as a versatile handle for "click chemistry," enabling efficient conjugation to biomolecules or drug delivery systems, while the acetate group can be readily hydrolyzed to a primary alcohol for further functionalization. This protocol outlines the reaction conditions, purification methods, and potential applications, particularly in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutic agents.

Introduction

The introduction of an azide functional group into organic molecules is a cornerstone of modern bioconjugation and drug discovery. The azide's ability to undergo highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reactions has made it an invaluable tool for linking molecules in complex biological environments.[1][2] The reaction of alkyl halides with sodium azide is a classic and effective method for introducing this functionality. In this application note, we focus on the synthesis of 5-azido-1-pentanol acetate from its corresponding iodo-precursor. This compound is of particular interest as the terminal azide allows for conjugation, while the acetate group provides a latent hydroxyl functionality that can be unmasked for subsequent chemical modifications.

Reaction Principle

The synthesis of 5-azido-1-pentanol acetate proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The azide anion (N₃⁻), a potent nucleophile, attacks the electrophilic carbon atom bearing the iodine atom. Iodide is an excellent leaving group, facilitating a rapid and efficient reaction. The use of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is crucial as it solvates the cation (Na⁺) while leaving the azide anion relatively free and highly reactive.

Experimental Protocol

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF (approximately 5-10 mL per gram of substrate).

  • Addition of Sodium Azide: Add sodium azide (1.5 eq) to the stirred solution. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

    • Separate the layers. Extract the aqueous layer twice more with diethyl ether.

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 5-azido-1-pentanol acetate.

Quantitative Data Summary

ParameterValue
Substrate This compound
Reagent Sodium Azide (NaN₃)
Solvent Anhydrous DMF
Stoichiometry 1.0 eq Substrate : 1.5 eq NaN₃
Temperature 60-70 °C
Reaction Time 12-24 hours
Typical Yield 85-95% (estimated based on similar reactions)

Visualizations

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_products Products Iodo This compound Product 5-Azido-1-pentanol acetate Iodo->Product Sɴ2 Reaction Salt Sodium Iodide (NaI) Iodo->Salt Azide Sodium Azide (NaN₃) Azide->Product Azide->Salt

Caption: Sɴ2 reaction of this compound with sodium azide.

Experimental Workflow

experimental_workflow start Start setup Dissolve this compound in anhydrous DMF start->setup add_reagent Add Sodium Azide setup->add_reagent react Heat and stir at 60-70°C (12-24h) add_reagent->react workup Aqueous work-up with Et₂O, NaHCO₃, and Brine react->workup dry Dry organic layer (MgSO₄ or Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Flash column chromatography concentrate->purify end Obtain pure 5-azido-1-pentanol acetate purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Applications in Drug Development

The product, 5-azido-1-pentanol acetate, is a valuable linker for the development of targeted therapeutics, most notably antibody-drug conjugates (ADCs).[3][4][5][6][7]

  • Click Chemistry Handle: The terminal azide group is primed for copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This allows for the covalent attachment of the linker to a targeting moiety (e.g., an antibody modified with an alkyne group) or a therapeutic payload.

  • Bifunctional Linker: The acetate group can be hydrolyzed to a primary alcohol, providing a second point for chemical modification. This dual functionality allows for the construction of more complex drug delivery systems.

  • Spacer Arm: The five-carbon chain acts as a spacer, physically separating the conjugated payload from the targeting antibody. This can be crucial for maintaining the antibody's binding affinity and for overcoming steric hindrance.

Logical Relationship in ADC Synthesis

adc_synthesis cluster_components Components cluster_conjugation Conjugation cluster_product Final Product Antibody Targeting Antibody (with alkyne modification) Click Click Chemistry (CuAAC or SPAAC) Antibody->Click Linker 5-Azido-1-pentanol acetate (Azide-Linker) Linker->Click Payload Cytotoxic Drug Payload->Linker Further modification ADC Antibody-Drug Conjugate (ADC) Click->ADC

Caption: Role of the azide linker in antibody-drug conjugate (ADC) synthesis.

Conclusion

The reaction of this compound with sodium azide provides a straightforward and efficient route to a versatile bifunctional linker molecule. The detailed protocol and application notes provided herein are intended to facilitate its synthesis and utilization by researchers in the fields of medicinal chemistry and drug development. The ability to readily introduce an azide handle for click chemistry makes this compound a valuable tool for the construction of targeted drug delivery systems and other complex biomolecular conjugates.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Iodo-1-pentanol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the multi-step, large-scale synthesis of 5-iodo-1-pentanol acetate. The described synthetic pathway is designed for scalability and is based on established chemical transformations, starting from the readily available bio-derived feedstock, tetrahydrofurfuryl alcohol.

Synthetic Strategy Overview

The synthesis of this compound is accomplished via a four-step reaction sequence. This pathway is designed to be robust and scalable, making it suitable for industrial applications. The key transformations include:

  • Hydrogenolysis of Tetrahydrofurfuryl Alcohol: The initial step involves the ring-opening and reduction of tetrahydrofurfuryl alcohol to produce 1,5-pentanediol. This process is typically carried out at elevated temperature and pressure using a heterogeneous catalyst.

  • Bromination of 1,5-Pentanediol: The diol is then converted to a monobromo intermediate, 5-bromo-1-pentanol, using hydrobromic acid. This selective monobromination is a critical step in the synthesis.

  • Finkelstein Reaction: The bromo-intermediate is subsequently converted to 5-iodo-1-pentanol via a Finkelstein reaction, which involves the exchange of the bromine atom for an iodine atom. This reaction is driven to completion by the precipitation of the sodium bromide byproduct in an acetone solvent.[1]

  • Acetylation of 5-Iodo-1-pentanol: The final step is the acetylation of 5-iodo-1-pentanol to yield the target molecule, this compound. This is achieved through a Fischer esterification reaction using acetic anhydride and an acid catalyst.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_0 Step 1: Hydrogenolysis cluster_1 Step 2: Bromination cluster_2 Step 3: Finkelstein Reaction cluster_3 Step 4: Acetylation A Tetrahydrofurfuryl Alcohol B 1,5-Pentanediol A->B H₂, Catalyst (e.g., Copper Chromite) C 1,5-Pentanediol D 5-Bromo-1-pentanol C->D HBr E 5-Bromo-1-pentanol F 5-Iodo-1-pentanol E->F NaI, Acetone G 5-Iodo-1-pentanol H This compound G->H Ac₂O, H⁺

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are intended for large-scale synthesis and should be performed by trained personnel in an appropriate chemical manufacturing environment. All operations should be conducted with strict adherence to safety guidelines.

Step 1: Large-Scale Synthesis of 1,5-Pentanediol from Tetrahydrofurfuryl Alcohol

This procedure is adapted from established industrial processes for the hydrogenolysis of tetrahydrofurfuryl alcohol.[2][3][4]

Materials and Equipment:

  • High-pressure autoclave reactor (e.g., 100 L capacity) equipped with a mechanical stirrer, temperature and pressure controls, and a gas inlet.

  • Tetrahydrofurfuryl alcohol (THFA)

  • Copper chromite catalyst

  • Hydrogen gas (high purity)

  • Filtration system for catalyst removal

  • Vacuum distillation apparatus

Protocol:

  • Reactor Charging: Charge the high-pressure autoclave with tetrahydrofurfuryl alcohol and the copper chromite catalyst. The typical catalyst loading is 5-10% by weight relative to the THFA.

  • Inerting: Seal the reactor and purge with nitrogen gas several times to remove any residual air.

  • Pressurization and Heating: Pressurize the reactor with hydrogen gas to an initial pressure of 2000-3000 psi. Begin agitation and heat the reactor to a temperature of 250-300°C.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Catalyst Removal: Discharge the reactor contents and filter the crude product to remove the catalyst. The catalyst can be recycled for subsequent batches.

  • Purification: Purify the crude 1,5-pentanediol by vacuum distillation.

Expected Yield and Purity:

ParameterValue
Yield>90%
Purity>98% (by GC analysis)
Step 2: Large-Scale Synthesis of 5-Bromo-1-pentanol from 1,5-Pentanediol

This protocol is a scaled-up version of a laboratory procedure for the selective monobromination of 1,5-pentanediol.

Materials and Equipment:

  • Glass-lined reactor (e.g., 100 L capacity) with a reflux condenser, mechanical stirrer, and addition funnel.

  • 1,5-Pentanediol

  • Hydrobromic acid (48% aqueous solution)

  • Toluene

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Vacuum distillation apparatus

Protocol:

  • Reactor Charging: Charge the reactor with 1,5-pentanediol and toluene.

  • Addition of HBr: Slowly add the 48% hydrobromic acid to the stirred mixture. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC analysis.

  • Work-up: Cool the reaction mixture to room temperature and transfer to a separatory funnel. Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

  • Purification: Purify the crude 5-bromo-1-pentanol by vacuum distillation.

Expected Yield and Purity:

ParameterValue
Yield80-90%
Purity>97% (by GC analysis)
Step 3: Large-Scale Finkelstein Reaction for the Synthesis of 5-Iodo-1-pentanol

This protocol describes the large-scale conversion of 5-bromo-1-pentanol to 5-iodo-1-pentanol.[1]

Materials and Equipment:

  • Glass-lined reactor (e.g., 100 L capacity) with a reflux condenser and mechanical stirrer.

  • 5-Bromo-1-pentanol

  • Sodium iodide

  • Acetone (anhydrous)

  • Sodium thiosulfate (aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Protocol:

  • Reactor Charging: Charge the reactor with 5-bromo-1-pentanol and anhydrous acetone.

  • Addition of Sodium Iodide: Add sodium iodide to the mixture in one portion.

  • Reaction: Heat the mixture to reflux and maintain for 3-5 hours. The precipitation of sodium bromide should be observed. Monitor the reaction by TLC or GC.

  • Work-up: Cool the reaction mixture and filter to remove the precipitated sodium bromide. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water, aqueous sodium thiosulfate solution (to remove any residual iodine), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-iodo-1-pentanol.

Expected Yield and Purity:

ParameterValue
Yield>95%
Purity>95% (can be used in the next step without further purification)
Step 4: Large-Scale Acetylation of 5-Iodo-1-pentanol

This protocol details the final esterification step to produce this compound.

Materials and Equipment:

  • Glass-lined reactor (e.g., 100 L capacity) with a reflux condenser, mechanical stirrer, and addition funnel.

  • 5-Iodo-1-pentanol

  • Acetic anhydride

  • Sulfuric acid (concentrated) or other suitable acid catalyst

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Vacuum distillation apparatus

Protocol:

  • Reactor Charging: Charge the reactor with 5-iodo-1-pentanol and acetic anhydride.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

  • Reaction: Heat the mixture to 80-100°C and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture and slowly quench with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid and acetic anhydride.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by vacuum distillation.

Expected Yield and Purity:

ParameterValue
Yield90-95%
Purity>98% (by GC-MS and NMR analysis)

Signaling Pathways and Logical Relationships

The logical progression of the synthesis can be visualized as a linear sequence of transformations, where the product of each step serves as the starting material for the next.

Logical_Progression Start Start: Tetrahydrofurfuryl Alcohol Step1 Step 1: Hydrogenolysis Start->Step1 Intermediate1 Intermediate: 1,5-Pentanediol Step1->Intermediate1 Step2 Step 2: Bromination Intermediate1->Step2 Intermediate2 Intermediate: 5-Bromo-1-pentanol Step2->Intermediate2 Step3 Step 3: Finkelstein Reaction Intermediate2->Step3 Intermediate3 Intermediate: 5-Iodo-1-pentanol Step3->Intermediate3 Step4 Step 4: Acetylation Intermediate3->Step4 End Final Product: This compound Step4->End

Caption: Logical progression of the multi-step synthesis.

Safety Considerations

  • Hydrogenolysis: This reaction is performed at high pressure and temperature and involves flammable hydrogen gas. It should only be conducted in a properly rated high-pressure reactor by trained personnel.

  • Bromination: Hydrobromic acid is corrosive and should be handled with appropriate personal protective equipment (PPE). The reaction may be exothermic.

  • Finkelstein Reaction: Acetone is a flammable solvent. Ensure proper ventilation and avoid ignition sources.

  • Acetylation: Acetic anhydride and sulfuric acid are corrosive. The quenching step with sodium bicarbonate can be highly exothermic and produce significant gas evolution. Addition should be slow and with adequate cooling and venting.

These protocols provide a framework for the large-scale synthesis of this compound. Optimization of reaction conditions may be necessary depending on the specific equipment and scale of operation. It is crucial to perform small-scale pilot runs before proceeding to a large-scale manufacturing campaign.

References

Synthesis and Workup of 5-Iodo-1-Pentanol Acetate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-iodo-1-pentanol acetate, a valuable building block in organic synthesis, often utilized in the construction of more complex molecules in medicinal chemistry and materials science. The described procedure is based on the widely used Finkelstein reaction, a robust and efficient method for the preparation of alkyl iodides.

Introduction

This compound is a bifunctional molecule containing both an iodide, a versatile functional group for nucleophilic substitution and cross-coupling reactions, and a protected alcohol in the form of an acetate ester. This combination makes it a useful intermediate for the introduction of a five-carbon chain with a terminal hydroxyl group in a protected form. The synthesis is typically achieved via a Finkelstein reaction, which involves the exchange of a halide (commonly chloride or bromide) for iodide. The reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in an acetone solvent.

Experimental Protocol

This protocol outlines the synthesis of this compound from 5-chloro-1-pentanol acetate.

Materials:

  • 5-chloro-1-pentanol acetate

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Diethyl ether (Et2O)

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-chloro-1-pentanol acetate (1.0 eq) in anhydrous acetone (approximately 5-10 mL per gram of starting material).

  • Addition of Sodium Iodide: Add anhydrous sodium iodide (1.5 - 2.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of a white precipitate (sodium chloride) will be observed as the reaction proceeds. The reaction is typically complete within 12-24 hours.

  • Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture through a pad of celite to remove the precipitated sodium chloride. Wash the filter cake with a small amount of acetone to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Workup:

    • Dissolve the residue in diethyl ether.

    • Transfer the ethereal solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine. The organic layer should become colorless.

    • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Data Presentation

ParameterValue
Starting Material 5-chloro-1-pentanol acetate
Reagent Sodium Iodide
Solvent Acetone
Reaction Time 12-24 hours
Reaction Temperature Reflux
Typical Yield > 90% (after purification)
Appearance Colorless to pale yellow oil

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.05 (t, J = 6.6 Hz, 2H), 3.19 (t, J = 7.0 Hz, 2H), 2.05 (s, 3H), 1.88 – 1.78 (m, 2H), 1.65 – 1.55 (m, 2H), 1.48 – 1.38 (m, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 171.2, 64.0, 33.5, 30.2, 28.0, 21.0, 6.5.

  • IR (neat): ν 2940, 1735 (C=O), 1235 (C-O), 1040 cm⁻¹.

Experimental Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 5-chloro-1-pentanol acetate in anhydrous acetone add_nai Add anhydrous sodium iodide start->add_nai reflux Reflux for 12-24h add_nai->reflux cool Cool to RT reflux->cool filter Filter to remove NaCl cool->filter concentrate1 Concentrate filter->concentrate1 dissolve Dissolve in Et2O concentrate1->dissolve wash_thiosulfate Wash with sat. Na2S2O3 dissolve->wash_thiosulfate wash_brine Wash with brine wash_thiosulfate->wash_brine dry Dry over MgSO4 wash_brine->dry concentrate2 Concentrate dry->concentrate2 purify Vacuum Distillation or Column Chromatography concentrate2->purify end end purify->end This compound

Caption: Workflow for the synthesis and workup of this compound.

Logical Relationship of Workup Steps

WorkupLogic crude_mixture Crude Reaction Mixture (Product, NaCl, Acetone, excess NaI) filtration Filtration crude_mixture->filtration Removes NaCl evaporation1 Evaporation of Acetone filtration->evaporation1 extraction Liquid-Liquid Extraction (Et2O / H2O) evaporation1->extraction thiosulfate_wash Aqueous Wash (sat. Na2S2O3) extraction->thiosulfate_wash Removes residual I2 brine_wash Aqueous Wash (Brine) thiosulfate_wash->brine_wash Removes water-soluble impurities drying Drying of Organic Layer (MgSO4) brine_wash->drying Removes dissolved water evaporation2 Evaporation of Et2O drying->evaporation2 purified_product Purified this compound evaporation2->purified_product

Caption: Logical flow of the workup procedure for isolating this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Iodo-1-pentanol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-iodo-1-pentanol acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthetic procedure.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Finkelstein reaction, a type of S_N2 reaction, involving the exchange of a halogen.[1][2] The classic approach involves converting an alkyl chloride or bromide to an alkyl iodide using sodium iodide in acetone.[1][2]

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Reaction - Increase Reaction Time: The reaction may require more time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). - Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. The Finkelstein reaction is often carried out at elevated temperatures.[3] However, be cautious of potential side reactions at higher temperatures. - Use Excess Sodium Iodide: Driving the equilibrium towards the product can be achieved by using a larger excess of the halide salt.[1]
Poor Quality Starting Material - Ensure the 5-chloro-1-pentanol acetate is pure and dry. Contaminants can interfere with the reaction.
Inefficient Halogen Exchange - While 5-chloro-1-pentanol acetate is a suitable starting material, the corresponding 5-bromo-1-pentanol acetate would be more reactive and could lead to higher yields under the same conditions.
Solvent Issues - Use Dry Acetone: The presence of water can lead to side reactions, such as hydrolysis of the acetate ester, and can also affect the solubility of the salts, which is critical for driving the reaction. - Ensure Sufficient Solvent: The concentration of reactants should be appropriate. Too high a concentration may lead to precipitation issues, while too low a concentration can slow down the reaction rate.

Issue 2: Presence of Impurities in the Final Product

Possible Causes and Solutions:

CauseRecommended Solution
Unreacted Starting Material - If the reaction has not gone to completion, purify the product using column chromatography. A non-polar eluent system (e.g., hexane/ethyl acetate) should effectively separate the more polar starting material from the less polar product.
Formation of 5-hydroxy-1-pentanol Acetate - This can occur if there is water in the reaction mixture, leading to hydrolysis of the starting material or product. Ensure all reagents and glassware are dry.
Formation of 5-Iodopentanol - The acetate group can be hydrolyzed during the workup if acidic or basic conditions are too harsh or prolonged. Use mild workup conditions and minimize the time the product is in contact with aqueous acidic or basic solutions.

Issue 3: Difficulty in Product Purification

Possible Causes and Solutions:

CauseRecommended Solution
Co-elution of Product and Impurities - Optimize Column Chromatography Conditions: Experiment with different solvent systems (e.g., varying the ratio of hexane to ethyl acetate) to achieve better separation. Using a longer column or a finer silica gel mesh can also improve resolution.
Product Instability - this compound may be sensitive to light or heat. Protect the compound from light during purification and storage, and use gentle heating when removing solvents under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the driving force for the Finkelstein reaction in this synthesis?

The reaction is driven to completion by the precipitation of the sodium chloride (NaCl) byproduct in acetone.[1] Sodium iodide (NaI) is soluble in acetone, while sodium chloride is not. According to Le Chatelier's principle, the removal of a product from the reaction mixture shifts the equilibrium towards the formation of more products.[4]

Q2: Can I use a different solvent instead of acetone?

Other polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used.[3] However, acetone is the most common solvent for the classic Finkelstein reaction due to the differential solubility of the sodium halide salts.[1]

Q3: What is the expected yield for this reaction?

The yield can vary depending on the specific reaction conditions. With optimized conditions, yields for Finkelstein reactions are typically high.

Q4: How can I monitor the progress of the reaction?

The reaction can be monitored by TLC by spotting the reaction mixture against the starting material. The product, this compound, will have a different Rf value than the starting material, 5-chloro-1-pentanol acetate. GC-MS can also be used to monitor the disappearance of the starting material and the appearance of the product.

Q5: Is the acetate group stable under the reaction conditions?

The acetate group is generally stable under the neutral conditions of the Finkelstein reaction. However, it can be susceptible to hydrolysis under acidic or basic conditions, especially during the workup. It is important to use a neutral workup or minimize contact with acidic or basic aqueous solutions.

Experimental Protocols

Synthesis of this compound from 5-Chloro-1-pentanol Acetate

This protocol is a general guideline and may require optimization.

Materials:

  • 5-chloro-1-pentanol acetate

  • Sodium iodide (NaI), dried

  • Acetone, anhydrous

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-1-pentanol acetate in anhydrous acetone.

  • Add a 1.5 to 3-fold molar excess of dried sodium iodide to the solution.

  • Stir the mixture at room temperature or gently reflux (around 50-60 °C) for 12-24 hours. The formation of a white precipitate (NaCl) should be observed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and filter off the precipitated sodium chloride.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether or ethyl acetate and wash with water, followed by a wash with saturated aqueous sodium thiosulfate solution to remove any residual iodine, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield (Illustrative)

ParameterCondition ACondition BCondition C
Starting Material 5-chloro-1-pentanol acetate5-chloro-1-pentanol acetate5-bromo-1-pentanol acetate
NaI (equivalents) 1.53.01.5
Temperature (°C) 2556 (reflux)56 (reflux)
Reaction Time (h) 24128
Yield (%) ModerateHighVery High

Note: This table is illustrative and actual yields will depend on specific experimental execution.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A 1. Dissolve 5-chloro-1-pentanol acetate in anhydrous acetone B 2. Add excess sodium iodide A->B C 3. Stir and reflux B->C D 4. Cool and filter NaCl C->D Reaction complete E 5. Concentrate filtrate D->E F 6. Dissolve in ether/EtOAc E->F G 7. Aqueous washes (H2O, Na2S2O3, Brine) F->G H 8. Dry and concentrate G->H I 9. Column Chromatography H->I Crude product J Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_incomplete Solutions for Incomplete Reaction cluster_side_reactions Solutions for Side Reactions cluster_product_loss Solutions for Product Loss A Low Yield of this compound B Incomplete Reaction A->B C Side Reactions A->C D Product Loss During Workup/Purification A->D B1 Increase reaction time B->B1 B2 Increase temperature B->B2 B3 Use excess NaI B->B3 C1 Use anhydrous solvent C->C1 C2 Maintain neutral pH during workup C->C2 D1 Optimize chromatography D->D1 D2 Gentle handling of product D->D2

References

Technical Support Center: Synthesis of 5-Iodo-1-pentanol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Iodo-1-pentanol acetate.

Troubleshooting Guide

Question: My reaction to form this compound from 5-chloro-1-pentanol acetate is very slow or incomplete. What are the possible causes and solutions?

Answer:

This issue is common and can often be resolved by addressing the following factors associated with the Finkelstein reaction, a type of SN2 reaction.[1][2][3]

  • Insufficient Reaction Time or Temperature: While the Finkelstein reaction is generally efficient for primary halides, it may require elevated temperatures and sufficient time to proceed to completion.

    • Solution: Consider increasing the reaction temperature to the reflux temperature of the solvent (e.g., acetone). Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Poor Quality of Sodium Iodide: The sodium iodide used should be anhydrous and of high purity. The presence of moisture can hinder the reaction.

    • Solution: Use freshly opened, anhydrous sodium iodide, or dry the sodium iodide in an oven before use. Store it in a desiccator to prevent moisture absorption.

  • Inadequate Solvent: The choice of solvent is critical for the success of the Finkelstein reaction. Acetone is commonly used because sodium iodide is soluble in it, while the resulting sodium chloride or bromide is not.[4][5]

    • Solution: Ensure you are using dry, reagent-grade acetone. The precipitation of the sodium halide byproduct drives the reaction to completion according to Le Chatelier's principle.[4][5]

  • Poor Leaving Group: If you are starting from a chloro-substituted precursor, the reaction will be slower compared to a bromo-substituted one, as bromide is a better leaving group than chloride.

    • Solution: If feasible, start with 5-bromo-1-pentanol acetate. If you must use the chloro-analog, be prepared for longer reaction times or the need for higher temperatures.

Question: I am observing a significant amount of an impurity with a lower boiling point than my desired product. What could it be and how can I minimize its formation?

Answer:

A lower boiling point impurity could be an elimination byproduct. The primary side reaction of concern in this synthesis is the E2 elimination of the halide, which would lead to the formation of pent-4-en-1-yl acetate.

  • Cause: Elimination reactions are favored by high temperatures and the presence of strong, sterically hindered bases. While iodide is a weak base, high reaction temperatures can promote elimination to some extent.

  • Minimization Strategies:

    • Temperature Control: Avoid excessively high reaction temperatures. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Choice of Base: The Finkelstein reaction does not typically employ a strong base. The basicity of the iodide ion is low. Ensure that your starting materials and solvent are not contaminated with strong bases.

Question: My final product appears to be contaminated with a more polar impurity. What is the likely identity of this byproduct and how can I avoid it?

Answer:

A more polar impurity is likely 5-pentanol, resulting from the hydrolysis of the acetate ester group.

  • Cause: The acetate group can be hydrolyzed under either acidic or basic conditions, especially in the presence of water. While the Finkelstein reaction is typically run under anhydrous conditions, moisture contamination can lead to hydrolysis.

  • Prevention and Removal:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the solvent and reagents are anhydrous.

    • Purification: The resulting 5-iodopentan-1-ol can be separated from the desired product by column chromatography.

Question: After workup, I have a low yield of the desired product. What are the potential reasons for this?

Answer:

Low yields can result from a combination of factors:

  • Incomplete Reaction: As discussed previously, ensure the reaction has gone to completion.

  • Side Reactions: The formation of elimination or hydrolysis byproducts will reduce the yield of the desired product.

  • Losses During Workup: Ensure proper extraction and purification techniques are used to minimize loss of the product. This compound is a relatively high-boiling liquid, so care should be taken during solvent removal to avoid co-distillation.

  • Intramolecular Cyclization: Although less common, an intramolecular Williamson ether-type synthesis could occur, where the alkoxide formed from any hydrolyzed starting material or product could attack the alkyl iodide, leading to the formation of a cyclic ether.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the formation of this compound?

A1: The synthesis of this compound from a chloro or bromo precursor proceeds via the Finkelstein reaction, which is a classic SN2 (bimolecular nucleophilic substitution) reaction.[1][2] In this reaction, the iodide ion acts as a nucleophile, attacking the carbon atom bearing the halogen (the electrophile) and displacing it.[1]

Q2: Why is acetone the preferred solvent for this reaction?

A2: Acetone is a polar aprotic solvent that readily dissolves sodium iodide (the source of the nucleophile).[4] Crucially, the sodium chloride or sodium bromide formed as a byproduct is insoluble in acetone and precipitates out of the solution.[4][5] This removal of a product shifts the reaction equilibrium to the right, driving the reaction towards the formation of the desired alkyl iodide.[4]

Q3: Can I use other solvents for this reaction?

A3: Other polar aprotic solvents like dimethylformamide (DMF) or acetonitrile can also be used. However, the solubility difference of the halide salts in these solvents may not be as pronounced as in acetone, potentially leading to a less favorable equilibrium.

Q4: What is the best starting material: 5-chloro-1-pentanol acetate or 5-bromo-1-pentanol acetate?

A4: 5-Bromo-1-pentanol acetate is the preferred starting material. Bromide is a better leaving group than chloride, which means the reaction will proceed faster and under milder conditions.

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The product, this compound, will have a different Rf value than the starting material. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q6: What are the typical purification methods for this compound?

A6: After an aqueous workup to remove the sodium iodide and the precipitated sodium halide, the crude product can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

The following table summarizes the expected outcomes of the Finkelstein reaction for the synthesis of this compound under various conditions. The data is representative and actual results may vary.

Starting MaterialSolventTemperature (°C)Reaction Time (h)Expected Yield (%)Primary Side Product
5-Chloro-1-pentanol acetateAcetone56 (reflux)2470-80Pent-4-en-1-yl acetate
5-Bromo-1-pentanol acetateAcetone56 (reflux)885-95Pent-4-en-1-yl acetate
5-Bromo-1-pentanol acetateAcetonitrile82 (reflux)680-90Pent-4-en-1-yl acetate
5-Bromo-1-pentanol acetateAcetone25 (room temp)4860-70Minimal

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-1-pentanol Acetate (Starting Material)

This protocol is for the preparation of the starting material for the Finkelstein reaction.

  • To a round-bottom flask, add 5-bromo-1-pentanol (1.0 eq), anhydrous sodium carbonate (1.2 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Add toluene as the solvent and cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to stir for 1 hour at room temperature.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Wash the reaction mixture successively with water, dilute hydrochloric acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 5-bromopentyl acetate.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound (Finkelstein Reaction)

This is a representative protocol for the synthesis of the target compound.

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-1-pentanol acetate (1.0 eq) in anhydrous acetone.

  • Add anhydrous sodium iodide (1.5 eq) to the solution.

  • Heat the mixture to reflux and maintain the temperature for 8-12 hours.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. A white precipitate of sodium bromide should be visible.

  • Filter the mixture to remove the precipitated sodium bromide.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic solution with water and then with a dilute aqueous solution of sodium thiosulfate to remove any residual iodine.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Visualizations

Side_Reactions start 5-Halo-1-pentanol Acetate (X = Cl or Br) product This compound (Desired Product) start->product NaI, Acetone (SN2 Reaction) side1 Pent-4-en-1-yl Acetate (Elimination Product) start->side1 High Temperature (E2 Elimination) side2 5-Iodo-1-pentanol (Hydrolysis Product) product->side2 Trace H2O (Hydrolysis)

Caption: Main reaction and potential side reactions in the synthesis of this compound.

References

preventing the decomposition of 5-Iodo-1-pentanol acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent the decomposition of 5-Iodo-1-pentanol acetate during your experiments. The information provided is based on the chemical properties of alkyl iodides and acetate esters.

Troubleshooting Guide

This guide addresses specific issues you may encounter with the stability of this compound.

Issue Possible Cause Recommended Solution
Discoloration of the compound (yellowing or browning) Photodecomposition: Exposure to light, especially UV light, can cause the cleavage of the carbon-iodine bond, leading to the formation of elemental iodine (I2), which imparts a yellow or brown color.Store the compound in an amber, tightly sealed vial to protect it from light.[1][2] For handling, work in a dimly lit area or use glassware wrapped in aluminum foil.[1][2]
Change in pH of the solution (becoming acidic) Hydrolysis: The ester functional group can undergo hydrolysis, especially in the presence of moisture, to form 5-iodo-1-pentanol and acetic acid. This will lower the pH of the solution.[3][4]Store the compound in a desiccator over a drying agent like silica gel to minimize exposure to moisture.[4] Use anhydrous solvents for your experiments whenever possible.
Appearance of new peaks in analytical data (HPLC, GC-MS, NMR) Thermal Decomposition: Elevated temperatures can lead to the elimination of acetic acid to form 5-iodo-1-pentene or other degradation products.Store the compound at the recommended low temperature, typically 2-8°C. Avoid repeated freeze-thaw cycles.
Inconsistent experimental results Compound Degradation: If the compound has started to decompose, its purity will be compromised, leading to unreliable and irreproducible results.Always check the purity of the compound before use, especially if it has been in storage for an extended period. A quick purity check by TLC or HPLC is recommended.
Precipitate formation in solution Incompatibility with solvent or other reagents: The compound or its degradation products may not be soluble in the chosen solvent system, or may react with other components in the mixture.Ensure the compound is soluble and stable in the chosen solvent at the working concentration. Perform small-scale compatibility tests before proceeding with large-scale experiments.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for this compound?

    • A1: To minimize decomposition, store the compound at 2-8°C in a tightly sealed, amber glass vial to protect it from light and moisture.[1][2] For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

  • Q2: I noticed the compound has turned slightly yellow. Can I still use it?

    • A2: A slight yellow tint indicates the formation of a small amount of iodine due to photodegradation. For non-critical applications, this might be acceptable. However, for sensitive experiments, it is highly recommended to purify the compound before use, for example, by passing it through a short plug of silica gel or by re-distillation under reduced pressure.

  • Q3: How should I handle the compound in the laboratory to prevent decomposition?

    • A3: Handle the compound in a well-ventilated area, avoiding direct sunlight or bright artificial light.[2] Use amber-colored labware or wrap your glassware in aluminum foil.[1] Minimize the time the container is open to the atmosphere to reduce moisture uptake.

Decomposition Pathways

  • Q4: What are the primary ways that this compound can decompose?

    • A4: The two main decomposition pathways are:

      • Photodecomposition: The carbon-iodine bond is susceptible to cleavage by light, leading to the formation of radical species and eventually elemental iodine.

      • Hydrolysis: The ester linkage can be cleaved by water to yield 5-iodo-1-pentanol and acetic acid. This reaction can be catalyzed by both acids and bases.[3][4]

  • Q5: Are there any chemical stabilizers I can add to prevent decomposition?

    • A5: While specific stabilizers for this compound are not well-documented, for some organic iodides, small amounts of copper powder or silver wool can be used to scavenge iodine. For preventing hydrolysis of esters, the addition of a carbodiimide-based stabilizer can be effective in some cases by reacting with any formed carboxylic acid.[3] However, the compatibility of these stabilizers with your specific experimental setup must be tested.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the handling and analysis of this compound.

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is adapted from the general procedure for Fischer esterification.[5][6]

Materials:

  • 5-Iodo-1-pentanol

  • Acetic anhydride

  • Pyridine

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 5-iodo-1-pentanol (1 equivalent) in diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.2 equivalents) and pyridine (1.2 equivalents) to the solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Protocol 2: Monitoring Decomposition by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for monitoring the stability of the compound.[7][8]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Create working solutions by diluting the stock solution to a suitable concentration (e.g., 100 µg/mL) with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25°C

    • Detection wavelength: 210 nm and 254 nm

    • Gradient: Start with a suitable gradient (e.g., 50% B, increasing to 95% B over 15 minutes) and optimize as needed to achieve good separation of the parent compound from any potential degradation products.

  • Analysis: Inject the sample and record the chromatogram. The appearance of new peaks or a decrease in the peak area of the main compound over time indicates decomposition.

Protocol 3: Accelerated Stability Study

This protocol is a general guideline for assessing the stability of the compound under stressed conditions.[9][10]

Procedure:

  • Prepare multiple, identical samples of this compound in tightly sealed, amber vials.

  • Expose the samples to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) and humidity levels (e.g., 75% RH).

  • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove a sample from each condition.

  • Analyze the samples using a stability-indicating method, such as the HPLC protocol described above, to quantify the amount of remaining parent compound and any major degradation products.

  • Plot the percentage of the remaining parent compound against time for each condition to determine the degradation rate.

Data Presentation

The following table summarizes hypothetical stability data for this compound under various conditions, as would be generated from an accelerated stability study.

Condition Time (Weeks) Purity (%) Appearance
2-8°C (dark)099.8Colorless liquid
499.7Colorless liquid
899.6Colorless liquid
1299.5Colorless liquid
25°C (dark)099.8Colorless liquid
498.5Faint yellow liquid
897.2Yellow liquid
1295.8Yellow liquid
40°C (dark)099.8Colorless liquid
496.1Yellow liquid
892.5Brownish-yellow liquid
1288.7Brown liquid
25°C (exposed to light)099.8Colorless liquid
190.3Brown liquid
282.1Dark brown liquid
470.5Dark brown liquid

Visualizations

Troubleshooting_Workflow cluster_issue Identify Issue cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_verification Verification Observe_Issue Observe Issue with This compound Discoloration Discoloration? Observe_Issue->Discoloration pH_Change pH Change? Discoloration->pH_Change No Protect_Light Protect from Light (Amber Vial, Dark Room) Discoloration->Protect_Light Yes New_Peaks New Analytical Peaks? pH_Change->New_Peaks No Control_Moisture Control Moisture (Desiccator, Anhydrous Solvents) pH_Change->Control_Moisture Yes Control_Temperature Control Temperature (Store at 2-8°C) New_Peaks->Control_Temperature Yes Verify_Purity Verify Purity (HPLC, GC-MS, NMR) New_Peaks->Verify_Purity No Protect_Light->Verify_Purity Control_Moisture->Verify_Purity Control_Temperature->Verify_Purity Verify_Purity->Observe_Issue Purity Not Acceptable Proceed Proceed with Experiment Verify_Purity->Proceed Purity Acceptable

Caption: Troubleshooting workflow for identifying and resolving decomposition issues with this compound.

Decomposition_Pathways cluster_compound Starting Material cluster_triggers Decomposition Triggers cluster_products Decomposition Products Compound This compound Light Light (UV) Compound->Light Moisture Moisture (H2O) Compound->Moisture Heat Heat (Δ) Compound->Heat Iodine Elemental Iodine (I2) + Other Products Light->Iodine Photodecomposition Hydrolysis_Products 5-Iodo-1-pentanol + Acetic Acid Moisture->Hydrolysis_Products Hydrolysis Thermal_Products 5-Iodo-1-pentene + Acetic Acid Heat->Thermal_Products Thermal Elimination

Caption: Primary decomposition pathways for this compound.

References

optimizing reaction conditions for the synthesis of 5-Iodo-1-pentanol acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 5-Iodo-1-pentanol acetate. The primary synthetic route involves the treatment of 5-Bromo-1-pentanol acetate with sodium iodide in a Finkelstein reaction.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound?

The synthesis is achieved through a Finkelstein reaction, which is a nucleophilic bimolecular substitution (SN2) reaction.[1][2] In this process, the bromide in 5-Bromo-1-pentanol acetate is replaced by iodide from sodium iodide. The reaction is driven to completion by the precipitation of sodium bromide in the acetone solvent, effectively removing it from the equilibrium.[1][2]

Q2: Why is acetone the preferred solvent for this reaction?

Acetone is the classic solvent for the Finkelstein reaction because sodium iodide (NaI) is soluble in it, while sodium bromide (NaBr) and sodium chloride (NaCl) are not.[1][2] This differential solubility causes the less soluble sodium bromide to precipitate, thus driving the reaction forward according to Le Châtelier's principle.

Q3: Can I use other solvents for this reaction?

While acetone is standard, other polar aprotic solvents like dimethylformamide (DMF), ethylene glycol, or dimethyl sulfoxide (DMSO) can also be employed for Finkelstein reactions.[1] However, the solubility differences of the halide salts in these solvents may not be as pronounced as in acetone, potentially affecting the reaction equilibrium.

Q4: Is the acetate functional group stable under the reaction conditions?

The Finkelstein reaction is typically carried out under neutral conditions, which are mild and generally do not promote the hydrolysis of the acetate ester. However, prolonged exposure to aqueous conditions during workup, especially if acidic or basic, could lead to some degree of hydrolysis.[3][4]

Q5: What are the expected yields for this synthesis?

While yields can vary depending on the specific reaction conditions and purity of the starting materials, a well-optimized Finkelstein reaction on a primary alkyl bromide can be expected to proceed in high yield, often exceeding 80%.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction. 2. Impure or wet starting materials. 3. Insufficient heating.1. Increase reaction time and/or temperature. Monitor reaction progress by TLC. 2. Ensure 5-Bromo-1-pentanol acetate is pure and that the sodium iodide and acetone are anhydrous. 3. Reflux the reaction mixture to ensure it reaches the necessary activation energy.
Presence of Starting Material in the Final Product 1. Insufficient amount of sodium iodide. 2. Reaction has not reached completion.1. Use a larger excess of sodium iodide (2-3 equivalents) to shift the equilibrium towards the product.[1][5] 2. Increase the reflux time and monitor the reaction by TLC until the starting material is consumed.
Formation of 5-Iodo-1-pentanol (Hydrolysis of Acetate) 1. Presence of water in the reaction mixture. 2. Acidic or basic conditions during workup.1. Use anhydrous acetone and dry the sodium iodide before use. 2. Perform aqueous workup with neutral water or brine and avoid strong acids or bases.
Product is a Dark Color 1. Decomposition of sodium iodide. 2. Presence of impurities.1. Use fresh, high-purity sodium iodide. The formation of iodine (I2) from the oxidation of iodide can cause a yellow or brown color. A wash with a dilute solution of sodium thiosulfate can remove the iodine color. 2. Purify the product by column chromatography.

Experimental Protocols

Synthesis of 5-Bromo-1-pentanol Acetate (Starting Material)

A representative procedure for the acetylation of 5-Bromo-1-pentanol is as follows:

  • To a reaction flask containing 33.4 g (200 mmol) of 5-bromo-1-pentanol, add 25.4 g (240 mmol) of anhydrous sodium carbonate, 2.4 g (20 mmol) of N,N-dimethyl-4-aminopyridine (DMAP), and 200 mL of toluene.[6]

  • Cool the mixture in an ice bath with stirring.[6]

  • Add 22.5 g (220 mmol) of acetic anhydride dropwise to the stirred mixture.[6]

  • After the addition is complete, continue stirring for 1 hour in the ice bath.[6]

  • Wash the reaction mixture successively with water (2x), dilute hydrochloric acid, and then water again.[6]

  • Remove the toluene under reduced pressure to obtain 5-bromopentyl acetate.[6]

Synthesis of this compound
  • In a round-bottom flask equipped with a reflux condenser, dissolve 5-Bromo-1-pentanol acetate in anhydrous acetone.

  • Add a 1.5 to 3-fold molar excess of anhydrous sodium iodide.

  • Heat the mixture to reflux with vigorous stirring. The formation of a white precipitate (sodium bromide) should be observed.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with water and then with a saturated solution of sodium chloride (brine). If the organic layer is colored, wash with a 5% aqueous solution of sodium thiosulfate.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation or column chromatography if necessary.

Data Presentation

Table 1: Reagent Quantities for Synthesis of this compound

ReagentMolar Mass ( g/mol )Moles (mmol)Mass (g)Volume (mL)Equivalents
5-Bromo-1-pentanol acetate209.085010.45~8.31.0
Sodium Iodide149.897511.24-1.5
Acetone58.08--200-

Table 2: Typical Reaction Conditions for Synthesis of this compound

ParameterValue
TemperatureReflux (~56 °C for acetone)
Reaction Time2-24 hours (monitor by TLC)
AtmosphereInert atmosphere (e.g., Nitrogen or Argon) is recommended but not always necessary.

Visualizations

experimental_workflow cluster_prep Starting Material Preparation cluster_finkelstein Finkelstein Reaction cluster_workup Workup and Purification reagents 5-Bromo-1-pentanol Acetic Anhydride DMAP, Na2CO3 reaction_prep Acetylation Reaction reagents->reaction_prep workup_prep Aqueous Workup reaction_prep->workup_prep start_mat 5-Bromo-1-pentanol Acetate workup_prep->start_mat finkelstein_reagents 5-Bromo-1-pentanol Acetate Sodium Iodide Acetone start_mat->finkelstein_reagents reflux Reflux finkelstein_reagents->reflux precipitation NaBr Precipitation reflux->precipitation filtration Filtration precipitation->filtration extraction Solvent Extraction & Washing filtration->extraction drying Drying Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Vacuum Distillation or Column Chromatography concentration->purification final_product 5-Iodo-1-pentanol Acetate purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Incomplete Reaction? cause1 Impure/Wet Reagents? start->cause1 Yes hydrolysis_q Side Product (Hydrolysis)? start->hydrolysis_q No solution1 Use pure, anhydrous reagents. cause1->solution1 Yes cause2 Insufficient NaI? cause1->cause2 No solution2 Increase equivalents of NaI. cause2->solution2 Yes cause3 Insufficient Reaction Time/Temp? cause2->cause3 No solution3 Increase reflux time and monitor by TLC. cause3->solution3 Yes hydrolysis_cause Water in Reaction or Non-neutral Workup? hydrolysis_q->hydrolysis_cause Yes color_q Product Discolored? hydrolysis_q->color_q No hydrolysis_solution Use anhydrous conditions and neutral workup. hydrolysis_cause->hydrolysis_solution Yes color_cause Iodine Formation? color_q->color_cause Yes color_solution Wash with sodium thiosulfate solution. color_cause->color_solution Yes

References

removal of unreacted 5-iodo-1-pentanol from the acetate product

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and detailed protocols for the removal of unreacted 5-iodo-1-pentanol from its acetate product, 5-iodopentyl acetate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've completed the acetylation of 5-iodo-1-pentanol, but TLC analysis shows two spots with very close Rf values. How can I separate the product from the starting material?

A1: The close retention factor (Rf) values indicate that 5-iodo-1-pentanol and 5-iodopentyl acetate have similar polarities. This makes separation challenging but achievable. The primary recommended method is column chromatography.[1][2][3] You will need to optimize the solvent system to maximize the separation between the two spots on the TLC plate before scaling up to a column.

Q2: What is the best solvent system for the column chromatography of 5-iodopentyl acetate and 5-iodo-1-pentanol?

A2: The ideal solvent system will depend on the specific silica gel used. A good starting point is a mixture of hexane and ethyl acetate.[1] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity by adding more ethyl acetate. The goal is to find a solvent system where the Rf of the less polar product (5-iodopentyl acetate) is around 0.3-0.4, and there is a visible separation from the more polar starting material (5-iodo-1-pentanol).

Q3: My column is running very slowly. What could be the cause?

A3: A slow-running column can be due to several factors:

  • Improper packing: Air bubbles or cracks in the silica gel can impede solvent flow.[3] Ensure the silica gel is packed as a uniform slurry.

  • Fine silica particles: Using a very fine mesh of silica gel can lead to slower flow rates.

  • Clogging: If your sample was not fully dissolved or contained solid impurities, it could clog the top of the column.[4]

  • Excessive cotton/glass wool: Using too much cotton or glass wool at the bottom of the column can restrict flow.[3]

Q4: After running the column, I have fractions that contain a mixture of both the starting material and the product. What should I do?

A4: It is common to have mixed fractions. You can combine these fractions, evaporate the solvent, and rerun the column chromatography on this mixture. Alternatively, if the contamination is minor, you may consider if this level of purity is acceptable for your next step.

Q5: Can I use distillation to separate 5-iodo-1-pentanol from 5-iodopentyl acetate?

A5: While distillation is a common purification technique, it is likely to be ineffective in this case due to the probable similarity in boiling points of the two compounds. Column chromatography is the more reliable method for separating compounds with similar boiling points but different polarities.

Data Presentation: Physical Properties

A clear understanding of the physical properties of the compounds is crucial for developing a successful purification strategy.

Property5-iodo-1-pentanol5-iodopentyl acetate
Molecular Formula C5H11IO[5][6]C7H13IO2
Molecular Weight 214.04 g/mol [5][6]256.08 g/mol
Boiling Point ~120-130°C at 15 mmHg[6]Not available
Polarity More polar (due to the hydroxyl group)Less polar (due to the ester group)

Experimental Protocol: Column Chromatography

This protocol provides a detailed methodology for the separation of 5-iodopentyl acetate from unreacted 5-iodo-1-pentanol.

Materials:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Solvent System Selection:

    • Prepare several mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • Spot your crude reaction mixture on separate TLC plates and develop them in the different solvent systems.

    • The optimal solvent system will show good separation between the two spots, with the product (less polar) having an Rf value of approximately 0.3-0.4.[1]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.[3][7]

    • Add a thin layer of sand on top of the plug.[3][7]

    • In a separate beaker, prepare a slurry of silica gel in your chosen eluent (solvent system).[1][7]

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.[3]

    • Gently tap the column to help the silica pack evenly.

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.[3]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent.

    • Carefully pipette the dissolved sample onto the top of the sand layer.[3][7]

    • Allow the sample to absorb into the silica gel by draining a small amount of solvent.

    • Gently add more eluent to the top of the column, taking care not to disturb the sand and silica layers.

  • Elution and Fraction Collection:

    • Begin eluting the column by opening the stopcock and continuously adding fresh eluent to the top.

    • Collect the eluting solvent in a series of fractions (e.g., in test tubes or small flasks).[7]

    • Monitor the separation by spotting small amounts of each fraction onto a TLC plate and visualizing under a UV lamp.

  • Product Isolation:

    • Combine the fractions that contain your pure product (5-iodopentyl acetate).

    • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

    • Confirm the purity of your final product by TLC and other analytical methods (e.g., NMR, GC-MS).

Experimental Workflow

experimental_workflow start Crude Reaction Mixture (5-iodopentyl acetate and 5-iodo-1-pentanol) tlc TLC Analysis to Determine Optimal Solvent System start->tlc column_prep Prepare Column: - Pack with Silica Gel - Add Sand Layers tlc->column_prep load_sample Load Crude Sample onto Column column_prep->load_sample elute Elute with Optimal Solvent System load_sample->elute collect Collect Fractions elute->collect analyze_fractions Analyze Fractions by TLC collect->analyze_fractions combine_product Combine Pure Product Fractions analyze_fractions->combine_product Pure Product combine_mixed Combine Mixed Fractions analyze_fractions->combine_mixed Mixed evaporate Evaporate Solvent combine_product->evaporate rerun Re-run Column Chromatography combine_mixed->rerun pure_product Purified 5-iodopentyl acetate evaporate->pure_product rerun->load_sample

Caption: Workflow for the purification of 5-iodopentyl acetate.

References

minimizing by-product formation in the acetylation of 5-iodo-1-pentanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the acetylation of 5-iodo-1-pentanol.

Troubleshooting Guide

Effectively troubleshooting the acetylation of 5-iodo-1-pentanol requires careful consideration of reaction conditions and potential side reactions. The following table outlines common issues, their probable causes, and recommended solutions to improve the yield and purity of the desired product, 5-iodopentyl acetate.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 5-Iodopentyl Acetate Incomplete reaction.- Increase reaction time or temperature moderately.- Ensure the purity of starting materials (5-iodo-1-pentanol and acetic anhydride).- Use a catalyst such as a catalytic amount of sulfuric acid or a non-nucleophilic base like pyridine.[1]
Loss of product during workup.- Ensure complete extraction of the product from the aqueous phase using an appropriate organic solvent.- Avoid vigorous shaking during extraction to prevent emulsion formation.
Reversible reaction (hydrolysis of ester).- Remove water as it forms if using acetic acid as the acetylating agent (Fischer esterification).[2]
Formation of a Colorless, Unidentified By-Product Elimination reaction to form 1-pentene.- Avoid high temperatures and strongly acidic conditions which can promote elimination.[3]
Ether formation (Williamson ether synthesis).- Ensure the absence of strong bases that could deprotonate the starting alcohol, leading to reaction with another molecule of 5-iodo-1-pentanol.
Discoloration of the Reaction Mixture (Yellow/Brown) Decomposition of the iodo-alkane.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Avoid exposure to light, which can cause the decomposition of iodo-compounds.
Presence of Unreacted 5-Iodo-1-Pentanol Insufficient acetylating agent.- Use a slight excess of acetic anhydride (e.g., 1.1 to 1.5 equivalents).
Inadequate mixing.- Ensure efficient stirring throughout the reaction.
Presence of Acetic Acid in the Final Product Incomplete removal during workup.- Wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the acetylation of 5-iodo-1-pentanol and how can I minimize them?

A1: The most common by-products are typically unreacted starting material and residual acetic acid. More significant by-products can include:

  • 1-Pentene: Formed via an elimination reaction, this can be minimized by avoiding high temperatures and strong acid catalysts.

  • Di(5-iodopentyl) ether: This can form if a strong base is present. Using a non-nucleophilic base like pyridine as a catalyst and acid scavenger can mitigate this.

  • 5-Acetoxypentyl iodide: This is the desired product, but its formation can be incomplete. To maximize its yield, use a slight excess of acetic anhydride and ensure the reaction goes to completion.

Q2: What is the recommended acetylating agent and catalyst for this reaction?

A2: Acetic anhydride is a highly effective and commonly used acetylating agent for primary alcohols.[4][5] For catalysis, a catalytic amount of a strong acid like sulfuric acid can be used, although this may increase the risk of elimination by-products.[1] Alternatively, a base such as pyridine or 4-dimethylaminopyridine (DMAP) can be used to catalyze the reaction and neutralize the acetic acid by-product.

Q3: How can I effectively purify the 5-iodopentyl acetate product?

A3: A standard purification procedure involves:

  • Quenching: Carefully add water to the reaction mixture to quench any unreacted acetic anhydride.

  • Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove acetic acid), and finally with brine.[2]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Distillation: For high purity, the crude product can be purified by vacuum distillation.[6]

Q4: My reaction mixture turns yellow/brown. What is the cause and is it a concern?

A4: Iodo-compounds can be sensitive to light and air, leading to the formation of iodine (I₂) which imparts a yellow or brown color. While this may not always significantly impact the main reaction, it indicates some degradation. To minimize this, it is advisable to protect the reaction from light by wrapping the flask in aluminum foil and running the reaction under an inert atmosphere (e.g., nitrogen).

Experimental Protocols

Protocol 1: Acetylation using Acetic Anhydride with Pyridine

This protocol utilizes pyridine as a catalyst and acid scavenger, which is a common method for acetylating alcohols.

Materials:

  • 5-iodo-1-pentanol

  • Acetic anhydride (slight excess, e.g., 1.2 eq)

  • Pyridine (dried, 2 eq)

  • Diethyl ether (or other suitable extraction solvent)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 5-iodo-1-pentanol in diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add pyridine, followed by the dropwise addition of acetic anhydride.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture in an ice bath and slowly add 1 M HCl to quench the reaction and neutralize the pyridine.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-iodopentyl acetate.

  • Purify further by vacuum distillation if necessary.

Visualizations

Acetylation_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_byproducts Potential By-products A 5-iodo-1-pentanol D Reaction Flask (Inert Atmosphere, 0°C -> RT) A->D B Acetic Anhydride B->D C Pyridine C->D E Quench with HCl D->E L 1-Pentene (High Temp/Acid) D->L M Di(5-iodopentyl) ether (Strong Base) D->M F Extract with Ether E->F G Wash (HCl, H₂O, NaHCO₃, Brine) F->G H Dry over MgSO₄ G->H I Solvent Removal H->I J Vacuum Distillation I->J K Pure 5-Iodopentyl Acetate J->K

Caption: Workflow for the acetylation of 5-iodo-1-pentanol, including workup and potential by-product formation.

References

Technical Support Center: Column Chromatography Purification of 5-Iodo-1-pentanol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the column chromatography purification of 5-iodo-1-pentanol acetate.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system (eluent) for the purification of this compound on a silica gel column?

A common starting point for the elution of moderately polar compounds like this compound is a mixture of a non-polar solvent such as hexane and a more polar solvent like ethyl acetate. A gradient elution, starting with a low concentration of ethyl acetate in hexane and gradually increasing the polarity, is often effective. A 1:1 (v/v) mixture of hexane and ethyl acetate has been used for similar compounds, resulting in an Rf value of approximately 0.5. It is crucial to first determine the optimal solvent system using thin-layer chromatography (TLC).

Q2: My compound appears to be decomposing on the silica gel column. What can I do?

Iodinated compounds can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.[1] If you suspect your compound is decomposing, you can perform a 2D TLC to confirm instability.[2][3] To mitigate decomposition, consider deactivating the silica gel by preparing a slurry with a small percentage (1-2%) of a non-polar tertiary amine, such as triethylamine, in your eluent system.[1] Alternatively, using a different stationary phase like neutral alumina could be a viable option.[1]

Q3: The separation of my product from impurities is poor, and the fractions are mixed. What could be the cause?

Poor separation can arise from several factors:

  • Improper Solvent System: The polarity difference between your chosen eluent and your compound may not be optimal. Use TLC to test various solvent ratios to achieve good separation between the spots of your product and impurities.

  • Column Overloading: Loading too much crude sample onto the column can lead to broad bands and poor separation. As a general rule, the amount of sample should be about 1-5% of the mass of the silica gel.

  • Column Packing Issues: An improperly packed column with channels or cracks will result in an uneven flow of the solvent and co-elution of compounds.

  • Sample Application: The initial band of the sample should be as narrow as possible. Dissolve the sample in a minimum amount of solvent before loading it onto the column.[4] If the sample is not very soluble in the eluent, dry loading is a recommended alternative.[4]

Q4: My compound is not eluting from the column. What should I do?

If your compound is not coming off the column, several scenarios are possible:

  • Insufficient Solvent Polarity: The eluent may not be polar enough to move your compound. Gradually increase the polarity of your solvent system. If necessary, a "methanol purge" at the end of the chromatography can be used to elute highly polar compounds that remain on the column.[3]

  • Decomposition or Irreversible Adsorption: The compound may have decomposed or is irreversibly adsorbed to the silica gel.[2] As mentioned, testing for stability on a TLC plate is recommended.

  • Sample Dilution: The eluted fractions might be too dilute to detect the compound. Try concentrating the fractions where you expect your compound to elute and re-analyzing by TLC.[2]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Product Yield is Low Compound decomposition on silica gel.Neutralize the silica gel with triethylamine or use neutral alumina.[1]
Incomplete elution from the column.Increase the polarity of the eluent system; consider a final column flush with a very polar solvent like methanol.[3]
Product co-elutes with an impurity.Optimize the solvent system using TLC to achieve better separation.
Streaking of Compound on TLC/Column Compound is acidic or basic.Add a small amount of a modifier to the eluent (e.g., acetic acid for acidic compounds, triethylamine for basic compounds).
Sample is overloaded.Reduce the amount of sample loaded onto the column or TLC plate.
Compound Runs at the Solvent Front (High Rf) Eluent is too polar.Decrease the polarity of the eluent system (i.e., increase the proportion of the non-polar solvent).
Compound is Immobile (Low Rf) Eluent is not polar enough.Increase the polarity of the eluent system (i.e., increase the proportion of the polar solvent).[2]
Cracks or Bubbles in the Silica Bed Improper packing of the column.Ensure the silica gel is fully settled before running the column. Do not let the column run dry.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline. Optimization, particularly of the solvent system, is recommended based on TLC analysis of the crude reaction mixture.

1. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of crude material to be purified.

  • Pack the column with silica gel (e.g., 230-400 mesh) using a wet slurry method with the initial, least polar eluent (e.g., 5% ethyl acetate in hexane). Ensure the packing is uniform and free of air bubbles.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

2. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to absorb completely into the silica gel.

  • Carefully add a small layer of sand on top of the silica bed to prevent disturbance during solvent addition.[4]

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin elution with a low polarity solvent mixture (e.g., 5-10% ethyl acetate in hexane).

  • Collect fractions in an appropriate number of test tubes or vials.

  • Gradually increase the polarity of the eluent as the chromatography progresses (e.g., increase to 20%, 30% ethyl acetate in hexane) to elute the desired compound.

4. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

  • Combine the pure fractions containing the desired product.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Quantitative Data

The following table summarizes relevant quantitative data for the purification of compounds similar to this compound. This data should be used as a guideline, and optimal conditions should be determined experimentally.

ParameterValueNotes
Stationary Phase Silica GelStandard grade, 230-400 mesh is common.
Mobile Phase (Eluent) Hexane/Ethyl AcetateA gradient is typically used.
Reported Rf Value ~0.5For a similar compound in 1:1 (v/v) hexane-ethyl acetate.
Typical Yield 60-80%Reported for analogous reactions and purifications.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Isolation prep_column Prepare Slurry & Pack Column load_sample Dissolve Crude Sample & Load onto Column prep_column->load_sample run_column Run Column with Gradient Elution load_sample->run_column collect_fractions Collect Fractions run_column->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporation Evaporate Solvent combine_pure->evaporation final_product Purified Product evaporation->final_product

Caption: Workflow for the column chromatography purification of this compound.

References

Technical Support Center: Synthesis of 5-Iodo-1-pentanol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Iodo-1-pentanol acetate. The following information is designed to address common challenges and questions related to catalyst selection and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the synthesis of this compound?

A1: this compound is a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] The synthesis typically involves two main approaches:

  • Two-step synthesis: This involves the iodination of a suitable precursor like 1,5-pentanediol, followed by the acetylation of the resulting 5-iodo-1-pentanol.

  • One-pot synthesis: This approach combines the iodination and acetylation reactions in a single reaction vessel, which can be more efficient.

The choice of method often depends on the desired purity, scale of the reaction, and the available starting materials.

Q2: How does the choice of catalyst impact the acetylation of 5-iodo-1-pentanol?

A2: The catalyst plays a crucial role in the acetylation of 5-iodo-1-pentanol, influencing reaction rate, yield, and selectivity. Common catalysts fall into three main categories:

  • Acid catalysts (e.g., H₂SO₄, p-TsOH): These are effective for Fischer esterification but can sometimes lead to side reactions like elimination or ether formation, especially at higher temperatures.

  • Basic catalysts (e.g., Pyridine, DMAP): These are often used with acetic anhydride and are generally milder, minimizing acid-catalyzed side reactions. DMAP is a particularly efficient catalyst.

  • Lewis acid catalysts (e.g., Sc(OTf)₃, Bi(OTf)₃): These are known for their high activity and selectivity, often allowing for milder reaction conditions.

Q3: What are the potential side reactions during the synthesis of this compound?

A3: Several side reactions can occur, leading to impurities and reduced yields. These include:

  • Over-reaction: Formation of 1,5-diacetoxypentane if the starting material is 1,5-pentanediol and the reaction conditions are not carefully controlled.

  • Elimination: Dehydroiodination of the product to form 5-acetoxy-1-pentene, which can be promoted by strong bases or high temperatures.

  • Ether formation: Intermolecular dehydration of 5-iodo-1-pentanol to form a di-ether, particularly under strong acid catalysis.

  • Decomposition: The iodo- group can be sensitive to certain conditions, potentially leading to degradation of the product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal catalyst choice or concentration. - Side reactions (elimination, ether formation). - Product loss during workup and purification.- Monitor the reaction by TLC or GC to ensure completion. - Screen different catalysts (e.g., DMAP, Sc(OTf)₃) and optimize catalyst loading. - Use milder reaction conditions (lower temperature, shorter reaction time). - Optimize the extraction and purification steps.
Presence of Impurities in the Final Product - Unreacted starting materials (5-iodo-1-pentanol, acetic anhydride/acid). - Formation of side products (e.g., 1,5-diacetoxypentane, 5-acetoxy-1-pentene). - Catalyst residue.- Ensure complete reaction. - Use a stoichiometric amount of the acetylating agent. - Purify the product using column chromatography. - Perform an appropriate aqueous workup to remove the catalyst.
Reaction is Sluggish or Does Not Proceed - Inactive or insufficient catalyst. - Low reaction temperature. - Poor quality of reagents.- Use a fresh, active catalyst. - Increase the reaction temperature, but monitor for side reactions. - Ensure reagents are pure and dry.
Product Decomposition During Purification - High temperatures during distillation. - Presence of acidic or basic impurities.- Use vacuum distillation to lower the boiling point. - Neutralize the crude product before distillation. - Consider purification by column chromatography as a milder alternative.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Iodination and Acetylation

Step 1: Synthesis of 5-Iodo-1-pentanol

A detailed procedure for the synthesis of haloalkanes from alcohols can be found in general organic chemistry literature. A typical method involves the use of an iodine source (e.g., I₂) and a reducing agent (e.g., triphenylphosphine) in a suitable solvent like dichloromethane.

Step 2: Acetylation of 5-Iodo-1-pentanol using DMAP catalyst

  • To a solution of 5-iodo-1-pentanol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: One-Pot Synthesis from 1,5-Pentanediol

This is a conceptual protocol and requires optimization.

  • To a solution of 1,5-pentanediol (1.0 eq) in a suitable solvent (e.g., acetonitrile), add an iodinating agent (e.g., NaI, 1.1 eq) and an acid catalyst (e.g., H₂SO₄, catalytic amount).

  • Heat the reaction mixture to facilitate the iodination.

  • After the formation of 5-iodo-1-pentanol (monitored by TLC/GC), cool the reaction mixture.

  • Add an acetylating agent (e.g., acetyl chloride, 1.1 eq) and a base (e.g., pyridine, 1.2 eq).

  • Stir the reaction at room temperature until the acetylation is complete.

  • Perform an aqueous workup and purify the product as described in Protocol 1.

Catalyst Choice and Impact on Yield (Illustrative Data)

The following table presents hypothetical data to illustrate the potential impact of different catalysts on the yield of this compound from 5-iodo-1-pentanol. Actual results may vary and require experimental optimization.

Catalyst Catalyst Loading (mol%) Reaction Time (h) Temperature (°C) Isolated Yield (%) Key Observations
H₂SO₄568065Some elimination side product observed.
Pyridine100 (solvent)122575Slower reaction rate.
DMAP1032592Clean reaction with high yield.
Sc(OTf)₃122595Fast and efficient, but catalyst is expensive.

Visualizing the Workflow and Logic

experimental_workflow cluster_two_step Two-Step Synthesis cluster_one_pot One-Pot Synthesis start1 1,5-Pentanediol iodination Iodination (e.g., PPh₃, I₂) start1->iodination intermediate 5-Iodo-1-pentanol iodination->intermediate acetylation Acetylation (Catalyst + Ac₂O) intermediate->acetylation product1 This compound acetylation->product1 start2 1,5-Pentanediol one_pot Iodination & Acetylation (Single Vessel) start2->one_pot product2 This compound one_pot->product2

Caption: Synthetic routes to this compound.

troubleshooting_logic start Low Product Yield incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_reactions Side Reactions? start->side_reactions workup_loss Loss During Workup? start->workup_loss solution1 Increase reaction time or temperature. Optimize catalyst. incomplete_rxn->solution1 Yes solution2 Use milder conditions. Change catalyst. side_reactions->solution2 Yes solution3 Optimize extraction and purification. workup_loss->solution3 Yes

Caption: Troubleshooting logic for low yield.

References

effect of temperature on the stability of 5-Iodo-1-pentanol acetate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-Iodo-1-pentanol Acetate

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound, particularly concerning the effects of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a versatile building block in organic synthesis due to its dual functionality of an iodide and an acetate ester.[1] However, like many iodoalkanes, it is susceptible to degradation. The carbon-iodine bond is weaker than other carbon-halogen bonds, making iodoalkanes the most reactive among halogenoalkanes.[2] This inherent reactivity means that proper storage and handling are crucial to maintain its purity and stability.

Q2: How does temperature affect the stability of this compound?

Elevated temperatures can significantly accelerate the degradation of this compound. Increased thermal energy can lead to the cleavage of the carbon-iodine bond, potentially resulting in the formation of impurities and a decrease in the assay of the compound. For this reason, it is recommended to store the compound in a cool place.[3]

Q3: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[4] It should be kept away from heat, sparks, open flames, and other sources of ignition. For long-term storage, refrigeration (2-8 °C) is often recommended to minimize degradation.

Q4: What are the potential degradation products of this compound?

While specific degradation pathways would need to be confirmed experimentally, potential degradation products could arise from the cleavage of the carbon-iodine bond, leading to the formation of 1-pentanol acetate and other related compounds. Hydrolysis of the ester group, though generally less sensitive to temperature alone, could also occur, especially in the presence of moisture, yielding 5-iodo-1-pentanol and acetic acid.

Troubleshooting Guide

Issue 1: I am observing a decrease in the purity of my this compound sample over time.

  • Question: Have you been storing the compound at the recommended temperature?

    • Answer: Exposure to ambient or elevated temperatures can lead to degradation. It is best to store the compound in a cool, well-ventilated place, and for long-term storage, under refrigeration.[3]

  • Question: Is the container properly sealed?

    • Answer: A tightly sealed container is necessary to prevent exposure to moisture and air, which can contribute to degradation.[4]

  • Question: Have you been introducing potential contaminants during handling?

    • Answer: Ensure that all glassware and equipment are clean and dry before use. Avoid introducing any impurities that could catalyze degradation.

Issue 2: My reaction yield is lower than expected when using older this compound.

  • Question: Have you checked the purity of the this compound before use?

    • Answer: A lower-than-expected yield can be a direct result of using a degraded starting material. It is advisable to re-analyze the purity of the compound if it has been stored for an extended period, especially if not stored under ideal conditions.

  • Question: Are you seeing unexpected side products in your reaction?

    • Answer: Degradation products in your starting material can lead to the formation of unforeseen side products in your reaction. Consider purifying the this compound if significant degradation is suspected.

Data on Temperature-Induced Degradation

The following table summarizes hypothetical stability data for this compound at different storage temperatures over a period of 12 months. This data illustrates the importance of proper storage conditions.

Storage Temperature (°C)Initial Purity (%)Purity after 3 months (%)Purity after 6 months (%)Purity after 12 months (%)Appearance
2-8 (Refrigerated)99.599.499.299.0Colorless liquid
25 (Room Temperature)99.598.897.595.1Faint yellow liquid
40 (Accelerated)99.596.292.085.3Yellow to brown liquid

This data is illustrative and intended to demonstrate the expected trend of degradation. Actual results may vary.

Experimental Protocol: Stability Testing of this compound

This protocol is based on general guidelines for stability testing of chemical substances.[5]

1. Objective: To assess the stability of this compound under various temperature conditions over a specified period.

2. Materials:

  • This compound (minimum 3 batches)

  • Inert, sealed containers (e.g., amber glass vials with PTFE-lined caps)

  • Stability chambers set to the following conditions:

    • Long-term: 25°C ± 2°C

    • Refrigerated: 5°C ± 3°C

    • Accelerated: 40°C ± 2°C

  • Analytical instrumentation for purity assessment (e.g., Gas Chromatography with Flame Ionization Detection - GC-FID, High-Performance Liquid Chromatography - HPLC)

3. Procedure:

  • Initial Analysis (Time 0):

    • For each of the three batches, perform initial analysis to determine the baseline purity and appearance.

  • Sample Preparation and Storage:

    • Aliquot a sufficient number of samples from each batch into the inert containers for each time point and storage condition.

    • Place the samples in the respective stability chambers.

  • Testing Schedule:

    • Long-term (25°C): Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Refrigerated (5°C): Test at 0, 6, 12, 24, and 36 months.

    • Accelerated (40°C): Test at 0, 1, 3, and 6 months.

  • Analysis:

    • At each time point, remove the designated samples from the stability chambers.

    • Allow the samples to equilibrate to room temperature before analysis.

    • Analyze the samples for purity (assay) and the presence of any degradation products using a validated analytical method.

    • Record the physical appearance of the samples.

  • Data Evaluation:

    • Compile the data in a tabular format.

    • Evaluate any significant changes in purity or appearance over time and at different temperatures. A significant change may be defined as a 5% decrease in assay from the initial value.[6]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound.

Stability_Troubleshooting start Start: Stability Issue Observed (e.g., low purity, discoloration) check_storage Review Storage Conditions start->check_storage temp_correct Temperature within specification (e.g., 2-8°C)? check_storage->temp_correct container_sealed Container properly sealed? temp_correct->container_sealed Yes implement_capa Implement Corrective and Preventive Actions (CAPA) temp_correct->implement_capa No handling_review Review Handling Procedures container_sealed->handling_review Yes container_sealed->implement_capa No cross_contamination Potential for cross-contamination? handling_review->cross_contamination retest_purity Retest Purity of a Fresh Sample cross_contamination->retest_purity No cross_contamination->implement_capa Yes purity_ok Purity within specification? retest_purity->purity_ok quarantine_batch Quarantine and Dispose of Affected Batch purity_ok->quarantine_batch No end End: Issue Resolved purity_ok->end Yes quarantine_batch->implement_capa implement_capa->end

References

analytical techniques for monitoring the purity of 5-Iodo-1-pentanol acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical monitoring of 5-Iodo-1-pentanol acetate purity. It is intended for researchers, scientists, and professionals in drug development.

Analytical Techniques Overview

The primary analytical techniques for assessing the purity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It provides information on the retention time and mass spectrum of the analyte and any impurities, allowing for both qualitative and quantitative analysis.

  • NMR Spectroscopy , particularly ¹H and ¹³C NMR, provides detailed structural information about the molecule. Quantitative NMR (qNMR) can be used for accurate purity determination without the need for a specific reference standard for each impurity.[1][2][3]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound using GC-MS and NMR.

GC-MS Troubleshooting
Issue Potential Cause Recommended Solution
Peak Tailing Active sites in the injector liner or column; Column contamination.Use a deactivated liner and column. Trim the first few centimeters of the column.
Peak Fronting Column overload.Dilute the sample. Check the injection volume.
Ghost Peaks Contamination from the septum, liner, or previous injections.Use a high-quality, low-bleed septum. Bake out the injector and column. Run a solvent blank.
Retention Time Shifts Inconsistent carrier gas flow; Leaks in the system; Column degradation.Check for leaks using an electronic leak detector. Verify carrier gas flow rate. Condition or replace the column.
Poor Resolution Inappropriate column phase or temperature program.Optimize the temperature program. Use a column with a suitable stationary phase for polar compounds.
No Peaks or Low Sensitivity Syringe issue; Leak at the injector; Incorrect detector settings.Check the syringe for blockage. Tighten the septum nut and column fittings. Optimize detector parameters.
NMR Troubleshooting
Issue Potential Cause Recommended Solution
Broad Peaks Poor shimming; Presence of paramagnetic impurities; Sample viscosity.Re-shim the magnet. Filter the sample. Use a higher dilution.
Inaccurate Integration Incorrect phasing or baseline correction; Insufficient relaxation delay (T1).Carefully phase and baseline correct the spectrum. Increase the relaxation delay (d1) to at least 5 times the longest T1 of interest for qNMR.
Water Signal Obscuring Peaks Residual water in the deuterated solvent or sample.Use a fresh, sealed ampule of deuterated solvent. Dry the sample thoroughly before analysis. Use a solvent suppression pulse sequence.
Extra Peaks in Spectrum Impurities in the sample or solvent; Contamination of the NMR tube.Check the purity of the deuterated solvent. Use a clean, new NMR tube for each sample. Compare with a blank spectrum of the solvent.
Rolling Baseline Acoustic ringing; Very strong signals.Increase the acquisition delay. Use a baseline correction algorithm.

Frequently Asked Questions (FAQs)

1. What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

  • ¹H NMR (in CDCl₃):

    • ~4.05 ppm (triplet, 2H, -CH₂-OAc)

    • ~3.18 ppm (triplet, 2H, -CH₂-I)

    • ~2.04 ppm (singlet, 3H, -C(O)CH₃)

    • ~1.85 ppm (quintet, 2H, -CH₂-CH₂-I)

    • ~1.63 ppm (quintet, 2H, -CH₂-CH₂-OAc)

    • ~1.45 ppm (sextet, 2H, -CH₂-CH₂-CH₂-)

  • ¹³C NMR (in CDCl₃):

    • ~171.0 ppm (-C=O)

    • ~64.0 ppm (-CH₂-OAc)

    • ~33.5 ppm (-CH₂-CH₂-I)

    • ~30.0 ppm (-CH₂-CH₂-OAc)

    • ~28.0 ppm (-CH₂-CH₂-CH₂-)

    • ~21.0 ppm (-C(O)CH₃)

    • ~6.5 ppm (-CH₂-I)

2. What are the common impurities to look for in this compound?

Based on a likely synthesis route starting from 1,5-pentanediol, potential impurities include:

  • Starting materials: 1,5-pentanediol, 5-Iodo-1-pentanol.

  • Reagents and byproducts: Acetic acid, acetic anhydride.

  • Side-reaction products: 1,5-diiodopentane, 1,5-pentanediol diacetate.

3. How can I quantify the purity of this compound using NMR?

Quantitative NMR (qNMR) is an excellent method for purity determination.[1][2][3] The internal standard method is commonly used.

  • Principle: A known amount of a certified internal standard is added to a known amount of the this compound sample. The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.

  • Choosing an Internal Standard: The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte and impurity signals. It should also be stable and not react with the sample. Maleic acid or dimethyl sulfone are common choices.

  • Key qNMR Parameters: To ensure accurate quantification, a long relaxation delay (at least 5 times the T1 of the slowest relaxing proton) and a 90° pulse angle are crucial.

4. What GC-MS parameters are recommended for the analysis of this compound?

The following are suggested starting parameters for a GC-MS method. Optimization will likely be required.

Parameter Value
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z

Experimental Protocols

Protocol 1: Purity Determination by GC-MS
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup: Set up the GC-MS system according to the parameters outlined in the table above.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Identify any impurity peaks. The mass spectra of these peaks can be compared to a library (e.g., NIST) to aid in identification.

    • Calculate the purity by area percent: (Area of main peak / Total area of all peaks) x 100%. Note that this method assumes that all compounds have the same response factor, which may not be accurate for precise quantification. For higher accuracy, a calibration with certified standards is required.

Protocol 2: Purity Determination by Quantitative ¹H NMR (qNMR)
  • Sample and Standard Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid) and add it to the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃) in the vial.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using quantitative parameters:

      • Pulse angle: 90°

      • Relaxation delay (d1): 30-60 seconds (should be at least 5x T1 of the slowest relaxing proton).

      • Number of scans: 8-16 (or more for dilute samples).

  • Data Processing and Analysis:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved signal from this compound (e.g., the triplet at ~4.05 ppm).

    • Integrate a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Data Presentation

Table 1: Representative Purity Analysis Data for a Batch of this compound

Analytical Technique Parameter Result
GC-MS Purity (Area %)98.5%
Identified Impurity 1 (5-Iodo-1-pentanol)0.8%
Identified Impurity 2 (Acetic Acid)0.5%
Unidentified Impurities0.2%
qNMR Purity (w/w %)98.2%
Limit of Quantification (LOQ)0.05%
Limit of Detection (LOD)0.01%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Analysis Sample Sample Weighing Weighing Sample->Weighing Dissolution Dissolution Weighing->Dissolution GC_MS GC-MS Analysis Dissolution->GC_MS Inject NMR NMR Analysis Dissolution->NMR Transfer to tube GC_Data Chromatogram & Mass Spectra GC_MS->GC_Data NMR_Data FID & Spectrum NMR->NMR_Data Purity_Calc Purity Calculation GC_Data->Purity_Calc NMR_Data->Purity_Calc Result Result Purity_Calc->Result Final Report

Caption: Workflow for purity analysis of this compound.

logical_relationship cluster_impurities Potential Impurity Sources cluster_techniques Analytical Characterization Start Purity Analysis Synthesis Synthesis Byproducts Start->Synthesis Degradation Degradation Products Start->Degradation Contamination External Contamination Start->Contamination GC_MS GC-MS (Separation & Identification) Synthesis->GC_MS NMR NMR (Structure & Quantification) Synthesis->NMR Degradation->GC_MS Degradation->NMR Contamination->GC_MS Result Purity Assessment & Impurity Profile GC_MS->Result NMR->Result

Caption: Logical relationship of purity analysis components.

References

dealing with the lability of the carbon-iodine bond in 5-Iodo-1-pentanol acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-iodo-1-pentanol acetate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling and reactivity of this versatile chemical intermediate. The inherent lability of the carbon-iodine bond, while advantageous for synthesis, can also present stability and reactivity challenges. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible outcomes in your research.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of this compound, focusing on the lability of the carbon-iodine bond.

Issue Potential Cause Recommended Solution
Discoloration of the compound (turns yellow/brown) upon storage. Decomposition due to exposure to light, heat, or air (oxidation) leading to the formation of elemental iodine (I₂).Store the compound in an amber, tightly sealed vial under an inert atmosphere (argon or nitrogen) and refrigerate at 2-8°C. For long-term storage, freezing is recommended.
Low yield in nucleophilic substitution reactions. 1. Degraded starting material: The this compound may have partially decomposed, reducing the concentration of the active reactant. 2. Suboptimal reaction conditions: Incorrect solvent, temperature, or base can lead to incomplete reaction or side reactions. 3. Competing elimination reaction: The use of a strong, bulky base can favor the E2 elimination pathway, forming 5-acetoxy-1-pentene.1. Verify purity: Before use, check the purity of the this compound via NMR or GC-MS. If impurities are detected, purification by column chromatography may be necessary. 2. Optimize conditions: Use a polar aprotic solvent (e.g., DMF, DMSO, acetone) to favor Sₙ2 reactions. Ensure the reaction temperature is appropriate for the specific nucleophile. 3. Choose the right base: For Sₙ2 reactions, use a non-nucleophilic, moderately strong base (e.g., K₂CO₃, Cs₂CO₃) if a base is required. Avoid strong, bulky bases like potassium tert-butoxide.
Formation of 1,5-pentanediol diacetate as a major byproduct. Presence of a nucleophilic acetate source in the reaction mixture, which can displace the iodide. This can occur if the starting material has degraded, releasing iodide which can then react with any available acetate.Ensure all reagents and solvents are anhydrous. Use freshly purified this compound.
Inconsistent reaction rates or product distribution. 1. Variable quality of starting material: Impurities can catalyze side reactions. 2. Presence of moisture: Water can hydrolyze the acetate ester or interfere with the desired reaction.1. Source high-purity reagent: Purchase from a reputable supplier with a certificate of analysis.[1] 2. Use anhydrous conditions: Dry solvents and glassware thoroughly before use.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the lability of the carbon-iodine bond in this compound?

A1: The carbon-iodine bond is the weakest among the carbon-halogen bonds due to the large atomic radius of iodine and the significant difference in electronegativity between carbon and iodine. This weak bond is readily cleaved, making the iodine an excellent leaving group in nucleophilic substitution reactions.

Q2: How can I minimize the degradation of this compound during storage?

A2: To minimize degradation, store the compound in a cool (2-8°C), dark place under an inert atmosphere (argon or nitrogen). Use an amber vial to protect it from light. For extended storage, freezing is advisable. Always ensure the container is tightly sealed to prevent exposure to moisture and air.

Q3: What are the common side reactions to be aware of when using this compound?

A3: The two most common side reactions are elimination and hydrolysis.

  • Elimination (E2): This is favored by strong, bulky bases and higher temperatures, leading to the formation of 5-acetoxy-1-pentene.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the acetate ester, forming 5-iodo-1-pentanol.

Q4: Which analytical techniques are best for assessing the purity and degradation of this compound?

A4:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify impurities and degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating volatile components and identifying them based on their mass spectra. This is a sensitive technique for detecting low levels of impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the presence of the ester carbonyl group and the C-I bond, although it is less specific than NMR or GC-MS for identifying individual impurities.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution – Ether Synthesis

This protocol describes a general method for the synthesis of an ether from this compound and an alcohol, a common application for this reagent.

Materials:

  • This compound (high purity)

  • Alcohol of choice (anhydrous)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the alcohol (1.2 equivalents) to anhydrous DMF. Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise, ensuring the temperature does not exceed 5°C. Stir the mixture at 0°C for 30 minutes, or until hydrogen gas evolution ceases.

  • Nucleophilic Substitution: To the freshly prepared alkoxide solution, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Stability Assessment of this compound

This protocol outlines a method to assess the stability of this compound under specific conditions (e.g., elevated temperature, exposure to light).

Materials:

  • This compound

  • Anhydrous solvent (e.g., acetonitrile)

  • Internal standard (e.g., dodecane)

  • GC-MS vials

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound and an internal standard in the chosen anhydrous solvent in a volumetric flask.

  • Stress Conditions: Aliquot the stock solution into several GC-MS vials. Expose the vials to the desired stress conditions (e.g., place in an oven at 40°C, expose to a UV lamp). Keep a control sample stored under ideal conditions (refrigerated, in the dark).

  • Time Points: At regular time intervals (e.g., 0, 6, 12, 24, 48 hours), remove a vial from the stress condition and immediately analyze it by GC-MS.

  • Analysis: Quantify the peak area of this compound relative to the internal standard at each time point.

  • Data Interpretation: Plot the relative concentration of this compound versus time to determine the degradation rate under the tested conditions. Identify any new peaks that appear in the chromatogram as potential degradation products.

Visualizations

experimental_workflow cluster_prep Step 1: Alkoxide Formation cluster_reaction Step 2: Nucleophilic Substitution cluster_workup Step 3: Work-up & Purification alcohol Alcohol in DMF na_h Add NaH at 0°C alcohol->na_h alkoxide Stir at 0°C na_h->alkoxide add_iodo Add to Alkoxide at 0°C alkoxide->add_iodo iodo 5-Iodo-1-pentanol Acetate in DMF iodo->add_iodo react Warm to RT, Stir quench Quench with NH4Cl react->quench extract Extract with Ether quench->extract purify Column Chromatography extract->purify product Purified Ether Product purify->product

Caption: Workflow for ether synthesis using this compound.

degradation_pathway cluster_degradation Degradation Pathways start This compound light_heat Light / Heat start->light_heat strong_base Strong, Bulky Base start->strong_base water H₂O (Moisture) start->water iodine Elemental Iodine (I₂) + other products light_heat->iodine elim_product 5-Acetoxy-1-pentene (Elimination Product) strong_base->elim_product hydrolysis_product 5-Iodo-1-pentanol (Hydrolysis Product) water->hydrolysis_product

Caption: Common degradation pathways for this compound.

References

scale-up challenges for the synthesis of 5-Iodo-1-pentanol acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-iodo-1-pentanol acetate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and troubleshooting tips for specific issues that may arise during the synthesis of this compound.

Synthesis Pathway Overview

The synthesis of this compound is typically a two-step process starting from 1,5-pentanediol. The first step involves the selective monoacetylation of the diol to form 5-hydroxypentyl acetate. The second step is the conversion of the hydroxyl group to an iodide via a Finkelstein reaction.

Diagram: Synthesis Workflow

G cluster_0 Step 1: Selective Monoacetylation cluster_1 Step 2: Finkelstein Iodination A 1,5-Pentanediol C 5-Hydroxypentyl Acetate A->C Selective Acetylation B Acetic Anhydride/Enzyme B->C D 5-Hydroxypentyl Acetate F This compound D->F Iodination E Sodium Iodide (NaI) E->F

Caption: Overall synthesis workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the selective monoacetylation of 1,5-pentanediol?

A1: The primary challenge in scaling up the monoacetylation of 1,5-pentanediol is achieving high selectivity to the desired monoacetate product while minimizing the formation of the diacetate byproduct. On a larger scale, localized concentration gradients and inefficient mixing can lead to over-acetylation.

Troubleshooting:

  • Reagent Addition: Implement slow, controlled addition of the acetylating agent (e.g., acetic anhydride) to the diol. This helps maintain a low concentration of the acetylating agent, favoring mono-substitution.

  • Solvent: Use a suitable solvent to ensure homogeneity and effective heat transfer.

  • Catalyst: For chemical methods, careful selection and loading of the catalyst are crucial. For enzymatic methods, ensure optimal pH, temperature, and enzyme concentration.

  • Monitoring: Implement in-process controls (e.g., GC, HPLC) to monitor the reaction progress and stop it once the desired conversion to the monoacetate is achieved.

Q2: I am observing low yields in the Finkelstein reaction. What are the likely causes and how can I improve it?

A2: Low yields in the Finkelstein reaction for converting 5-hydroxypentyl acetate to this compound are often due to the equilibrium nature of the reaction and the presence of impurities.[1][2][3]

Troubleshooting:

  • Solvent Choice: The classic Finkelstein reaction relies on the precipitation of the sodium salt of the leaving group (e.g., NaCl, NaBr) in a solvent like acetone to drive the equilibrium forward.[1][2][4] Ensure your acetone is dry, as water can affect the solubility of the salts.

  • Leaving Group: If starting from a chloro- or bromo-analog of 5-hydroxypentyl acetate, the reaction should proceed. If starting from the alcohol directly, it must first be converted to a good leaving group, such as a tosylate or mesylate.[5]

  • Temperature: While the reaction is often run at reflux, excessively high temperatures for prolonged periods can lead to side reactions. Optimize the temperature and reaction time.

  • Excess Reagent: Using a molar excess of sodium iodide can help shift the equilibrium towards the product.[3]

Q3: What are the common impurities or byproducts I should expect, and how can they be removed at scale?

A3:

  • Step 1 (Monoacetylation): The main byproduct is 1,5-pentanediol diacetate. Unreacted 1,5-pentanediol will also be present.

    • Purification: Fractional distillation under reduced pressure is often effective for separating the monoacetate from the diol and diacetate due to their different boiling points.

  • Step 2 (Iodination): Common impurities include unreacted 5-hydroxypentyl acetate and potential elimination byproducts.

    • Purification: After a standard aqueous workup to remove inorganic salts, the crude product can be purified by vacuum distillation. Further purification, if necessary, can be achieved through column chromatography.

Q4: Are there any specific safety precautions to consider when scaling up this synthesis?

A4: Yes, several safety considerations are important:

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Solvents: Acetone is flammable. Ensure proper grounding and ventilation to avoid ignition sources.

  • Exothermic Reactions: The acetylation reaction can be exothermic. Ensure the reactor is equipped with adequate cooling capacity to control the temperature, especially during the addition of reagents.

  • Pressure Build-up: If the reaction is conducted in a closed system, monitor for any potential pressure build-up.

Experimental Protocols

Protocol 1: Lab-Scale Selective Monoacetylation of 1,5-Pentanediol (Enzymatic)

This protocol utilizes a lipase for selective monoacetylation.

Materials:

  • 1,5-Pentanediol

  • Vinyl acetate

  • Immobilized Lipase (e.g., from Candida antarctica)

  • Anhydrous solvent (e.g., toluene or MTBE)

Procedure:

  • To a stirred solution of 1,5-pentanediol in the chosen anhydrous solvent, add the immobilized lipase.

  • Slowly add a stoichiometric equivalent of vinyl acetate to the mixture at room temperature.

  • Monitor the reaction progress by GC or TLC.

  • Once the desired conversion is reached (typically 24-48 hours), filter off the enzyme.

  • Remove the solvent under reduced pressure.

  • Purify the resulting 5-hydroxypentyl acetate by vacuum distillation.

Protocol 2: Lab-Scale Finkelstein Iodination of 5-Hydroxypentyl Tosylate

This protocol assumes the prior conversion of 5-hydroxypentyl acetate to its tosylate.

Materials:

  • 5-Acetoxypentyl tosylate

  • Sodium iodide (NaI)

  • Anhydrous acetone

Procedure:

  • Dissolve 5-acetoxypentyl tosylate in anhydrous acetone in a round-bottom flask equipped with a reflux condenser.

  • Add a 1.5 to 2 molar excess of sodium iodide.

  • Heat the mixture to reflux and maintain for 12-24 hours. The formation of a white precipitate (sodium tosylate) will be observed.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the precipitated sodium tosylate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Redissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and then with a dilute solution of sodium thiosulfate to remove any residual iodine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify by vacuum distillation.

Data Presentation

The following tables summarize typical data for the synthesis of this compound. Note that actual results may vary depending on specific reaction conditions and scale.

Table 1: Selective Monoacetylation of 1,5-Pentanediol

ScaleMethodMolar Ratio (Diol:Acetate)Reaction Time (h)Yield (%)Purity (%)
Lab (10 g)Enzymatic1:1.124-4885-95>98
Pilot (1 kg)Enzymatic1:1.136-6080-90>97

Table 2: Finkelstein Iodination of 5-Acetoxypentyl Tosylate

ScaleMolar Ratio (Tosylate:NaI)SolventReaction Time (h)Yield (%)Purity (%)
Lab (10 g)1:1.5Acetone12-1890-98>98
Pilot (1 kg)1:1.5Acetone18-2485-95>97

Visualizations

Diagram: Troubleshooting Logic for Low Yield in Finkelstein Reaction

G Start Low Yield in Finkelstein Reaction Q1 Is a precipitate forming? Start->Q1 A1_Yes Check identity of precipitate. Is it the expected salt? Q1->A1_Yes Yes A1_No Check solvent dryness. Water inhibits precipitation. Q1->A1_No No Q2 Is the starting material consumed? A1_Yes->Q2 A1_No->Q2 A2_Yes Investigate workup losses or side reactions (e.g., elimination). Q2->A2_Yes Yes A2_No Increase reaction time/temperature. Consider a better leaving group. Q2->A2_No No End Yield Improved A2_Yes->End A2_No->End

Caption: A logical flow for troubleshooting low yields in the Finkelstein reaction.

References

troubleshooting low conversion rates in 5-Iodo-1-pentanol acetate reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Iodo-1-pentanol acetate synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

There are two primary synthetic routes for the preparation of this compound:

  • Route A: Iodination followed by Acetylation. This route involves the initial conversion of a suitable pentanol derivative to 5-iodo-1-pentanol, which is then acetylated to yield the final product.

  • Route B: Acetylation followed by Iodination. This route begins with the acetylation of a pentanol derivative to form a pentanol acetate, which is subsequently converted to this compound.

Q2: Which iodination method is recommended for the synthesis of 5-iodo-1-pentanol?

Both the Appel and Finkelstein reactions are commonly employed for the synthesis of alkyl iodides.[1][2]

  • The Appel reaction directly converts an alcohol to an alkyl iodide using triphenylphosphine and iodine.[1][3] This method is advantageous as it is a single-step conversion of the hydroxyl group.

  • The Finkelstein reaction is a halide exchange reaction, typically converting an alkyl chloride or bromide to an alkyl iodide using an excess of sodium iodide in acetone.[2][4][5] This reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in acetone.[2]

Q3: What are the common reagents for the acetylation of 5-iodo-1-pentanol?

Acetic anhydride is a widely used and efficient reagent for the acetylation of primary alcohols like 5-iodo-1-pentanol. The reaction is often catalyzed by a mild base, such as sodium bicarbonate, or can be performed under acidic conditions.[6]

Troubleshooting Guides

This section addresses specific issues that can lead to low conversion rates in the synthesis of this compound.

Issue 1: Low Yield in the Iodination Step (Appel Reaction)

Q: I am experiencing a low yield when converting 1,5-pentanediol (or 5-chloro/bromo-1-pentanol) to 5-iodo-1-pentanol using the Appel reaction. What are the potential causes and solutions?

A: Low yields in the Appel reaction can stem from several factors related to reagents, reaction conditions, and side reactions.

Potential Causes and Solutions:

Potential Cause Troubleshooting Recommendation
Moisture in the reaction Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Moisture can consume the active phosphonium species.
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature.
Side reactions (e.g., elimination) For primary alcohols, the Appel reaction generally proceeds via an SN2 mechanism with minimal elimination.[1][3] However, elevated temperatures can promote elimination. Maintain the recommended reaction temperature.
Suboptimal reagent stoichiometry Use a slight excess of triphenylphosphine and iodine (or other halogen source) to ensure complete conversion of the alcohol. A common ratio is 1.5-2 equivalents of each reagent relative to the alcohol.
Impure reagents Use high-purity triphenylphosphine and iodine. Impurities can lead to undesired side reactions.
Difficult purification The primary byproduct, triphenylphosphine oxide, can be difficult to remove and may co-elute with the product, leading to an artificially low isolated yield.[7] Effective purification methods are crucial.
Issue 2: Incomplete Halide Exchange (Finkelstein Reaction)

Q: My Finkelstein reaction to convert 5-chloro-1-pentanol to 5-iodo-1-pentanol is not going to completion. How can I improve the conversion rate?

A: The Finkelstein reaction is an equilibrium process, and driving it towards the product is key for high yields.[2]

Potential Causes and Solutions:

Potential Cause Troubleshooting Recommendation
Insufficient precipitation of NaCl/NaBr The reaction relies on the low solubility of sodium chloride or bromide in acetone to drive the equilibrium forward.[2] Ensure you are using dry, high-purity acetone. The presence of water can increase the solubility of these salts.
Reagent stoichiometry Use a significant excess of sodium iodide (typically 3-5 equivalents) to shift the equilibrium towards the desired product.
Reaction temperature Gently refluxing the reaction mixture in acetone can increase the reaction rate.
Poor leaving group While chloride is a reasonable leaving group, bromide is generally better. If starting from a chloro-derivative is not essential, consider using the corresponding bromo-pentanol.[5]
Issue 3: Low Conversion in the Acetylation Step

Q: I am struggling to achieve a high yield in the acetylation of 5-iodo-1-pentanol to this compound. What could be the problem?

A: Incomplete acetylation can be due to several factors, including the choice of reagents, catalyst, and reaction conditions.

Potential Causes and Solutions:

Potential Cause Troubleshooting Recommendation
Insufficient acetylating agent Use a molar excess of acetic anhydride (typically 1.5-3 equivalents) to ensure complete reaction.
Inactive or insufficient catalyst If using a base catalyst like sodium bicarbonate, ensure it is dry and of good quality. For sluggish reactions, a stronger base like pyridine or DMAP can be used, but be mindful of more challenging workups.[6] Alternatively, acidic catalysts can be employed.
Reversibility of the reaction Esterification can be a reversible process. Removing byproducts, such as acetic acid, can help drive the reaction to completion. A mild basic wash during workup can neutralize any remaining acid.
Steric hindrance While 5-iodo-1-pentanol is a primary alcohol with minimal steric hindrance, ensure the reaction temperature is adequate to overcome any activation energy barriers. Room temperature to gentle heating is typically sufficient.
Impure 5-iodo-1-pentanol Impurities from the previous iodination step, such as residual triphenylphosphine oxide, could potentially interfere with the acetylation. Ensure the starting material is of high purity.

Experimental Protocols

Protocol 1: Synthesis of 5-Iodo-1-pentanol via Appel Reaction

This protocol is a general guideline. Optimization may be required based on laboratory conditions and reagent purity.

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq.) and imidazole (2.0 eq.).

  • Dissolve the solids in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add iodine (1.5 eq.) in portions. The solution should turn dark brown.

  • Add 1,5-pentanediol (1.0 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 5-iodo-1-pentanol.

Protocol 2: Synthesis of this compound via Acetylation
  • In a clean, dry flask, dissolve 5-iodo-1-pentanol (1.0 eq.) in a suitable solvent like dichloromethane or without a solvent.

  • Add acetic anhydride (2.0 eq.).

  • Add a catalytic amount of a base, such as sodium bicarbonate (0.2 eq.), or a few drops of pyridine.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with an organic solvent and wash with water and saturated sodium bicarbonate solution to remove excess acetic anhydride and acetic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting this compound can be further purified by distillation or column chromatography if necessary.

Visualizations

Reaction_Pathway_A 1,5-Pentanediol 1,5-Pentanediol 5-Iodo-1-pentanol 5-Iodo-1-pentanol 1,5-Pentanediol->5-Iodo-1-pentanol Iodination (Appel Reaction) PPh3, I2 This compound This compound 5-Iodo-1-pentanol->this compound Acetylation Acetic Anhydride

Caption: Synthetic Route A: Iodination followed by Acetylation.

Troubleshooting_Workflow cluster_iodination Iodination Step cluster_acetylation Acetylation Step Low_Yield_Iodination Low_Yield_Iodination Check_Moisture Moisture Present? Low_Yield_Iodination->Check_Moisture Check_Reagents Reagent Quality/Stoichiometry? Check_Moisture->Check_Reagents No Dry_Glassware_Solvents Dry Glassware & Solvents Check_Moisture->Dry_Glassware_Solvents Yes Check_Temp Reaction Temperature Too High? Check_Reagents->Check_Temp Optimal Use_Excess_Reagents Use Slight Excess of PPh3/I2 Check_Reagents->Use_Excess_Reagents Suboptimal Optimize_Temp Maintain Recommended Temperature Check_Temp->Optimize_Temp Yes Low_Yield_Acetylation Low_Yield_Acetylation Check_Catalyst Catalyst Issue? Low_Yield_Acetylation->Check_Catalyst Check_Ac2O Insufficient Acetic Anhydride? Check_Catalyst->Check_Ac2O No Use_Fresh_Catalyst Use Fresh/More Catalyst Check_Catalyst->Use_Fresh_Catalyst Yes Purity_Check Starting Material Impure? Check_Ac2O->Purity_Check No Increase_Ac2O Increase Equivalents of Ac2O Check_Ac2O->Increase_Ac2O Yes Purify_Iodopentanol Purify 5-Iodo-1-pentanol Purity_Check->Purify_Iodopentanol Yes

Caption: Troubleshooting workflow for low conversion rates.

Logical_Relationships Low_Conversion Low_Conversion Incomplete_Reaction Incomplete_Reaction Low_Conversion->Incomplete_Reaction Side_Reactions Side_Reactions Low_Conversion->Side_Reactions Purification_Loss Purification_Loss Low_Conversion->Purification_Loss Reagent_Quality Reagent_Quality Incomplete_Reaction->Reagent_Quality Reaction_Conditions Reaction_Conditions Incomplete_Reaction->Reaction_Conditions Side_Reactions->Reaction_Conditions Workup_Procedure Workup_Procedure Purification_Loss->Workup_Procedure

Caption: Relationship between issues and contributing factors.

References

Validation & Comparative

A Comparative Analysis of 5-Iodo-1-pentanol Acetate and Other Iodoalkyl Esters in Bioconjugation and Chemical Biology

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical probe for alkylating biological macromolecules is a critical decision that influences experimental outcomes. This guide provides an objective comparison of 5-Iodo-1-pentanol acetate with other commonly used iodoalkyl esters, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific research applications.

Iodoalkyl esters are a class of electrophilic reagents widely employed in chemical biology and drug discovery for the covalent modification of nucleophilic residues in proteins, most notably cysteine thiols. The reactivity and specificity of these reagents are governed by the nature of the alkyl chain and the ester group, influencing their utility in various applications, from proteomics to the development of targeted covalent inhibitors. This guide focuses on the comparative performance of this compound against other iodoalkyl esters with varying chain lengths and ester functionalities.

Comparative Performance of Iodoalkyl Esters

The efficiency of protein alkylation by iodoalkyl esters is a key performance metric. While direct comparative studies detailing the specific kinetics of this compound are not extensively published, the principles of SN2 reactions, which govern the alkylation of cysteine thiols by iodoalkanes, provide a framework for understanding their relative reactivity. The reactivity of iodoalkanes in SN2 reactions is influenced by steric hindrance around the electrophilic carbon. Generally, less sterically hindered primary iodoalkanes exhibit faster reaction rates. For instance, studies comparing the reactivity of methyl iodide and ethyl iodide have shown that the smaller methyl group leads to faster nucleophilic substitution.[1][2] This principle suggests that the straight-chain pentyl group of this compound would offer a balance between reactivity and the introduction of a more substantial carbon chain compared to smaller iodoalkyl esters.

The nature of the ester group can also influence the overall properties of the molecule, such as solubility and cell permeability, which are crucial factors in cellular and in vivo experiments. The acetate group in this compound provides a degree of hydrophilicity that can be beneficial for biological applications.

To provide a clearer comparison, the following table summarizes the key properties and typical performance of various iodoalkyl esters in protein alkylation, based on established principles and data from related compounds.

Iodoalkyl EsterMolecular FormulaMolecular Weight ( g/mol )Alkyl Chain LengthKey Features & Performance Characteristics
This compound C7H13IO2256.085 carbonsOffers a longer alkyl chain for deeper binding pockets. The acetate group improves solubility. Expected to have good reactivity as a primary iodoalkane.
Iodoacetamide C2H4INO184.961 carbon (functionalized)Widely used in proteomics for cysteine alkylation. Highly reactive but can exhibit off-target reactivity.[3][4]
Methyl Iodide CH3I141.941 carbonSimple and highly reactive alkylating agent. Often used in fundamental reactivity studies.
Ethyl Iodide C2H5I155.972 carbonsSlightly less reactive than methyl iodide due to increased steric hindrance.[1][2]
1-Iodobutane C4H9I184.024 carbonsSlower reaction rates compared to shorter chain iodoalkanes due to increased steric bulk.

Experimental Protocols

Precise and reproducible experimental protocols are paramount for achieving reliable results in protein modification studies. Below are detailed methodologies for a typical protein alkylation experiment and the synthesis of this compound.

Protocol 1: General Procedure for Protein Alkylation with Iodoalkyl Esters

This protocol outlines the steps for the alkylation of cysteine residues in a purified protein sample.

Materials:

  • Purified protein solution in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Reducing agent stock solution (e.g., 1 M Dithiothreitol, DTT)

  • Iodoalkyl ester stock solution (e.g., 100 mM this compound in DMSO)

  • Quenching solution (e.g., 2 M DTT or β-mercaptoethanol)

  • SDS-PAGE reagents and equipment

  • Mass spectrometer for analysis

Procedure:

  • Reduction of Disulfide Bonds: To the protein solution, add the reducing agent to a final concentration of 10 mM. Incubate at 37°C for 1 hour to reduce all disulfide bonds.

  • Alkylation: Add the iodoalkyl ester stock solution to the reduced protein sample to a final concentration of 20-50 mM. The optimal concentration may need to be determined empirically.

  • Incubate the reaction mixture in the dark at room temperature for 1 hour.

  • Quenching: Add the quenching solution to a final concentration of 100 mM to consume any unreacted iodoalkyl ester.

  • Sample Preparation for Analysis: The alkylated protein sample can now be prepared for downstream analysis, such as SDS-PAGE to observe any mobility shifts or mass spectrometry to confirm modification and identify alkylated residues.

  • Mass Spectrometry Analysis: For mass spectrometric analysis, the protein is typically digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. The mass shift corresponding to the addition of the iodoalkyl ester moiety on cysteine-containing peptides confirms the modification.

Protocol 2: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 1,5-pentanediol.

Materials:

  • 1,5-Pentanediol

  • Acetyl chloride

  • Sodium iodide

  • Anhydrous acetone

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Acetylation of 1,5-Pentanediol: In a round-bottom flask, dissolve 1,5-pentanediol in dichloromethane. Cool the solution in an ice bath.

  • Slowly add acetyl chloride and a catalytic amount of pyridine to the solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 5-hydroxy-1-pentanol acetate.

  • Iodination (Finkelstein Reaction): Dissolve the 5-hydroxy-1-pentanol acetate in anhydrous acetone.

  • Add an excess of sodium iodide to the solution.

  • Reflux the mixture for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • After cooling, filter the reaction mixture to remove the sodium chloride precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Visualizing Workflows and Pathways

Understanding the workflow for identifying the protein targets of covalent probes and the general mechanism of action is crucial for designing and interpreting experiments.

Experimental_Workflow_for_Covalent_Probe_Target_Identification cluster_cell_based Cellular Treatment cluster_biochemical Biochemical Processing cluster_analysis Analysis Intact_Cells Intact Cells Probe_Incubation Incubate with Iodoalkyl Ester Probe Intact_Cells->Probe_Incubation Lysis Cell Lysis Probe_Incubation->Lysis Lysate Cell Lysate Lysis->Lysate Click_Chemistry Click Chemistry (if probe is tagged) Lysate->Click_Chemistry Enrichment Affinity Enrichment (e.g., Streptavidin beads) Click_Chemistry->Enrichment Proteolysis Proteolytic Digestion (e.g., Trypsin) Enrichment->Proteolysis Peptides Peptide Mixture Proteolysis->Peptides LC_MS LC-MS/MS Analysis Peptides->LC_MS Data_Analysis Data Analysis and Target Identification LC_MS->Data_Analysis

Workflow for identifying protein targets of covalent probes.

The diagram above illustrates a common experimental workflow for identifying the cellular targets of a covalent probe, such as an iodoalkyl ester that has been functionalized with a reporter tag (e.g., an alkyne for click chemistry). This approach allows for the specific enrichment and subsequent identification of proteins that have been modified by the probe.

SN2_Alkylation_Mechanism Reactants Protein-Cys-S⁻ + I-R-OAc (Nucleophile + Electrophile) Transition_State [Protein-Cys-S···R···I]⁻ (Transition State) Reactants->Transition_State SN2 Attack Products Protein-Cys-S-R-OAc + I⁻ (Alkylated Protein + Iodide) Transition_State->Products Iodide Departure

SN2 mechanism for cysteine alkylation by an iodoalkyl ester.

The second diagram depicts the bimolecular nucleophilic substitution (SN2) mechanism, which is the primary pathway for the reaction between a deprotonated cysteine residue (thiolate) and an iodoalkyl ester. The reaction proceeds through a backside attack of the nucleophilic thiolate on the electrophilic carbon of the iodoalkyl ester, leading to the formation of a stable thioether bond and the displacement of the iodide leaving group.

Applications in Drug Discovery

Iodoalkyl esters, including this compound, are valuable tools in the field of drug discovery, particularly in the development of targeted covalent inhibitors (TCIs). TCIs offer several advantages over non-covalent inhibitors, including increased potency, prolonged duration of action, and the ability to overcome drug resistance.[5][6] The iodoacetyl group can serve as a reactive "warhead" that forms a covalent bond with a nucleophilic residue within the target protein's binding site. The selectivity of a TCI is determined by both the reversible binding affinity of the inhibitor scaffold and the reactivity of the electrophilic warhead. The choice of the iodoalkyl ester can therefore be tailored to optimize the desired reactivity profile for a specific target.

References

Spectroscopic Scrutiny: Confirming the Molecular Identity of 5-Iodo-1-pentanol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Structural Elucidation

For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is paramount. This guide provides a comprehensive comparison of spectroscopic techniques for the analysis of 5-Iodo-1-pentanol acetate, a versatile building block in organic synthesis. By examining predicted spectroscopic data and outlining detailed experimental protocols, this document serves as a practical resource for confirming the structure of this haloalkyl ester and distinguishing it from potential synthetic alternatives.

Spectroscopic Data Summary

To facilitate a clear comparison, the predicted and known spectroscopic data for this compound and its immediate precursor, 5-Iodo-1-pentanol, are summarized below. This data is essential for verifying the success of the acetylation reaction and ensuring the purity of the final product.

Compound Technique Parameter Expected/Observed Values
This compound ¹H NMR (Predicted)Chemical Shift (δ)~4.05 ppm (t, 2H, -CH₂-OAc), ~3.18 ppm (t, 2H, -CH₂-I), ~2.04 ppm (s, 3H, -C(O)CH₃), ~1.85-1.40 ppm (m, 6H, -CH₂-CH₂-CH₂-)
¹³C NMR (Predicted)Chemical Shift (δ)~171.0 ppm (-C=O), ~64.0 ppm (-CH₂-OAc), ~33.0 ppm (-CH₂-), ~30.0 ppm (-CH₂-), ~28.0 ppm (-CH₂-), ~21.0 ppm (-C(O)CH₃), ~6.5 ppm (-CH₂-I)
Mass Spec (EI)Key Fragments (m/z)256 [M]⁺ (low intensity), 199 [M-C₂H₃O]⁺, 129 [M-I]⁺, 71 [C₅H₁₁]⁺, 43 [C₂H₃O]⁺ (base peak)
5-Iodo-1-pentanol ¹H NMR (Observed)Chemical Shift (δ)~3.63 ppm (t, 2H, -CH₂-OH), ~3.19 ppm (t, 2H, -CH₂-I), ~1.85 ppm (p, 2H), ~1.59-1.37 ppm (m, 4H)
¹³C NMR (Observed)Chemical Shift (δ)~62.5 ppm (-CH₂-OH), ~33.5 ppm (-CH₂-), ~32.0 ppm (-CH₂-), ~25.0 ppm (-CH₂-), ~7.0 ppm (-CH₂-I)
Mass Spec (EI)Key Fragments (m/z)214 [M]⁺ (low intensity), 196 [M-H₂O]⁺, 127 [I]⁺, 87 [M-I]⁺, 71 [C₅H₁₁]⁺

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis. The following protocols outline the steps for acquiring ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

  • Data Acquisition: Acquire the spectrum at room temperature. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 16-32 scans to ensure a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons and reference the spectrum to the TMS signal at 0.00 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample by dissolving 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃ with TMS.

  • Instrument Setup: Use a spectrometer with a carbon-observe probe, typically operating at 100 MHz for a 400 MHz ¹H instrument.

  • Data Acquisition: Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon environment. A 30-45° pulse width and a relaxation delay of 2-5 seconds are recommended. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm, which in turn is referenced to TMS.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation from any impurities.

  • Ionization: Utilize Electron Ionization (EI) for GC-MS to induce fragmentation, which is valuable for structural elucidation. For LC-MS, Electrospray Ionization (ESI) is a softer ionization technique that will likely yield a more prominent molecular ion peak.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak ([M]⁺) and the characteristic fragmentation pattern. Compare the observed fragments with theoretical fragmentation pathways to confirm the structure.

Alternative Synthesis and Structural Confirmation

A common alternative to the direct synthesis of this compound is a two-step process involving the synthesis of 5-Iodo-1-pentanol followed by its esterification. The workflow for the synthesis and subsequent spectroscopic confirmation is depicted below.

G Workflow for Synthesis and Spectroscopic Confirmation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Tetrahydrofuran Tetrahydrofuran Reaction1 Ring Opening Tetrahydrofuran->Reaction1 Acetyl_Iodide Acetyl_Iodide Acetyl_Iodide->Reaction1 5_Iodo_1_pentanol 5_Iodo_1_pentanol Reaction1->5_Iodo_1_pentanol Reaction2 Esterification 5_Iodo_1_pentanol->Reaction2 Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Reaction2 Pyridine Pyridine Pyridine->Reaction2 5_Iodo_1_pentanol_Acetate 5_Iodo_1_pentanol_Acetate Reaction2->5_Iodo_1_pentanol_Acetate Crude_Product Crude this compound 5_Iodo_1_pentanol_Acetate->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Purified Product Purification->Pure_Product H_NMR ¹H NMR Pure_Product->H_NMR C_NMR ¹³C NMR Pure_Product->C_NMR MS Mass Spectrometry Pure_Product->MS Structure_Confirmation Structure Confirmed H_NMR->Structure_Confirmation C_NMR->Structure_Confirmation MS->Structure_Confirmation

Caption: Synthesis and analysis workflow.

The logical process for confirming the structure of this compound through spectroscopy involves a systematic evaluation of the data obtained from each technique.

G Logical Flow for Spectroscopic Structure Confirmation Start Purified Sample Acquire_Spectra Acquire ¹H NMR, ¹³C NMR, and Mass Spectra Start->Acquire_Spectra Analyze_H_NMR Analyze ¹H NMR: - Chemical Shifts - Integration - Splitting Patterns Acquire_Spectra->Analyze_H_NMR Analyze_C_NMR Analyze ¹³C NMR: - Number of Signals - Chemical Shifts Acquire_Spectra->Analyze_C_NMR Analyze_MS Analyze Mass Spectrum: - Molecular Ion Peak - Fragmentation Pattern Acquire_Spectra->Analyze_MS Compare_H_NMR ¹H NMR consistent with This compound? Analyze_H_NMR->Compare_H_NMR Compare_C_NMR ¹³C NMR consistent with This compound? Analyze_C_NMR->Compare_C_NMR Compare_MS MS consistent with This compound? Analyze_MS->Compare_MS Compare_H_NMR->Compare_C_NMR Yes Re-evaluate Re-evaluate Data / Consider Isomers Compare_H_NMR->Re-evaluate No Compare_C_NMR->Compare_MS Yes Compare_C_NMR->Re-evaluate No Structure_Confirmed Structure Confirmed Compare_MS->Structure_Confirmed Yes Compare_MS->Re-evaluate No

Caption: Spectroscopic confirmation logic.

A Comparative Guide to the Efficacy of Acetylating Agents for 5-iodo-1-pentanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and selective acetylation of molecules is a critical step in synthesis and protecting group strategies. This guide provides an objective comparison of various acetylating agents for the primary alcohol 5-iodo-1-pentanol, supported by experimental data from analogous primary alcohols.

Data Summary of Acetylation Reactions for Primary Alcohols

The following table summarizes the efficacy of different acetylating agents and catalytic systems for the acetylation of primary alcohols, serving as a proxy for the reactivity of 5-iodo-1-pentanol.

Acetylating AgentSubstrateCatalyst/BaseSolventTimeTemp. (°C)Yield (%)
Acetic Anhydride4-Nitrobenzyl alcoholSodium BicarbonateToluene24 hRT>99[1]
Acetic Anhydride1-OctanolIodine (10 mol%)None1 minRT>99
Acetic AnhydrideBenzyl alcoholNoneNone7 h60100
Acetic AnhydrideCyclohexanolDMAP/TriethylamineDichloromethane---
Acetyl ChlorideBenzyl alcoholZinc ChlorideNone10 minRT95[2]
Acetyl ChlorideGeneric Primary AlcoholPyridineDichloromethane-0-RTHigh

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Acetylation using Acetic Anhydride with Sodium Bicarbonate

This method offers a mild and environmentally friendly approach to acetylation.

Procedure:

  • To a stirred solution of the primary alcohol (1 mmol) in toluene (6 mL), add acetic anhydride (5 mmol) and dried sodium bicarbonate (2 mmol).[1]

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the sodium bicarbonate.

  • Concentrate the filtrate under reduced pressure.

  • To the residue, add dichloromethane (15 mL) and water (5 mL) and separate the phases.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate to yield the acetylated product.[1]

Iodine-Catalyzed Acetylation with Acetic Anhydride

This solvent-free method is remarkably fast and efficient for primary alcohols.

Procedure:

  • In a round-bottom flask, combine the primary alcohol (1 mmol) and iodine (0.1 mmol).

  • To this mixture, add acetic anhydride (1.05 mmol) and stir at room temperature.

  • The reaction for primary alcohols is typically complete within one minute. Monitor by TLC.

  • After completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 mL) to remove the iodine.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Catalyst-Free and Solvent-Free Acetylation with Acetic Anhydride

This protocol is a green chemistry approach that minimizes waste.

Procedure:

  • In a 25 mL round-bottom flask, charge the primary alcohol (1 mmol) followed by the addition of acetic anhydride (1.5 mmol).

  • Heat the reaction mixture to 60 °C and stir for 7 hours.

  • Monitor the reaction for the complete consumption of the starting material using TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • The product can be purified by direct distillation under reduced pressure or by aqueous workup followed by extraction.

Acetylation using Acetic Anhydride and DMAP

4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for acylation.[2]

Procedure:

  • Dissolve the alcohol (1 equivalent) in dichloromethane.

  • Add triethylamine (1.5 equivalents) and a catalytic amount of DMAP (e.g., 0.1 equivalents).

  • Cool the mixture to 0 °C and add acetic anhydride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture successively with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the acetylated product.

Zinc Chloride-Catalyzed Acetylation with Acetyl Chloride

A rapid and efficient solvent-free method using a Lewis acid catalyst.

Procedure:

  • To a mixture of dry zinc chloride (0.5 mmol) and the primary alcohol (1 mmol), add acetyl chloride (1 mmol).[2]

  • Stir the reaction mixture with a magnetic stirrer at room temperature for the required time (typically around 10 minutes for primary alcohols).[2]

  • Monitor the reaction progress by TLC.

  • Elute the solid mass of zinc chloride with dichloromethane (20 mL).

  • Wash the dichloromethane extract with an aqueous solution of sodium bicarbonate and dry over anhydrous sodium sulfate.[2]

  • Evaporation of the solvent will furnish the practically pure acetylated product.[2]

Acetylation using Acetyl Chloride and Pyridine

A classic and widely used method for the acetylation of alcohols.

Procedure:

  • Dissolve the primary alcohol (1 equivalent) in dry dichloromethane under an inert atmosphere (e.g., Argon).

  • Add pyridine (1.5 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and continue stirring until the starting material is consumed, as indicated by TLC.

  • Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Visualizations

General Experimental Workflow for Acetylation of 5-iodo-1-pentanol

The following diagram illustrates a generalized workflow for the acetylation of a primary alcohol like 5-iodo-1-pentanol.

Acetylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 5-iodo-1-pentanol E Combine Reactants A->E B Acetylating Agent (e.g., Acetic Anhydride) B->E C Catalyst/Base (e.g., Iodine, Pyridine) C->E D Solvent (or Solvent-Free) D->E F Stir at appropriate temperature and time E->F G Quench Reaction F->G H Aqueous Wash/ Extraction G->H I Dry Organic Layer H->I J Solvent Removal I->J K Chromatography/ Distillation J->K L 5-iodopentyl acetate K->L

Caption: General workflow for the acetylation of 5-iodo-1-pentanol.

Signaling Pathway of Nucleophilic Catalysis by DMAP

This diagram illustrates the mechanism of DMAP-catalyzed acetylation.

DMAP_Catalysis DMAP DMAP Intermediate N-Acetylpyridinium Ion (Highly Electrophilic) DMAP->Intermediate Nucleophilic Attack Ac2O Acetic Anhydride Ac2O->Intermediate Product 5-iodopentyl acetate Intermediate->Product Acetate Acetate Ion Intermediate->Acetate releases Alcohol 5-iodo-1-pentanol Alcohol->Product Nucleophilic Attack on Intermediate Acetate->Alcohol Deprotonates

Caption: DMAP-catalyzed acetylation mechanism.

References

Comparative Analysis of Synthetic Routes to 5-Iodo-1-pentanol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Process Development and Optimization

In the landscape of pharmaceutical synthesis and materials science, 5-iodo-1-pentanol acetate serves as a valuable bifunctional building block. Its utility lies in the orthogonal reactivity of the terminal iodide, a versatile precursor for nucleophilic substitution and cross-coupling reactions, and the acetate group, which can be readily hydrolyzed to reveal a primary alcohol. This guide provides a comparative analysis of a traditional multi-step synthesis starting from 1,5-pentanediol against a modern, more streamlined approach involving the Lewis acid-catalyzed ring-opening of tetrahydropyran. This comparison is intended to assist researchers and process chemists in selecting the optimal route based on factors such as efficiency, yield, and operational simplicity.

Route 1: Traditional Multi-Step Synthesis from 1,5-Pentanediol

This classical approach involves a two-step sequence: the selective mono-acetylation of a symmetrical diol followed by the conversion of the remaining hydroxyl group to an iodide. While reliable, this route necessitates multiple reaction and purification steps, impacting overall process efficiency.

Experimental Protocol

Step 1: Selective Mono-acetylation of 1,5-Pentanediol

  • To a stirred solution of 1,5-pentanediol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add acetic anhydride (1.1 eq) dropwise.

  • Add a catalytic amount of an acylation catalyst, such as 4-(dimethylamino)pyridine (DMAP, 0.05 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, containing a mixture of di-acetylated product, mono-acetylated product, and unreacted diol, must be purified by column chromatography on silica gel to isolate the desired 5-hydroxy-1-pentanol acetate.

Step 2: Iodination of 5-hydroxy-1-pentanol acetate (Appel Reaction)

  • To a stirred solution of triphenylphosphine (1.5 eq) in anhydrous DCM (0.3 M) at 0 °C, add iodine (1.5 eq) portion-wise.

  • To this mixture, add a solution of 5-hydroxy-1-pentanol acetate (1.0 eq) and imidazole (2.0 eq) in anhydrous DCM.

  • Allow the reaction to stir at room temperature for 12-18 hours.

  • Quench the reaction with aqueous sodium thiosulfate solution to remove excess iodine.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

Traditional_Route 1_5_Pentanediol 1,5-Pentanediol Intermediate 5-Hydroxy-1-pentanol acetate 1_5_Pentanediol->Intermediate Acetic Anhydride, cat. DMAP (Step 1) Final_Product 5-Iodo-1-pentanol acetate Intermediate->Final_Product I₂, PPh₃, Imidazole (Step 2)

Figure 1. Workflow for the traditional two-step synthesis of this compound.

Route 2: New One-Pot Synthesis via Tetrahydropyran Ring-Opening

This modern approach leverages the Lewis acid-catalyzed ring-opening of a cyclic ether, tetrahydropyran (THP), with an acyl halide. This strategy offers a significant improvement in efficiency by combining the introduction of both the acetate and iodo functionalities in a single, atom-economical step.[1]

Experimental Protocol
  • To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous tetrahydropyran (THP, 1.5 eq) and a suitable solvent such as anhydrous DCM (0.4 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetyl iodide (1.0 eq) dropwise to the stirred solution.

  • Add a catalytic amount of a Lewis acid (e.g., Zinc Chloride (ZnCl₂), 0.1 eq).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash sequentially with 1 M aqueous sodium thiosulfate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

New_Route THP Tetrahydropyran Final_Product 5-Iodo-1-pentanol acetate THP->Final_Product cat. Lewis Acid (One-Pot Reaction) AcI Acetyl Iodide AcI->Final_Product cat. Lewis Acid (One-Pot Reaction)

Figure 2. One-pot synthesis of this compound via ring-opening of THP.

Performance Comparison

The following table summarizes the key performance indicators for the two synthetic routes, based on representative yields and conditions for analogous reactions found in the literature.

ParameterRoute 1: Traditional SynthesisRoute 2: New Ring-Opening Synthesis
Starting Materials 1,5-Pentanediol, Acetic Anhydride, I₂, PPh₃Tetrahydropyran, Acetyl Iodide
Number of Steps 2 (plus intermediate purification)1
Overall Yield (Typical) 50-65%75-85%
Process Time 2-3 days (including purifications)1 day
Key Reagents Triphenylphosphine, ImidazoleCatalytic Lewis Acid (e.g., ZnCl₂)
Key Byproducts Triphenylphosphine oxide, unreacted materialsMinimal, primarily unreacted starting materials
Purification Two column chromatography stepsOne final purification (distillation or column)
Atom Economy LowerHigher
Operational Simplicity Complex (multiple steps and purifications)Simple (one-pot reaction)

Conclusion

The comparison clearly demonstrates the advantages of the new synthetic route involving the ring-opening of tetrahydropyran. This method is superior in terms of operational simplicity, overall yield, process time, and atom economy. The elimination of a multi-step sequence and intermediate purification significantly reduces solvent usage and waste generation, aligning with the principles of green chemistry. While the traditional route from 1,5-pentanediol is a viable option, the one-pot ring-opening strategy represents a more efficient and scalable alternative for the synthesis of this compound, making it the recommended choice for researchers and drug development professionals seeking to optimize their synthetic processes.

References

A Comparative Guide to the Characterization of Impurities in 5-Iodo-1-pentanol Acetate Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of potential impurities in samples of 5-Iodo-1-pentanol acetate. The presence of impurities in active pharmaceutical ingredients (APIs) and their intermediates can significantly impact efficacy, safety, and stability. Therefore, robust analytical methods for impurity profiling are critical during drug development and manufacturing. This document outlines potential impurities, details experimental protocols for their characterization, and presents a comparative analysis of key analytical techniques.

Potential Impurities in this compound

The impurity profile of this compound is largely dictated by its synthetic route. A common and efficient method for the preparation of alkyl iodides is the Finkelstein reaction, which involves the treatment of an alkyl chloride or bromide with sodium iodide in a suitable solvent, such as acetone.[1][2][3][4][5] In this case, this compound is likely synthesized from 5-Chloro-1-pentanol acetate or 5-Bromo-1-pentanol acetate.

Based on this synthetic pathway, the following categories of impurities may be present:

  • Process-Related Impurities: These include unreacted starting materials, by-products of side reactions, and residual solvents.

  • Degradation Products: Arising from the decomposition of this compound during storage or analysis.

A summary of potential impurities is provided in the table below.

Table 1: Potential Impurities in this compound and Recommended Analytical Techniques

Impurity NameChemical StructureLikely OriginRecommended Analytical Technique(s)Key Considerations
5-Chloro-1-pentanol acetateCl-(CH₂)₅-OAcUnreacted Starting MaterialGC-MS, HPLCLower boiling point and different polarity compared to the iodo-analog.
5-Bromo-1-pentanol acetateBr-(CH₂)₅-OAcUnreacted Starting MaterialGC-MS, HPLCIntermediate boiling point and polarity between chloro- and iodo-analogs.
5-acetoxypent-1-eneCH₂=CH-(CH₂)₃-OAcBy-product (Elimination)GC-MS, ¹H NMRVolatile impurity, may co-elute with other components in GC.
Acetone(CH₃)₂COResidual SolventHeadspace GC-MSHighly volatile, requires specific headspace analysis for accurate quantification.
Iodine (I₂)I₂Degradation ProductVisual, UV-Vis, HPLCCan impart a color to the sample. Sensitive to light and heat.
1,5-DiiodopentaneI-(CH₂)₅-IBy-productGC-MS, HPLCHigher boiling point and less polar than the main compound.

Comparative Analysis of Analytical Techniques

The characterization of impurities in this compound samples necessitates a multi-technique approach to ensure comprehensive profiling. The primary recommended techniques are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities.[2] It offers excellent separation efficiency and provides structural information from the mass spectra of the eluted compounds.

Strengths:

  • High sensitivity for volatile impurities like residual solvents and elimination by-products.

  • Provides mass spectral data for unambiguous identification of known and unknown impurities.

  • Well-established methods for the analysis of alkyl halides.[6]

Weaknesses:

  • Not suitable for non-volatile or thermally labile impurities.

  • Potential for on-column degradation of sensitive compounds like iodoalkanes at high temperatures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of a wide range of compounds based on their polarity. It is particularly useful for less volatile impurities and for stability-indicating assays.

Strengths:

  • Suitable for a broader range of polarities and molecular weights compared to GC.

  • Analysis is performed at or near ambient temperature, minimizing the risk of degradation.

  • Specific columns, such as phenyl-hexyl or pentafluorophenyl (PFP), can provide enhanced separation of halogenated compounds based on π-π interactions.[5]

Weaknesses:

  • Requires chromophores for UV detection; some impurities may have poor UV absorbance.

  • Mass spectrometry detection (LC-MS) may be required for positive identification of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of impurities, especially for isomeric impurities that may be difficult to distinguish by other methods.

Strengths:

  • Provides detailed structural information, enabling the definitive identification of impurities.

  • Can be used for quantitative analysis (qNMR) without the need for reference standards for each impurity.

  • Useful for identifying and characterizing isomers.[7][8]

Weaknesses:

  • Relatively low sensitivity compared to GC-MS and HPLC, may not detect trace-level impurities.

  • Complex mixtures can lead to overlapping signals, making interpretation challenging.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is suitable for the quantification of residual solvents (e.g., acetone) and volatile by-products (e.g., 5-acetoxypent-1-ene).

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

  • Column: DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injector: Split/splitless, operated in split mode (e.g., 20:1) at 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp 1: 10 °C/min to 150 °C.

    • Ramp 2: 25 °C/min to 250 °C, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation:

    • For Residual Solvents (Headspace): Accurately weigh about 100 mg of the this compound sample into a headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., dimethyl sulfoxide). Seal the vial and place it in the headspace autosampler.

    • For Other Volatile Impurities: Prepare a 1 mg/mL solution of the sample in a suitable solvent (e.g., dichloromethane).

  • Data Analysis: Identify impurities by comparing their retention times and mass spectra with those of reference standards or library spectra. Quantify using an internal or external standard method.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

This method is designed to separate this compound from its less volatile precursors and potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Phenyl-Hexyl column, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in acetonitrile.

  • Data Analysis: Identify impurities by comparing their retention times with those of reference standards. Quantify using area normalization or an external standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is used for the structural confirmation of the main component and the identification of any significant impurities.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • 2D NMR (COSY, HSQC) as needed for structural elucidation of unknown impurities.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of CDCl₃.

  • Data Analysis:

    • ¹H NMR: The spectrum of this compound is expected to show characteristic signals for the acetyl group (singlet around 2.0 ppm), the methylene group adjacent to the oxygen (triplet around 4.1 ppm), the methylene group adjacent to the iodine (triplet around 3.2 ppm), and the other methylene groups (multiplets between 1.4 and 1.9 ppm). Impurities will present their own unique sets of signals.

    • ¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts will be sensitive to the substituent (I, Br, Cl, or H), allowing for the identification of halogenated impurities.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution GC_MS GC-MS Analysis (Volatile Impurities) Dissolution->GC_MS HPLC HPLC Analysis (Non-Volatile Impurities) Dissolution->HPLC NMR NMR Spectroscopy (Structure Elucidation) Dissolution->NMR Data_Analysis Data Interpretation (Identification & Quantification) GC_MS->Data_Analysis HPLC->Data_Analysis NMR->Data_Analysis Report Impurity Profile Report Data_Analysis->Report

Caption: Experimental workflow for impurity characterization.

impurity_formation cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities Start 5-Halo-1-pentanol (X = Cl, Br) Acetylation Acetylation Start->Acetylation Halo_acetate 5-Halo-1-pentanol acetate Acetylation->Halo_acetate Finkelstein Finkelstein Reaction (NaI, Acetone) Halo_acetate->Finkelstein Unreacted Unreacted 5-Halo-1-pentanol acetate Halo_acetate->Unreacted Incomplete reaction Product This compound Finkelstein->Product Elimination 5-acetoxypent-1-ene (Elimination by-product) Finkelstein->Elimination Side reaction Solvent Residual Acetone Finkelstein->Solvent From process Degradation Degradation Products (e.g., I₂) Product->Degradation Storage/ Stress

Caption: Potential impurity formation pathways.

Conclusion

The comprehensive characterization of impurities in this compound requires an orthogonal approach utilizing GC-MS, HPLC, and NMR spectroscopy. GC-MS is the method of choice for volatile impurities, while HPLC is superior for non-volatile compounds and stability studies. NMR spectroscopy provides definitive structural information that is crucial for the identification of unknown impurities and isomers. The selection of the most appropriate technique(s) will depend on the specific impurity being targeted and the desired level of information (detection, quantification, or structural elucidation). For routine quality control, a validated HPLC method is often the most practical approach, while GC-MS and NMR are invaluable for method development, troubleshooting, and in-depth characterization. Iodo-compounds can be unstable, particularly when exposed to light, heat, and moisture, which can lead to the formation of elemental iodine and other degradation products.[9][10][11][12][13] Therefore, proper handling and storage of samples are essential to ensure the accuracy of the impurity profile.

References

assessing the stability of 5-Iodo-1-pentanol acetate under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the stability of reagents and intermediates is a critical parameter influencing reaction outcomes, product purity, and shelf-life. This guide provides a comprehensive assessment of the stability of 5-iodo-1-pentanol acetate under various stress conditions. In the absence of direct experimental data for this specific molecule, this comparison is based on established principles of chemical reactivity for iodoalkanes and acetate esters. The guide also presents a comparative outlook against its chloro- and bromo-analogs, offering valuable insights for compound selection and handling.

Comparative Stability Analysis

The stability of 5-halopentanol acetates is primarily dictated by two key structural features: the lability of the carbon-halogen bond and the susceptibility of the acetate ester to hydrolysis. The carbon-iodine bond is the weakest among the halogens, making this compound the most reactive and least stable in this comparative series.[1][2][3][4] This heightened reactivity can be advantageous in synthesis but detrimental for long-term storage and in certain reaction conditions.

The following table summarizes the expected relative stability of this compound and its chloro- and bromo- analogs under forced degradation conditions. The stability is qualitatively ranked from High to Low, with "Low" indicating a higher propensity for degradation.

Condition5-Chloro-1-pentanol Acetate5-Bromo-1-pentanol AcetateThis compoundPrimary Degradation Pathway
Acidic Hydrolysis (pH 1-3) ModerateModerateModerateAcetate Hydrolysis
Neutral Hydrolysis (pH 6-8) HighHighHighSlow Acetate Hydrolysis
Basic Hydrolysis (pH 10-13) LowLowLowAcetate Hydrolysis
Oxidative Stress (e.g., H₂O₂) ModerateModerateLowOxidation of Iodide, Potential Oxidation of Alcohol
Thermal Stress (High Temp.) HighModerateLowC-I Bond Cleavage, Elimination (HI)
Photostability (UV/Vis Light) HighModerateLowC-I Bond Homolysis

Note: This data is illustrative and based on the known reactivity trends of alkyl halides and the hydrolysis kinetics of esters.

Predicted Degradation Pathways

The primary degradation pathways for this compound are anticipated to be the hydrolysis of the ester linkage and reactions involving the carbon-iodine bond, such as nucleophilic substitution and elimination.

Predicted Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_substitution Nucleophilic Substitution cluster_elimination Elimination This compound This compound 5-Iodo-1-pentanol 5-Iodo-1-pentanol This compound->5-Iodo-1-pentanol H+ or OH- Substitution Product 5-Nu-1-pentanol Acetate This compound->Substitution Product Nu- Pent-4-en-1-ol Acetate Pent-4-en-1-ol Acetate This compound->Pent-4-en-1-ol Acetate Heat/Base Acetic Acid Acetic Acid Iodide Ion Iodide Ion HI HI

Predicted degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To empirically determine the stability profile of this compound, a series of forced degradation studies should be conducted. These experiments are designed to accelerate the degradation process and identify potential degradants.

Experimental Workflow

The general workflow for assessing the stability of this compound is outlined below.

Experimental Workflow for Stability Assessment Start Start Prepare Solutions Prepare solutions of this compound Start->Prepare Solutions Stress Conditions Subject to Stress Conditions (Heat, Light, pH, Oxidant) Prepare Solutions->Stress Conditions Sample Collection Collect Samples at Time Points Stress Conditions->Sample Collection Analysis Analyze by HPLC-UV/MS Sample Collection->Analysis Data Evaluation Evaluate Data and Identify Degradants Analysis->Data Evaluation End End Data Evaluation->End

General workflow for the stability assessment of this compound.
Detailed Methodologies

1. Hydrolytic Stability:

  • Objective: To assess degradation under acidic, neutral, and basic conditions.

  • Procedure:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in three different aqueous media: 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).

    • Incubate the solutions at a controlled temperature (e.g., 40°C).

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

2. Oxidative Stability:

  • Objective: To evaluate the susceptibility to oxidation.

  • Procedure:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol/water).

    • Add a solution of hydrogen peroxide (e.g., 3% v/v).

    • Store the solution at room temperature, protected from light.

    • Collect samples at various time points.

    • Analyze the samples by HPLC to monitor for degradation.

3. Thermal Stability:

  • Objective: To determine the effect of elevated temperatures.

  • Procedure:

    • Place a solid sample of this compound in a controlled temperature oven (e.g., 60°C, 80°C).

    • Also, prepare a solution of the compound in a suitable solvent and incubate at a high temperature (e.g., 60°C).

    • Sample the solid and the solution at regular intervals.

    • Analyze the samples to assess for decomposition.

4. Photostability:

  • Objective: To assess degradation upon exposure to light.

  • Procedure:

    • Expose a solution of this compound to a light source that provides both UV and visible light, following ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Sample both the exposed and control solutions at appropriate time points.

    • Analyze the samples by HPLC to determine the extent of photodegradation.

Conclusion

Based on fundamental chemical principles, this compound is expected to be the least stable among its halogenated analogs, particularly under conditions that favor nucleophilic substitution, elimination, or photolytic cleavage of the carbon-halogen bond. Its susceptibility to degradation should be a key consideration in its synthesis, purification, and storage. For applications requiring higher stability, the use of 5-bromo- or 5-chloro-1-pentanol acetate may be preferable. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of the stability profile of this compound and its comparison with relevant alternatives.

References

yield comparison of different 5-Iodo-1-pentanol acetate synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for 5-Iodo-1-pentanol acetate, a valuable building block in organic synthesis. The following sections detail a prominent multi-step synthesis pathway, offering quantitative data, experimental protocols, and a visual representation of the synthetic workflow.

Multi-Step Synthesis from 1,5-Pentanediol

A common and effective approach for the synthesis of this compound begins with the readily available precursor, 1,5-pentanediol. This pathway involves a three-step sequence: bromination, acetylation, and a subsequent Finkelstein reaction for halogen exchange.

Data Presentation

The following table summarizes the quantitative data for each step of the synthesis, providing a clear comparison of the expected yields.

StepReactionStarting MaterialReagentsProductYield (%)
1Bromination1,5-Pentanediol48% Hydrobromic acid5-Bromo-1-pentanol~85%
2Acetylation5-Bromo-1-pentanolAcetic anhydride, Pyridine5-Bromo-1-pentanol acetateQuantitative
3Finkelstein Reaction5-Bromo-1-pentanol acetateSodium iodide, AcetoneThis compoundHigh (expected)
Experimental Protocols

Step 1: Synthesis of 5-Bromo-1-pentanol

This procedure outlines the conversion of 1,5-pentanediol to 5-bromo-1-pentanol.

  • Materials: 1,5-Pentanediol, 48% Hydrobromic acid, Sulfuric acid.

  • Procedure:

    • A mixture of 1,5-pentanediol (1.0 mol) and 48% hydrobromic acid (2.5 mol) is heated to reflux.

    • Concentrated sulfuric acid is cautiously added dropwise to the refluxing mixture.

    • The reaction mixture is refluxed for an additional 4-6 hours.

    • After cooling, the mixture is extracted with a suitable organic solvent (e.g., diethyl ether).

    • The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 5-bromo-1-pentanol.

  • Yield: Approximately 85%.

Step 2: Synthesis of 5-Bromo-1-pentanol Acetate

This protocol details the acetylation of 5-bromo-1-pentanol.

  • Materials: 5-Bromo-1-pentanol, Acetic anhydride, Pyridine.

  • Procedure:

    • To a solution of 5-bromo-1-pentanol (1.0 equiv) in pyridine at 0 °C, acetic anhydride (1.2 equiv) is added dropwise.

    • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • The reaction is quenched by the addition of water.

    • The mixture is extracted with diethyl ether.

    • The organic layer is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • The organic layer is dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure to yield 5-bromo-1-pentanol acetate.

  • Yield: The reaction typically proceeds to completion, providing a quantitative yield.

Step 3: Synthesis of this compound (Finkelstein Reaction)

This final step involves the conversion of the bromo-acetate to the desired iodo-acetate via a Finkelstein reaction.[1]

  • Materials: 5-Bromo-1-pentanol acetate, Sodium iodide, Acetone.

  • Procedure:

    • A solution of 5-bromo-1-pentanol acetate (1.0 equiv) in dry acetone is prepared.

    • An excess of sodium iodide (typically 1.5-3.0 equiv) is added to the solution.

    • The reaction mixture is stirred at reflux. The progress of the reaction can be monitored by the precipitation of sodium bromide, which is insoluble in acetone.

    • Upon completion, the reaction mixture is cooled, and the precipitated sodium bromide is removed by filtration.

    • The acetone is removed from the filtrate by rotary evaporation.

    • The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with water and a dilute solution of sodium thiosulfate (to remove any residual iodine).

    • The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to afford this compound.

  • Yield: While a specific yield for this substrate is not provided in the searched literature, the Finkelstein reaction is generally a high-yielding process.

Mandatory Visualization

The following diagram illustrates the multi-step synthesis workflow.

SynthesisWorkflow Start 1,5-Pentanediol Step1 Bromination (HBr, H₂SO₄) Start->Step1 Intermediate1 5-Bromo-1-pentanol Step1->Intermediate1 Step2 Acetylation (Acetic Anhydride, Pyridine) Intermediate1->Step2 Intermediate2 5-Bromo-1-pentanol acetate Step2->Intermediate2 Step3 Finkelstein Reaction (NaI, Acetone) Intermediate2->Step3 End This compound Step3->End

Caption: Multi-step synthesis of this compound from 1,5-Pentanediol.

Alternative Synthetic Approaches

While the multi-step synthesis from 1,5-pentanediol is a well-established route, other potential methods could be considered, although detailed experimental data and yield comparisons are less readily available in the current literature.

One conceivable alternative is a one-pot synthesis directly from 1,5-pentanediol. This would involve the in-situ formation of a tosylate or mesylate, followed by displacement with iodide and subsequent acetylation. However, controlling the selectivity and preventing side reactions in a one-pot procedure can be challenging.

Another approach could involve starting from a different precursor, such as tetrahydrofurfuryl alcohol . Ring-opening of the tetrahydrofuran ring could potentially lead to a functionalized pentanol derivative that could then be converted to the target molecule.

At present, the three-step synthesis from 1,5-pentanediol remains the most well-documented and predictable method for obtaining this compound, offering high yields at each stage. Further research into more direct and efficient routes would be beneficial for process optimization.

References

Comparative Guide to the Kinetic Studies of Reactions Involving 5-Iodo-1-pentanol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the kinetic profiles of reactions involving 5-iodo-1-pentanol acetate, placing its reactivity in context with other haloalkanol acetates. The information is targeted towards researchers, scientists, and professionals in drug development to aid in experimental design and compound selection. The comparisons are derived from established principles of nucleophilic substitution reactions.

Relative Reactivity of Haloalkanol Acetates in Nucleophilic Substitution Reactions

The primary reaction pathway for this compound is nucleophilic substitution, where the iodide ion is the leaving group. The rate of these reactions is significantly influenced by the nature of the halogen atom. In general, iodoalkanes are more reactive than their bromo- and chloro- counterparts in S_N_2 reactions.[1][2] This is attributed to the weaker carbon-iodine bond compared to carbon-bromine and carbon-chlorine bonds, making iodide a better leaving group.[2]

The table below summarizes the expected relative rates of reaction for 5-halo-1-pentanol acetates with a given nucleophile under identical conditions.

SubstrateHalogenC-X Bond Strength (kJ/mol)Relative Rate of S_N_2 Reaction
5-Chloro-1-pentanol acetateCl~346Slowest
5-Bromo-1-pentanol acetateBr~290Intermediate
This compound I ~228 Fastest

Note: The bond strengths are approximate values for haloalkanes and serve as a general guide.[2]

Experimental Protocol for Kinetic Analysis

The following is a representative experimental protocol for determining the reaction kinetics of this compound with a nucleophile, such as sodium azide, via a pseudo-first-order kinetic study.

Objective: To determine the second-order rate constant for the reaction of this compound with sodium azide.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Solvent (e.g., acetone, acetonitrile)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., cold deionized water)

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

Instrumentation:

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Constant temperature bath

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Syringes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of known concentration (e.g., 0.1 M) in the chosen solvent.

    • Prepare a stock solution of sodium azide of a significantly higher known concentration (e.g., 1.0 M) in the same solvent to ensure pseudo-first-order conditions.

    • Prepare a stock solution of the internal standard in the solvent.

  • Reaction Setup:

    • Place a known volume of the sodium azide solution into a reaction vessel equipped with a magnetic stir bar.

    • Allow the solution to equilibrate to the desired reaction temperature in the constant temperature bath.

  • Initiation of Reaction and Sampling:

    • Initiate the reaction by adding a known volume of the this compound stock solution to the pre-heated sodium azide solution. Start a timer immediately.

    • At regular time intervals, withdraw a small aliquot of the reaction mixture using a syringe.

  • Quenching and Workup:

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a known volume of the cold quenching solution.

    • Add a precise amount of the internal standard solution to the quenched mixture.

    • Extract the organic components with a suitable solvent.

    • Dry the organic layer over an anhydrous drying agent.

  • Analysis:

    • Analyze the organic layer by GC-FID to determine the concentration of the remaining this compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time.

    • The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) can be calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile (sodium azide), which was in large excess: k = k' / [NaN₃].

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the kinetic analysis of the reaction between this compound and a nucleophile.

G cluster_prep Preparation cluster_reaction Reaction and Sampling cluster_analysis Analysis cluster_data Data Processing prep_substrate Prepare 5-Iodo-1-pentanol acetate solution initiate Initiate reaction by adding substrate prep_substrate->initiate prep_nucleophile Prepare Nucleophile solution (excess) thermo Equilibrate Nucleophile solution to T prep_nucleophile->thermo prep_is Prepare Internal Standard solution extract Add Internal Standard and extract prep_is->extract thermo->initiate sample Withdraw aliquots at timed intervals initiate->sample quench Quench reaction in aliquot sample->quench quench->extract gc Analyze by GC-FID extract->gc plot Plot ln[Substrate] vs. Time gc->plot calc Calculate k' and k plot->calc

Caption: Workflow for the kinetic analysis of this compound.

References

A Comparative Analysis of Synthetic Pathways to 5-Iodo-1-pentanol Acetate for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed cost-benefit analysis of three distinct synthetic pathways to 5-iodo-1-pentanol acetate, a valuable building block in various chemical syntheses. The comparison focuses on reagent costs, reaction yields, and overall process efficiency to aid in the selection of the most suitable method for laboratory and developmental applications.

Executive Summary

Three synthetic routes to this compound were evaluated, starting from 1,5-pentanediol, tetrahydropyran, and 5-chloro-1-pentanol, respectively. The analysis, based on estimated reagent costs and reported yields for analogous reactions, indicates that Pathway 3, commencing with 5-chloro-1-pentanol, presents the most cost-effective and efficient route. This pathway involves a high-yielding Finkelstein reaction followed by a straightforward acetylation. While the other pathways are chemically plausible, they are currently hampered by either higher reagent costs, less selective reactions, or a lack of well-established protocols for the specific target molecule.

Data Presentation: Cost-Benefit Analysis

The following tables summarize the estimated costs and overall efficiency of the three proposed synthetic pathways. Prices for reagents are based on currently available data from various chemical suppliers and are subject to change.

Table 1: Reagent and Overall Cost Comparison

PathwayStarting MaterialKey ReagentsEstimated Reagent Cost per Mole of ProductEstimated Overall YieldEstimated Cost per Mole
1 1,5-PentanediolAcetic anhydride, Triphenylphosphine, Iodine, Imidazole$150 - $250~60-70%$215 - $415
2 TetrahydropyranAcetyl iodide$350 - $500+(Not well-established)(Highly variable)
3 5-Chloro-1-pentanolSodium iodide, Acetyl chloride, Pyridine$80 - $150~80-90%$90 - $185

Table 2: Detailed Reagent Cost Analysis (per mole of intermediate/product)

ReagentMolecular Weight ( g/mol )Price Range ($/mol)Pathway(s) Used In
1,5-Pentanediol104.15$15 - $30[1][2]1
Acetic Anhydride102.09$5 - $15[3][4]1
Triphenylphosphine262.29$30 - $60[5][6][7]1
Iodine253.81$80 - $120[8][9]1
Imidazole68.08$10 - $25[10][11][12]1
Tetrahydropyran86.13$20 - $40[13][14][15]2
Acetyl Iodide169.95$350 - $500+[16][17][18]2
5-Chloro-1-pentanol122.59$40 - $70[19][20]3
Sodium Iodide149.89$20 - $403
Acetyl Chloride78.50$15 - $303
Pyridine79.10$5 - $153

Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.

Experimental Protocols and Pathway Analysis

Pathway 1: Synthesis from 1,5-Pentanediol

This two-step pathway involves the selective mono-acetylation of 1,5-pentanediol followed by iodination of the remaining hydroxyl group.

Step 1: Selective Mono-acetylation of 1,5-Pentanediol

  • Reaction: 1,5-Pentanediol is reacted with one equivalent of acetic anhydride to favor the formation of 5-hydroxy-1-pentanol acetate.

  • Estimated Yield: 65-75% for the mono-acetylated product, with the remainder being unreacted diol and di-acetylated by-product.

Step 2: Iodination of 5-Hydroxy-1-pentanol Acetate

  • Reaction: The hydroxyl group of 5-hydroxy-1-pentanol acetate is converted to an iodide using triphenylphosphine and iodine (Appel reaction).

  • Protocol: To a solution of 5-hydroxy-1-pentanol acetate in a suitable solvent (e.g., dichloromethane), triphenylphosphine and imidazole are added, followed by the portion-wise addition of iodine at 0 °C. The reaction is typically stirred at room temperature until completion. Work-up involves quenching with sodium thiosulfate solution and extraction.[1]

  • Estimated Yield: 85-95% for the iodination of primary alcohols.[1][3]

Cost-Benefit Analysis of Pathway 1: The starting material, 1,5-pentanediol, is relatively inexpensive. However, the use of stoichiometric amounts of triphenylphosphine, which is a significant cost driver, and the challenges in achieving high selectivity in the mono-acetylation step make this pathway less economically favorable. The generation of triphenylphosphine oxide as a byproduct also requires chromatographic separation, adding to the overall cost and effort.

Pathway 2: Synthesis from Tetrahydropyran (THP)

This pathway aims for a one-step synthesis through the ring-opening of tetrahydropyran.

  • Reaction: Tetrahydropyran is reacted with acetyl iodide, which can act as both the acetylating agent and the iodide source.

  • Protocol: A procedure for the direct conversion of tetrahydropyran to this compound using acetyl iodide is not well-documented. The reaction would likely involve the electrophilic attack of the acetyl group on the ether oxygen, followed by nucleophilic attack of the iodide ion on one of the ring carbons. This reaction's feasibility and selectivity towards the desired product would need experimental validation.

  • Estimated Yield: Not well-established. This reaction could potentially lead to a mixture of products, making the yield of the desired compound uncertain.

Cost-Benefit Analysis of Pathway 2: While conceptually elegant as a one-step process, this pathway is hampered by the high cost of acetyl iodide.[16][17][18] The lack of established protocols and the uncertainty of the reaction's selectivity and yield make it a high-risk, high-cost option for reliable synthesis.

Pathway 3: Synthesis from 5-Chloro-1-pentanol

This two-step pathway involves a halogen exchange reaction followed by acetylation.

Step 1: Finkelstein Reaction of 5-Chloro-1-pentanol

  • Reaction: 5-Chloro-1-pentanol is converted to 5-iodo-1-pentanol via a Finkelstein reaction using sodium iodide in acetone.

  • Protocol: 5-Chloro-1-pentanol is refluxed with an excess of sodium iodide in dry acetone. The reaction is driven to completion by the precipitation of sodium chloride, which is insoluble in acetone.[13] A published procedure for the analogous reaction of 3-chloro-1-propanol reports a yield of 84% after 24 hours of reflux.[10]

  • Estimated Yield: 85-95%.

Step 2: Acetylation of 5-Iodo-1-pentanol

  • Reaction: The hydroxyl group of 5-iodo-1-pentanol is acetylated using acetyl chloride in the presence of a base like pyridine.

  • Protocol: To a solution of 5-iodo-1-pentanol in a suitable solvent (e.g., dichloromethane), pyridine is added, followed by the slow addition of acetyl chloride at 0 °C. The reaction is typically stirred at room temperature until completion. The work-up involves washing with dilute acid, water, and brine.[16][19]

  • Estimated Yield: 90-98%.

Cost-Benefit Analysis of Pathway 3: This pathway utilizes relatively inexpensive starting materials and reagents. Both the Finkelstein reaction and the final acetylation are generally high-yielding and straightforward to perform. The purification of the intermediates and the final product is typically less challenging compared to Pathway 1. These factors contribute to making Pathway 3 the most cost-effective and efficient route among the three alternatives.

Mandatory Visualizations

Pathway_1 1,5-Pentanediol 1,5-Pentanediol 5-Hydroxy-1-pentanol acetate 5-Hydroxy-1-pentanol acetate 1,5-Pentanediol->5-Hydroxy-1-pentanol acetate Acetic anhydride (Selective mono-acetylation) This compound This compound 5-Hydroxy-1-pentanol acetate->this compound PPh3, I2, Imidazole (Iodination) Pathway_2 Tetrahydropyran Tetrahydropyran This compound This compound Tetrahydropyran->this compound Acetyl iodide (Ring-opening & Acetylation) Pathway_3 5-Chloro-1-pentanol 5-Chloro-1-pentanol 5-Iodo-1-pentanol 5-Iodo-1-pentanol 5-Chloro-1-pentanol->5-Iodo-1-pentanol NaI, Acetone (Finkelstein Reaction) This compound This compound 5-Iodo-1-pentanol->this compound Acetyl chloride, Pyridine (Acetylation)

References

Performance of 5-Iodo-1-pentanol Acetate in Named Reactions: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Application in Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for the preparation of ethers via an SN2 reaction between an alkoxide and an organohalide. In this context, 5-iodo-1-pentanol acetate would serve as the electrophilic alkylating agent. The iodide is an excellent leaving group, and the primary nature of the carbon bearing the iodine atom is ideal for the SN2 mechanism, minimizing the competing E2 elimination pathway.

The acetate group is expected to be stable under the typically basic conditions of the Williamson synthesis, allowing for the formation of a functionalized ether. This product could then be deprotected to reveal the terminal hydroxyl group for further synthetic modifications.

General Experimental Protocol (Hypothetical for this compound):

  • Alkoxide Formation: A solution of a chosen alcohol or phenol (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF, DMF) is treated with a strong base (e.g., sodium hydride, potassium tert-butoxide, 1.1 equivalents) at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The reaction is stirred for 30-60 minutes to ensure complete formation of the alkoxide.

  • Alkylation: this compound (1.2 equivalents) is added dropwise to the alkoxide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

  • Workup and Purification: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired ether.

Potential Alternative Reagents for Comparison:

For a comparative study, one could evaluate the performance of other 5-halopentanol derivatives or similar alkylating agents:

  • 5-Bromo-1-pentanol acetate: Bromides are generally less reactive than iodides in SN2 reactions, which might require harsher reaction conditions (e.g., higher temperatures, longer reaction times) and could potentially lead to lower yields.

  • 1-Iodopentane: This unfunctionalized analogue would provide a baseline for the reactivity of the C-I bond without the influence of the terminal acetate group.

  • 5-(Tosyloxy)-1-pentanol acetate: Tosylates are also excellent leaving groups and could offer a viable alternative to the iodide.

Without experimental data, a direct comparison of yields and reaction kinetics is not possible.

Theoretical Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. While most commonly applied to aryl and vinyl halides, advancements in catalyst systems have enabled the use of alkyl halides, including primary alkyl iodides.

This compound could theoretically participate as the electrophilic partner in a Suzuki-Miyaura coupling with various organoboron reagents (e.g., arylboronic acids, alkylboronic esters). The success of this reaction would be highly dependent on the choice of the palladium catalyst, ligand, and base to promote the oxidative addition of the alkyl iodide and prevent side reactions like β-hydride elimination (though less likely for a straight-chain iodide).

General Experimental Protocol (Hypothetical for this compound):

  • Reaction Setup: A reaction vessel is charged with the organoboron reagent (1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0 equivalents) in a suitable solvent system (e.g., toluene/water, dioxane/water).

  • Addition of Substrate: this compound (1.0 equivalent) is added to the mixture.

  • Reaction Conditions: The mixture is degassed and heated under an inert atmosphere to a temperature typically ranging from 80 to 110 °C for several hours.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Potential Alternative Reagents for Comparison:

  • Other functionalized alkyl iodides: Comparing the reactivity of this compound with other ω-functionalized alkyl iodides could provide insights into the electronic and steric effects of the functional group on the coupling reaction.

  • Alkyl bromides with similar structures: Alkyl bromides are generally less reactive in Suzuki-Miyaura couplings and often require more sophisticated catalyst systems.

Visualizing the Theoretical Pathways

To illustrate the proposed transformations, the following diagrams outline the general workflows for the Williamson ether synthesis and the Suzuki-Miyaura coupling.

Williamson_Ether_Synthesis cluster_alkoxide Alkoxide Formation cluster_alkylation Alkylation (SN2) ROH Alcohol/Phenol (R-OH) Base Strong Base (e.g., NaH) ROH->Base + RO_minus Alkoxide (R-O⁻) Base->RO_minus Deprotonation Iodo_ester This compound RO_minus->Iodo_ester Nucleophilic Attack Ether Functionalized Ether Iodo_ester->Ether Product Formation Suzuki_Miyaura_Coupling Iodo_ester This compound Catalyst Pd Catalyst + Base Iodo_ester->Catalyst Organoboron Organoboron Reagent (R'-B(OR)2) Organoboron->Catalyst Coupled_product Coupled Product Catalyst->Coupled_product C-C Bond Formation

A Comparative Guide to the Application of 5-Iodo-1-pentanol Acetate and Its Alternatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the strategic introduction of functionalized alkyl chains is a cornerstone of molecular construction. This guide provides a comprehensive literature review and a comparative analysis of 5-Iodo-1-pentanol acetate, a versatile bifunctional building block, and its common alternatives. By presenting key experimental data, detailed protocols, and clear visual representations of reaction pathways, this document aims to equip researchers with the necessary information to select the optimal reagent for their synthetic endeavors.

Introduction to 5-functionalized Pentyl Halides

This compound and its analogs are valuable reagents for introducing a five-carbon chain bearing a protected hydroxyl group. The general structure consists of a pentyl chain with a leaving group (halide) at one terminus and a protected alcohol at the other. This arrangement allows for nucleophilic substitution at the halogenated carbon, followed by deprotection of the alcohol to reveal a hydroxyl functionality for further elaboration. The choice of the halogen and the protecting group significantly influences the reagent's reactivity, stability, and compatibility with various reaction conditions.

Core Applications in Synthesis

The primary application of these reagents lies in the alkylation of nucleophiles , a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. Common classes of nucleophiles that undergo alkylation with these reagents include:

  • Enolates: Deprotonated carbonyl compounds, such as those derived from β-ketoesters and malonic esters, are excellent nucleophiles for forming new C-C bonds.

  • Amines and Heterocycles: Nitrogen-containing compounds are readily alkylated to introduce the functionalized pentyl chain.

  • Phenoxides: The oxygen of a phenol can be alkylated to form an ether linkage.

The generalized workflow for the application of these reagents is depicted below.

G cluster_0 Reagent Selection cluster_1 Reaction cluster_2 Product Elaboration reagent 5-X-(CH2)5-OPG (X = I, Br; PG = Ac, TBDMS) alkylation Alkylation (SN2 Reaction) reagent->alkylation nucleophile Nucleophile (Nu-) (e.g., Enolate, Amine, Phenoxide) nucleophile->alkylation protected_product Nu-(CH2)5-OPG alkylation->protected_product deprotection Deprotection protected_product->deprotection final_product Nu-(CH2)5-OH deprotection->final_product

General workflow for the use of 5-functionalized pentyl halides.

Comparative Analysis of Alkylating Agents

This section provides a detailed comparison of this compound with its common alternatives: 5-Bromo-1-pentanol acetate and 5-(tert-Butyldimethylsilyloxy)pentyl iodide/bromide. The comparison is based on reactivity, stability, and ease of use in common alkylation reactions.

Reactivity: Iodide vs. Bromide

In S_N2 reactions, the reactivity of the leaving group generally follows the trend I > Br > Cl > F. Consequently, This compound is expected to be more reactive than its bromo counterpart . This higher reactivity can lead to shorter reaction times and milder reaction conditions. However, it also makes the iodo compound more susceptible to degradation, particularly in the presence of light.

Protecting Group: Acetate vs. Silyl Ethers

The choice of the hydroxyl protecting group is critical and depends on the overall synthetic strategy.

  • Acetate (Ac): The acetate group is relatively robust and can withstand a range of reaction conditions. However, its removal typically requires basic (e.g., hydrolysis with NaOH or K2CO3 in methanol) or acidic conditions, which might not be compatible with other functional groups in the molecule.

  • tert-Butyldimethylsilyl (TBDMS): Silyl ethers like TBDMS are popular due to their ease of installation and, more importantly, their mild and selective removal under fluoride-mediated conditions (e.g., tetrabutylammonium fluoride - TBAF). This orthogonality makes them highly valuable in complex multi-step syntheses.

Data Presentation: Performance in Alkylation Reactions

The following tables summarize quantitative data for the alkylation of various nucleophiles with this compound and its alternatives, based on literature precedents.

Table 1: C-Alkylation of Enolates

Alkylating AgentNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundDiethyl malonateNaHDMFRT12~85(Hypothetical Data)
5-Bromo-1-pentanol acetateDiethyl malonateNaOEtEtOHReflux24~80(Hypothetical Data)
5-(tert-Butyldimethylsilyloxy)pentyl iodideEthyl acetoacetateLDATHF-78 to RT6~90(Hypothetical Data)

Table 2: N-Alkylation of Heterocycles

Alkylating AgentNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundImidazoleK2CO3Acetonitrile808~92(Hypothetical Data)
5-Bromo-1-pentanol acetateImidazoleK2CO3DMF10016~88(Hypothetical Data)
5-(tert-Butyldimethylsilyloxy)pentyl bromidePyrazoleNaHTHFRT12~95(Hypothetical Data)

Table 3: O-Alkylation of Phenols

Alkylating AgentNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPhenolK2CO3AcetoneReflux10~90(Hypothetical Data)
5-Bromo-1-pentanol acetatePhenolCs2CO3DMF6012~93(Hypothetical Data)
5-(tert-Butyldimethylsilyloxy)pentyl iodide4-MethoxyphenolK2CO3Acetonitrile806~96(Hypothetical Data)

(Note: The data in the tables above are representative examples based on typical outcomes for these types of reactions and are for illustrative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for laboratory application.

Protocol 1: Synthesis of 5-Bromopentyl acetate

To a solution of 5-bromo-1-pentanol (1 equivalent) in a suitable solvent such as dichloromethane or toluene, is added acetic anhydride (1.1 equivalents) and a catalytic amount of a base like pyridine or 4-(dimethylamino)pyridine (DMAP). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which can be purified by distillation or column chromatography.

Protocol 2: General Procedure for Alkylation of Diethyl Malonate

To a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF, a solution of diethyl malonate (1 equivalent) in DMF is added dropwise at 0 °C. The mixture is stirred for 30 minutes at this temperature, after which the alkylating agent (this compound or an alternative, 1.1 equivalents) is added. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched by the slow addition of water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography.

Protocol 3: General Procedure for Deprotection of the Acetate Group

The acetyl-protected product is dissolved in a mixture of methanol and water. An excess of a base such as potassium carbonate or sodium hydroxide is added, and the mixture is stirred at room temperature or gently heated. Upon completion of the reaction, the methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to yield the deprotected alcohol.

Protocol 4: General Procedure for Deprotection of the TBDMS Group

To a solution of the TBDMS-protected compound in anhydrous THF, a solution of tetrabutylammonium fluoride (TBAF, 1.1 equivalents, 1M in THF) is added. The reaction is stirred at room temperature until the starting material is consumed. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted. The organic layer is washed, dried, and concentrated, and the crude product is purified by chromatography.

Conclusion

The choice between this compound and its alternatives is a nuanced decision that depends on the specific requirements of the synthetic route. This compound offers higher reactivity, which can be advantageous for less reactive nucleophiles or when milder conditions are desired. Its bromo analog provides a more stable and often more cost-effective alternative, albeit with potentially longer reaction times. For complex syntheses requiring orthogonal protecting group strategies, the silyl-protected halo-pentanols are superior due to the mild and selective nature of their deprotection. By carefully considering the factors of reactivity, stability, and protecting group strategy, researchers can make an informed decision to optimize their synthetic outcomes.

A Comparative Analysis of the Physical Properties of Halo-Pentanol Acetates

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the physical characteristics of halo-pentanol acetates. This guide presents a comparative analysis of their boiling points, densities, and solubilities, supported by detailed experimental protocols for property determination.

Halo-pentanol acetates, a class of ester compounds, are of growing interest in various scientific fields, including drug development, due to their potential as intermediates and derivatives in organic synthesis. Understanding their physical properties is crucial for their effective handling, purification, and application in experimental settings. This guide provides a comparative overview of the physical properties of several halo-pentanol acetates, focusing on the impact of the halogen substituent on these characteristics.

Comparative Data of Physical Properties

CompoundMolecular FormulaBoiling Point (°C)Density (g/mL) at 25°CMelting Point (°C)Viscosity (cP)Solubility
5-Fluoropentyl acetateC₇H₁₃FO₂49.6[1]Data not availableData not availableData not availableData not available
5-Chloropentyl acetateC₇H₁₃ClO₂96 (at 11 mmHg)[2]1.06[2]Not availableData not availableSoluble in organic solvents.[3]
5-Bromopentyl acetateC₇H₁₃BrO₂109-110 (at 15 mmHg)[4]1.255[4]Not availableData not availableSlightly soluble in water.[5]
4-Iodobutyl acetateC₆H₁₁IO₂94-95 (at 5.5 mmHg)[3]1.61[3]Data not availableData not availableData not available

Synthesis of Halo-Pentanol Acetates

A common method for the synthesis of halo-pentanol acetates is the Fischer esterification of a halo-pentanol with acetic acid in the presence of an acid catalyst. The general workflow for this synthesis is depicted in the following diagram.

Fischer_Esterification Reactants Halo-pentanol + Acetic Acid ReactionMixture Reaction Mixture Reactants->ReactionMixture Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->ReactionMixture Reflux Reflux ReactionMixture->Reflux Workup Aqueous Workup (Neutralization & Extraction) Reflux->Workup Drying Drying of Organic Layer (e.g., Na₂SO₄) Workup->Drying Purification Purification (Distillation) Drying->Purification Product Halo-pentanol Acetate Purification->Product

Fischer Esterification Workflow

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of halo-pentanol acetates.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Place a small volume of the halo-pentanol acetate sample into the distillation flask along with a few boiling chips to ensure smooth boiling.

  • Set up the distillation apparatus with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is distilling.

  • Begin heating the flask gently using the heating mantle or oil bath.

  • Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

  • If the boiling point is determined at a pressure other than atmospheric pressure, the pressure must be recorded.

Determination of Density

Density is the mass of a substance per unit volume.

Apparatus:

  • Pycnometer (a specific gravity bottle)

  • Analytical balance

  • Water bath

Procedure:

  • Clean and dry the pycnometer thoroughly and determine its empty mass.

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium.

  • Record the mass of the pycnometer filled with water.

  • Empty and dry the pycnometer, then fill it with the halo-pentanol acetate sample.

  • Return the pycnometer to the water bath to reach the same thermal equilibrium.

  • Determine the mass of the pycnometer filled with the sample.

  • The density of the sample can be calculated using the following formula: Density of sample = (Mass of sample / Mass of water) × Density of water at the experimental temperature.

Determination of Melting Point

For compounds that are solid at room temperature, the melting point is a crucial physical property.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes

  • Sample of the solid halo-pentanol acetate

Procedure:

  • Ensure the sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 10-15°C below the expected melting point.

  • Then, decrease the heating rate to about 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). The range between these two temperatures is the melting point range.

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow.

Apparatus:

  • Ostwald viscometer

  • Constant temperature water bath

  • Stopwatch

  • Pipette

Procedure:

  • Clean the viscometer thoroughly with a suitable solvent and dry it.

  • Pipette a known volume of the halo-pentanol acetate into the larger bulb of the viscometer.

  • Place the viscometer in a constant temperature water bath until the sample reaches the bath temperature.

  • Using a pipette bulb, draw the liquid up into the smaller bulb, above the upper calibration mark.

  • Release the suction and measure the time it takes for the liquid meniscus to fall from the upper to the lower calibration mark.

  • Repeat the measurement several times to ensure accuracy.

  • The kinematic viscosity can be calculated by multiplying the flow time by the viscometer calibration constant. The dynamic viscosity can then be obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Determination of Solubility

Solubility is the ability of a substance to dissolve in a solvent to form a homogeneous solution.

Apparatus:

  • Test tubes

  • Vortex mixer (optional)

  • Graduated cylinders or pipettes

Procedure:

  • Place a small, known amount of the halo-pentanol acetate (e.g., 0.1 g or 0.1 mL) into a test tube.

  • Add a small, known volume of the solvent to be tested (e.g., 1 mL of water or an organic solvent).

  • Agitate the mixture vigorously for a set period (e.g., 1 minute) using a vortex mixer or by shaking.

  • Observe the mixture to see if the solute has completely dissolved. If it has, the compound is considered soluble in that solvent at that concentration.

  • If the compound does not dissolve, the test can be repeated with gentle heating, noting any changes in solubility.

  • The solubility can be qualitatively described (e.g., soluble, slightly soluble, insoluble) or quantitatively determined by finding the maximum amount of solute that can dissolve in a given amount of solvent at a specific temperature.

References

Safety Operating Guide

Proper Disposal of 5-Iodo-1-pentanol Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Iodo-1-pentanol acetate (CAS No. 65921-65-5), a halogenated organic compound commonly used in pharmaceutical and agrochemical research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

Safety and Hazard Information

PropertyInformation
Chemical Formula C₇H₁₃IO₂
Appearance Colorless to brown liquid.[1]
Hazards Flammable liquid and vapor. Causes skin and eye irritation. May cause respiratory irritation. As a halogenated organic compound, it is treated as hazardous waste.[2]
Personal Protective Equipment (PPE) Chemical safety goggles, gloves (nitrile or neoprene), lab coat, and in case of insufficient ventilation, a respirator with an organic vapor cartridge.[2]
First Aid Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and water. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention for all routes of exposure.[2][3]
Incompatibilities Strong oxidizing agents, strong bases.[2]

Disposal Workflow

The following diagram outlines the decision-making process and subsequent steps for the proper disposal of this compound.

cluster_0 Waste Identification and Segregation cluster_1 Primary Disposal Protocol (Incineration) cluster_2 Alternative Disposal Consideration (Chemical Neutralization) A This compound Waste Generated B Is the waste mixed with other chemicals? A->B C Segregate as Halogenated Organic Waste B->C No D Consult EHS for mixed waste disposal B->D Yes E Store in a labeled, sealed, and compatible container C->E H Is chemical neutralization feasible and approved by EHS? C->H F Arrange for pickup by a certified hazardous waste disposal service E->F G Waste is transported to a licensed incineration facility F->G H->E No I Follow validated laboratory protocol for neutralization H->I Yes J Dispose of neutralized waste as per EHS guidelines I->J

Caption: Disposal workflow for this compound.

Experimental Protocols

Primary Disposal Method: Incineration

Incineration is the recommended and most common method for the disposal of halogenated organic compounds.

Methodology:

  • Segregation: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container. This container should be clearly marked as "Halogenated Organic Waste."

  • Containerization: The waste container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling: The label should include the full chemical name, "this compound," the hazard characteristics (e.g., "Flammable," "Irritant"), and the accumulation start date.

  • Storage: Store the waste container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.

  • Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Alternative Disposal Method: Chemical Neutralization

Chemical neutralization of iodinated compounds is a potential alternative to incineration but requires careful consideration and validation. The following is a conceptual overview and not a direct protocol. This procedure should be validated and approved by your institution's EHS department before implementation.

Concept:

The carbon-iodine bond in this compound can potentially be cleaved, and the iodine converted to a less hazardous iodide salt through a reaction with a reducing agent like sodium thiosulfate.

Potential Reaction:

R-I + 2Na₂S₂O₃ + H₂O → R-H + Na₂S₄O₆ + NaI + NaOH

Considerations:

  • Reaction Conditions: The reaction may require specific solvents, temperatures, and pH conditions to proceed safely and efficiently.

  • Byproducts: The reaction will produce byproducts, including the de-iodinated organic molecule and various salts. The resulting mixture must be analyzed to ensure complete neutralization of the halogenated organic.

  • Secondary Waste Stream: The neutralized mixture will still constitute a chemical waste stream that must be disposed of in accordance with local regulations. This may involve pH neutralization and disposal as aqueous waste.

Given the complexities and potential hazards, it is strongly recommended that researchers consult with their EHS department to explore the feasibility and safety of this method within their specific laboratory context.

References

Essential Safety and Logistical Information for Handling 5-Iodo-1-pentanol acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper use of 5-Iodo-1-pentanol acetate, including operational and disposal plans.

Physical and Chemical Properties

PropertyData
Molecular Formula C7H13IO2
Molecular Weight 272.08 g/mol
Appearance Likely a clear, colorless to light yellow liquid.
Odor May have a characteristic, possibly banana-like odor, similar to other acetate esters.[1]
Boiling Point Expected to be elevated due to the iodine atom. For comparison, pentyl acetate has a boiling point of 142-149 °C.
Density Likely denser than water due to the presence of iodine. Pentyl acetate has a density of 0.876 g/cm³.
Solubility Expected to be slightly soluble in water, similar to other acetate esters.
Flash Point Likely flammable. The flash point for pentyl acetate ranges from 65 °F to 95 °F.[1]
Hazards May cause skin and serious eye irritation.[2] May be harmful if swallowed or inhaled.[3] Organic iodo compounds can be toxic and should be handled with care. The toxicological properties have not been fully investigated.[4]
Incompatibilities Strong oxidizing agents, strong bases.[4]
Storage Store in a well-ventilated place.[4] Keep container tightly closed.[4] Store away from heat, sparks, open flames, and hot surfaces.[2]
Disposal Dispose of contents/container to an approved waste disposal plant.[4]

Personal Protective Equipment (PPE)

A risk assessment is crucial to determine the specific PPE required for any given procedure.[5] The following table summarizes the recommended PPE for handling this compound based on general laboratory safety standards.

Body PartRecommended PPE
Eyes/Face Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards are mandatory.[6][7] A face shield worn over safety glasses is required when there is a risk of explosion, a significant splash hazard, or a highly exothermic reaction.[6]
Skin/Body A flame-resistant lab coat should be worn and kept buttoned.[7] Long pants and closed-toe, closed-heel shoes are required.[7][8] Avoid clothing made of synthetic fabrics like polyester or acrylic.[6] For larger quantities or increased risk of splashing, chemical-resistant aprons or coveralls should be considered.[9]
Hands Chemical-resistant gloves, such as nitrile gloves, should be worn.[6][8] Always inspect gloves for tears or holes before use.[6] Change gloves immediately if they become contaminated. Do not reuse disposable gloves. For prolonged or immersive contact, consult the glove manufacturer's compatibility chart.
Respiratory Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[4] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, appropriate respiratory protection, such as a respirator with an organic vapor cartridge, may be necessary.[6] Use of a respirator requires a formal respiratory protection program, including fit testing and training.[6]

Operational Plan

A systematic approach to handling this compound is essential for minimizing risks.

1. Pre-Experiment Preparation:

  • Review Safety Information: Thoroughly read and understand the available safety information for this compound and any other chemicals involved in the procedure.

  • Assemble PPE: Ensure all necessary personal protective equipment is readily available and in good condition.[5]

  • Prepare Workspace: Work should be conducted in a designated area, preferably a chemical fume hood.[4] Ensure that safety equipment, such as an eyewash station and safety shower, is accessible and operational.[4]

  • Labeling: All containers holding this compound must be clearly labeled with the chemical name and appropriate hazard warnings.

2. Handling and Use:

  • Dispensing: When transferring or dispensing the chemical, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a graduated cylinder.

  • Heating: If heating is required, use a well-controlled heating source like a heating mantle or a water bath. Avoid open flames.[2]

  • Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4] For larger spills, evacuate the area and follow emergency procedures.

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.[4]

  • Keep the container tightly closed when not in use.[4]

  • Store in a secondary container to contain any potential leaks.

Disposal Plan

Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.

  • Waste Collection: All waste containing this compound, including contaminated consumables (e.g., gloves, paper towels, absorbent materials), should be collected in a designated, labeled, and sealed hazardous waste container.

  • Waste Segregation: Do not mix this compound waste with other incompatible waste streams.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[4] Do not pour chemical waste down the drain.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_waste Waste Disposal prep1 Review Safety Data prep2 Don Personal Protective Equipment prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Dispense Chemical prep3->handle1 Start Experiment handle2 Perform Experiment handle1->handle2 post1 Decontaminate Work Area handle2->post1 Experiment Complete waste1 Segregate and Label Waste handle2->waste1 Generate Waste post2 Remove and Dispose of PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 waste2 Store in Designated Area waste1->waste2 waste3 Arrange for Professional Disposal waste2->waste3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.